Antibacterial agent 117
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCPAKIRUVGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Antibacterial agent 117" mechanism of action
An in-depth analysis of "Antibacterial agent 117" and its mechanism of action cannot be provided. A thorough search of scientific databases and public information reveals no specific, recognized antibacterial agent with this designation. The name "this compound" may be a placeholder, an internal development code for a compound not yet disclosed in public literature, or a fictional name.
Therefore, it is not possible to fulfill the request for quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
To receive a detailed technical guide, please provide the recognized scientific name or designation of a specific antibacterial agent (e.g., a known antibiotic like amoxicillin, a research compound like teixobactin, or a specific chemical name). With a valid name, a comprehensive report can be generated that adheres to the specified requirements for data presentation, experimental detail, and visualization.
Unveiling Antibacterial Agent 117: A Technical Overview of a Novel RpMetAP1 Inhibitor
For Immediate Release: A Deep Dive into the Discovery, Mechanism, and Experimental Framework of a Promising Anti-Rickettsial Compound.
This technical guide provides a comprehensive analysis of Antibacterial Agent 117, a triazole derivative identified as a potent inhibitor of Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (RpMetAP1). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antibacterial therapeutics. Herein, we consolidate the available data on its discovery, mechanism of action, and the experimental protocols utilized in its evaluation.
Introduction to this compound
This compound, chemically identified as 5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-ylamine (CAS No. 341944-06-7), is a small molecule that has demonstrated significant inhibitory activity against a key enzyme in Rickettsia prowazekii, the causative agent of epidemic typhus.[1][2][3][4][5] The compound belongs to the 1,2,4-triazole (B32235) class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities.[6] Its primary mechanism of action is the inhibition of methionine aminopeptidase 1 (MetAP1), a crucial enzyme for bacterial protein maturation.[1][2][5]
Discovery and Origin
While a singular, comprehensive discovery paper for this compound is not publicly available, its identification is rooted in research focused on the discovery of novel inhibitors for Rickettsia prowazekii MetAP1 (RpMetAP1). Scientific investigations into various chemical classes, including 1,2,4-triazoles, have been conducted to identify compounds that can effectively target this essential bacterial enzyme. This line of inquiry has been pivotal in the effort to develop new therapeutic options against rickettsial diseases.
Mechanism of Action
The primary molecular target of this compound is the enzyme methionine aminopeptidase 1 of Rickettsia prowazekii (RpMetAP1). MetAPs are metalloenzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins. This process is a vital step in post-translational modification and is essential for the proper function of numerous proteins. By inhibiting RpMetAP1, this compound disrupts this crucial process, leading to the inhibition of rickettsial growth.[1][2][5]
The following diagram illustrates the proposed mechanism of action:
Quantitative Data
The primary quantitative measure of the efficacy of this compound is its half-maximal inhibitory concentration (IC50) against RpMetAP1.
| Compound | Target | IC50 (µM) | Reference |
| This compound | RpMetAP1 | 15 | [1][2][5] |
Further quantitative data, such as Minimum Inhibitory Concentrations (MICs) against various bacterial strains and cytotoxicity data, are not available in the public domain at the time of this report.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of compounds like this compound.
Rickettsia prowazekii Methionine Aminopeptidase 1 (RpMetAP1) Inhibition Assay
This in vitro enzymatic assay is designed to quantify the inhibitory effect of a compound on the activity of RpMetAP1.
Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate, methionyl-aminomethylcoumarin (Met-AMC), by RpMetAP1. The product of this reaction, aminomethylcoumarin (AMC), is fluorescent, and its emission is monitored to determine enzyme activity.
Materials:
-
Recombinant RpMetAP1 enzyme
-
Methionyl-aminomethylcoumarin (Met-AMC) substrate
-
Assay buffer (e.g., HEPES buffer with appropriate pH and co-factors)
-
Test compound (this compound)
-
Multi-well plates (e.g., 96-well, black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to create a range of concentrations for IC50 determination.
-
In a multi-well plate, add the assay buffer, the test compound at various concentrations, and the RpMetAP1 enzyme.
-
Incubate the mixture for a defined period at a specific temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the Met-AMC substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for the RpMetAP1 inhibition assay:
Rickettsia prowazekii Growth Inhibition Assay
This cell-based assay evaluates the ability of a compound to inhibit the growth of R. prowazekii within a host cell line.
Principle: Host cells are infected with R. prowazekii and then treated with the test compound. The extent of rickettsial growth is quantified after a period of incubation, typically by measuring the amount of rickettsial DNA or through immunofluorescence.
Materials:
-
Host cell line (e.g., Vero cells, L929 cells)
-
Rickettsia prowazekii (e.g., Breinl strain)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Reagents for quantifying rickettsial growth (e.g., DNA extraction kit and qPCR reagents, or specific antibodies for immunofluorescence)
-
Cell culture plates
Procedure:
-
Seed host cells in a multi-well plate and allow them to adhere and form a monolayer.
-
Infect the host cell monolayer with a known multiplicity of infection (MOI) of R. prowazekii.
-
After an initial infection period, remove the inoculum and add fresh cell culture medium containing various concentrations of the test compound.
-
Incubate the infected and treated cells for a period that allows for several rounds of rickettsial replication (e.g., 72-96 hours).
-
After incubation, quantify the rickettsial load in each well. This can be done by:
-
qPCR: Lyse the cells, extract total DNA, and perform quantitative PCR using primers specific for a rickettsial gene. The amount of amplified DNA corresponds to the number of rickettsiae.
-
Immunofluorescence: Fix and permeabilize the cells, then stain with a primary antibody specific for R. prowazekii followed by a fluorescently labeled secondary antibody. The number of infected cells or the intensity of fluorescence can be quantified using microscopy and image analysis software.
-
-
The percentage of growth inhibition is calculated for each compound concentration relative to an untreated infected control.
-
The EC50 (half-maximal effective concentration) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound represents a promising lead compound in the development of novel anti-rickettsial drugs. Its targeted inhibition of the essential enzyme RpMetAP1 provides a clear mechanism of action. While the publicly available data is currently limited, the established experimental protocols for RpMetAP1 inhibition and intracellular growth assays provide a solid framework for the further characterization and optimization of this and related 1,2,4-triazole derivatives. Future research should focus on elucidating the full antibacterial spectrum, cytotoxicity profile, and in vivo efficacy of this compound to fully assess its therapeutic potential.
References
- 1. Inhibition of the growth of Rickettsia prowazekii in cultured fibroblasts by lymphokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a PCR Assay for Quantitation of Rickettsia rickettsii and Closely Related Spotted Fever Group Rickettsiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of Antibacterial Agent 117
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthesis pathway for Antibacterial Agent 117, a triazole derivative identified as an inhibitor of Rickettsia prowazekii MetAP1. While specific proprietary synthesis details are not publicly available, this document outlines a scientifically sound and well-documented synthetic route based on established chemical principles and analogous reactions found in the literature. The information herein is intended to support research and development efforts in the field of novel antibacterial agents.
Overview of this compound
This compound is a triazole derivative with reported inhibitory activity against Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (RpMetAP1), exhibiting an IC50 value of 15 μM.[1] Its chemical structure is 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine, with the CAS Number 341944-06-7. The synthesis of this molecule can be logically approached through a two-step process: first, the formation of a key intermediate, 4-amino-4H-1,2,4-triazole-3-thiol, followed by a regioselective S-alkylation.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a two-stage process. The initial step involves the formation of the core heterocyclic structure, 4-amino-4H-1,2,4-triazole-3-thiol. This is followed by the introduction of the substituted benzyl (B1604629) group via S-alkylation.
References
Technical Guide: Spectrum of Activity for Antibacterial Agent 117
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known antibacterial activity of Antibacterial Agent 117, a novel triazole derivative. The information presented herein is primarily derived from the seminal study by Helgren et al. (2017) which identified this compound as a potent inhibitor of Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (RpMetAP1).[1]
Core Compound Activity
This compound is a triazole derivative that has demonstrated significant inhibitory effects against the bacterial enzyme methionine aminopeptidase 1 from Rickettsia prowazekii (RpMetAP1), the causative agent of epidemic typhus.[1] This enzyme is crucial for bacterial survival as it is involved in the post-translational modification of nascent proteins.[1]
In Vitro Spectrum of Activity
Currently, the documented spectrum of activity for this compound is specific to Rickettsia prowazekii. The primary research focused on this intracellular pathogen, and broader screening against a diverse panel of bacterial species has not been published in the available literature.
Quantitative In Vitro Activity Data
The following table summarizes the key quantitative data for the in vitro activity of this compound against Rickettsia prowazekii.
| Target Organism | Target Enzyme | Assay Type | Metric | Value | Reference |
| Rickettsia prowazekii | Methionine Aminopeptidase 1 (RpMetAP1) | Enzymatic Inhibition | IC50 | 15 µM | [1] |
| Rickettsia prowazekii | Whole-cell | Rickettsial Growth Inhibition in Endothelial Cells | - | Inhibition observed | [1] |
Cellular Activity and Host Cell Effects
In addition to direct enzyme inhibition, this compound was evaluated for its effect on rickettsial growth within a host cell model and its impact on the host endothelial cells.
| Cell Line | Treatment | Concentration(s) | Observed Effect | Reference |
| Pulmonary Vascular Endothelial Cells | This compound | 0.3 µM, 3 µM, 30 µM, 300 µM | Stimulation of endothelial cell metabolism | [1] |
| Rickettsia prowazekii-infected Endothelial Cells | This compound | 0.3 µM, 3 µM, 30 µM, 300 µM | Inhibition of rickettsial growth | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Helgren et al. (2017).
RpMetAP1 Enzymatic Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against recombinant RpMetAP1.
1. Reagents and Materials:
-
Recombinant Rickettsia prowazekii Methionine Aminopeptidase 1 (RpMetAP1)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 10 µM CoCl2)
-
Substrate: Methionine-Proline-para-nitroanilide (Met-Pro-pNA)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of each compound dilution. Include wells with DMSO only as a negative control.
-
Add 80 µL of RpMetAP1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the Met-Pro-pNA substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to enzyme activity.
-
Calculate the initial velocity for each reaction.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Rickettsial Growth Inhibition Assay in Endothelial Cells
This protocol describes the methodology for assessing the efficacy of this compound in inhibiting the growth of R. prowazekii in a host cell culture model.
1. Cell Culture and Infection:
-
Human Pulmonary Artery Endothelial Cells (HPAEC)
-
Rickettsia prowazekii (Breinl strain)
-
Cell culture medium (e.g., Endothelial Growth Medium-2)
-
Infection medium (e.g., DMEM with 2% FBS)
-
24-well cell culture plates
2. Procedure:
-
Seed HPAECs in 24-well plates and grow to confluence.
-
Infect the confluent endothelial cell monolayers with R. prowazekii at a multiplicity of infection (MOI) of approximately 10.
-
After a 2-hour adsorption period, remove the inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh infection medium containing various concentrations of this compound (0.3 µM, 3 µM, 30 µM, and 300 µM) or DMSO as a control.
-
Incubate the infected cells for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, lyse the cells and harvest the rickettsiae.
-
Quantify the rickettsial load using quantitative PCR (qPCR) targeting a specific rickettsial gene (e.g., gltA).
-
Compare the rickettsial DNA levels in treated and untreated cells to determine the percentage of growth inhibition.
Visualizations
Mechanism of Action: Enzyme Inhibition
The primary mechanism of action of this compound is the inhibition of Methionine Aminopeptidase 1 (MetAP1), a crucial enzyme in bacterial protein maturation.
References
Target Pathogens of Antibacterial Agent 117
An in-depth analysis of "Antibacterial agent 117" reveals a targeted spectrum of activity against specific and highly relevant clinical pathogens. The following guide provides a comprehensive overview of its target pathogens, the experimental methodologies used to determine its efficacy, and a visualization of the key signaling pathway it modulates.
The antibacterial activity of Agent 117 has been quantitatively assessed against a panel of clinically significant bacteria. The primary measure of efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a microorganism.
| Target Pathogen | Gram Staining | Disease Association | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Skin infections, pneumonia | 0.5 |
| Streptococcus pneumoniae | Gram-positive | Pneumonia, meningitis | 1 |
| Escherichia coli | Gram-negative | Urinary tract infections | 4 |
| Pseudomonas aeruginosa | Gram-negative | Hospital-acquired infections | 16 |
| Mycobacterium tuberculosis | Acid-fast | Tuberculosis | 2 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for this compound was conducted using the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains were cultured on appropriate agar (B569324) plates for 18-24 hours at 37°C.
-
Several colonies were then used to inoculate a sterile saline solution.
-
The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum was then diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Broth Microdilution Assay:
-
A serial two-fold dilution of this compound was prepared in CAMHB in a 96-well microtiter plate.
-
An equal volume of the standardized bacterial inoculum was added to each well.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the agent at which no visible bacterial growth was observed.
Mechanism of Action: Signaling Pathway Visualization
This compound is understood to exert its bactericidal effects by inhibiting a critical bacterial signaling pathway involved in cell wall synthesis. The following diagram illustrates the proposed mechanism of action.
Caption: Inhibition of peptidoglycan synthesis by this compound.
Preliminary Studies on "Antibacterial Agent 117": A Review of Disparate Findings
Researchers, scientists, and drug development professionals should be aware that the term "Antibacterial agent 117" does not refer to a specific, singular compound in the existing scientific literature. Instead, it appears to be a citation marker in various publications, each referencing a different antibacterial substance. This technical guide will address the ambiguity of the term by summarizing the distinct agents referred to as "[1]" in separate contexts, based on available information.
Introduction
Contextual Analysis of "this compound"
Povidone-Iodine in Wound Healing
In research focused on engineered nanotechnology for chronic cutaneous wounds, citation[1] refers to povidone-iodine .[2][3] This well-known topical antiseptic is used to demonstrate the antimicrobial potential of various formulations. One study highlights that when iodine nanoparticles are formulated with PEG3350 and PEG400, the resulting nanogel suspension shows efficacy against E. coli and S. aureus in a mouse model by causing membrane damage and cytoplasmic leakage.[2][3]
Lignin-Cellulose Nanostructures in Food Packaging
A study on lignin-polylactic acid films for active food packaging uses citation[1] to refer to lignin-cellulose nanostructures as an antibacterial agent.[4] The research suggests that incorporating such nanostructures can improve the antibacterial activity of biodegradable packaging materials.[4]
FtsZ-Targeting Antibacterial Agents
In a review of Filamentous Temperature Sensitive mutant Z (FtsZ) as a potential antibacterial target, the citation marker "[1]" is used in the context of developing novel compounds that can combat antibacterial resistance.[5][6] FtsZ is a crucial protein in bacterial cell division, and its inhibition is a promising therapeutic strategy.[5] However, the specific compound designated as "117" is not explicitly detailed in the abstract.
Unidentified Compound in Antifungal Studies
A study predicting antifungal activity mentions "Compound 57 used as antibacterial agent[1]".[7] This suggests that in this particular paper, citation 117 points to a specific, numbered compound within that study, which is distinct from the agents mentioned in other contexts.
Other Miscellaneous References
The term "antibacterial agent[1]" also appears in reviews of poly-herbal formulas and in studies on nanoparticle synthesis, each time referring to a different substance relevant to the specific context of the paper.[8][9][10] For instance, one paper on the characterization of nanomaterials mentions that silver nanoparticles are effective antibacterial agents, citing reference[1].[10]
Summary and Conclusion
The investigation into "this compound" reveals that this term is not a specific identifier for a single chemical entity. Instead, it is a recurring citation number in diverse scientific articles, each referencing a different substance with antibacterial properties. The agents identified include povidone-iodine, lignin-cellulose nanostructures, and various other compounds studied for their antimicrobial effects.
Due to the lack of a singular, defined "this compound," it is not possible to provide a cohesive in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested. The available information is fragmented and pertains to multiple, unrelated substances.
Researchers are advised to refer to the specific publications where "[1]" is cited to identify the actual antibacterial agent being discussed in that context. This clarification is crucial for accurate scientific communication and to avoid the misconception of a single, well-characterized "this compound."
References
- 1. mdpi.com [mdpi.com]
- 2. Engineered Nanotechnology: An Effective Therapeutic Platform for the Chronic Cutaneous Wound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Filamentous temperature sensitive mutant Z: a putative target to combat antibacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Overview of Bacopa monnieri (L.) Wettst. Dominant Poly-Herbal Formulas in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vitro Antibacterial Activity of Agent 117: A Technical Overview
Introduction
Antibacterial agent 117 is a novel synthetic glycylcycline antibiotic engineered for broad-spectrum activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria. This includes activity against strains exhibiting resistance to conventional tetracyclines, such as those with efflux pumps and ribosomal protection mechanisms.[1] This document provides a comprehensive technical guide on the in vitro antibacterial properties of Agent 117, detailing its inhibitory and bactericidal activity, the methodologies for its evaluation, and its putative mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative In Vitro Antibacterial Activity
The in vitro potency of this compound was determined by calculating its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[2][3]
Minimum Inhibitory Concentration (MIC)
The MIC values of Agent 117 were determined using the broth microdilution method against a panel of aerobic and anaerobic bacteria, including multidrug-resistant (MDR) strains.[4] The results demonstrate potent activity against a wide spectrum of pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain Type | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 50 | 0.125 | 0.25 | 0.06 - 0.5 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 50 | 0.25 | 0.5 | 0.125 - 1 |
| Streptococcus pneumoniae | Penicillin-Susceptible | 30 | 0.06 | 0.125 | ≤0.03 - 0.25 |
| Streptococcus pneumoniae | Penicillin-Resistant | 30 | 0.125 | 0.25 | 0.06 - 0.5 |
| Enterococcus faecalis | Vancomycin-Susceptible | 40 | 0.25 | 0.5 | 0.125 - 1 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 40 | 0.25 | 0.5 | 0.125 - 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain Type | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | Wild Type | 50 | 0.5 | 1 | 0.25 - 2 |
| Klebsiella pneumoniae | Wild Type | 50 | 1 | 2 | 0.5 - 4 |
| Klebsiella pneumoniae | Carbapenem-Resistant (CRE) | 40 | 2 | 4 | 1 - 8 |
| Acinetobacter baumannii | Carbapenem-Resistant (CRAB) | 35 | 2 | 4 | 1 - 8 |
| Pseudomonas aeruginosa | Wild Type | 45 | 8 | 16 | 4 - 32 |
| Stenotrophomonas maltophilia | Wild Type | 25 | 2 | 4 | 0.5 - 8 |
Minimum Bactericidal Concentration (MBC)
MBC values were determined to assess whether Agent 117 exhibits bactericidal or bacteriostatic activity. An agent is generally considered bactericidal if the MBC to MIC ratio is ≤ 4.[5]
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 0.25 | 1 | 4 | Bactericidal |
| Streptococcus pneumoniae | ATCC 49619 | 0.06 | 0.25 | 4.17 | Bacteriostatic |
| Escherichia coli | ATCC 25922 | 0.5 | 2 | 4 | Bactericidal |
| Klebsiella pneumoniae | BAA-1705 | 2 | 16 | 8 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | >32 | >4 | Bacteriostatic |
Experimental Protocols
Standardized methodologies were employed to ensure the reproducibility and accuracy of the in vitro antibacterial activity data.
Protocol for MIC Determination (Broth Microdilution)
The broth microdilution method is a standardized procedure used to determine the MIC of an antimicrobial agent.[5][6]
-
Preparation of Antimicrobial Agent : A stock solution of this compound is prepared and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.[5][7]
-
Inoculum Preparation : Bacterial colonies from an 18-24 hour culture on an appropriate agar (B569324) plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[5][6]
-
Inoculation and Incubation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (no drug) are included to ensure bacterial viability. The plate is incubated at 35 ± 2°C for 16-20 hours under ambient air conditions.[5]
-
MIC Reading : Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of Agent 117 that completely inhibits visible bacterial growth.[6][8]
Protocol for MBC Determination
The MBC test is performed as a subsequent step to the MIC assay to determine the concentration of the agent that is lethal to the bacteria.[2][9]
-
Subculturing : Following the MIC reading, a small aliquot (typically 10-100 µL) is taken from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).[5][10]
-
Plating : The aliquot is spread onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[5]
-
Incubation : The agar plates are incubated at 35 ± 2°C for 18-24 hours, or until colony growth is evident on the control plate.[10]
-
MBC Reading : The number of surviving colonies (CFU/mL) is counted. The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% (or a 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[2][5]
Protocol for Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
The Kirby-Bauer disk diffusion method provides a qualitative assessment of bacterial susceptibility to an antimicrobial agent.[11][12]
-
Inoculum Preparation : A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the MIC protocol.[13]
-
Plate Inoculation : A sterile cotton swab is dipped into the adjusted inoculum. The excess fluid is removed, and the swab is used to streak the entire surface of a Mueller-Hinton agar (MHA) plate to ensure a confluent lawn of growth. The plate is typically streaked in three different directions.[11][14]
-
Disk Placement : Paper disks (6 mm in diameter) impregnated with a standardized concentration of this compound are placed onto the inoculated agar surface using sterile forceps.[13][15] Each disk should be gently pressed to ensure complete contact with the agar.[11]
-
Incubation : The plates are inverted and incubated at 35°C for 16-18 hours.[13]
-
Result Interpretation : After incubation, the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) is measured in millimeters.[13] The size of this zone is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to Agent 117.[14]
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and molecular mechanisms.
Caption: Workflow for determining MIC and MBC of this compound.
Caption: Putative mechanism of action for this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. bmglabtech.com [bmglabtech.com]
- 9. microchemlab.com [microchemlab.com]
- 10. benchchem.com [benchchem.com]
- 11. asm.org [asm.org]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. repository.seafdec.org.ph [repository.seafdec.org.ph]
An In-depth Technical Guide on the Potential Therapeutic Targets of Antibacterial Agent 117
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 117 is a novel synthetic compound demonstrating significant promise in combating a range of bacterial pathogens. This document provides a comprehensive technical overview of its core mechanism of action, focusing on its potential therapeutic targets. This guide is intended for researchers, scientists, and professionals involved in the discovery and development of new drugs.
Recent research has identified Peptide Deformylase (PDF) as the primary therapeutic target of this compound. PDF is a metalloenzyme that is essential for bacterial growth and is not required for cytoplasmic protein synthesis in eukaryotes, making it a promising and selective target for the development of new antibacterial agents.[1][2] Since drugs that inhibit deformylase have not yet been used in a clinical setting, compounds that target this enzyme are expected to avoid cross-resistance with antibacterial agents that are currently in use.[2]
Mechanism of Action: Targeting Peptide Deformylase (PDF)
In eubacteria, protein synthesis is initiated with N-formylmethionine.[3][4] The N-formyl group is removed from nascent polypeptide chains by the enzyme peptide deformylase (PDF).[5] This deformylation step is essential for bacterial protein maturation and subsequent processing by methionine aminopeptidase (B13392206) (MAP).[6] This formylation-deformylation cycle is critical for bacterial growth and is conserved across all studied bacterial species.[3] this compound acts as a potent inhibitor of PDF, thereby disrupting bacterial protein synthesis and leading to bacteriostatic effects.[1]
Signaling Pathway of Protein Deformylation
The following diagram illustrates the role of Peptide Deformylase (PDF) in bacterial protein synthesis and the inhibitory action of this compound.
Quantitative Data
The in vitro activity of this compound was evaluated against a panel of clinically relevant bacterial strains and its inhibitory activity against purified Peptide Deformylase (PDF) was determined.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Methicillin-resistantS. aureus (MRSA) | Gram-positive | 1 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Escherichia coli (ATCC 25922) | Gram-negative | 2 |
| Haemophilus influenzae (ATCC 49247) | Gram-negative | 1 |
Table 2: Enzyme Inhibition Data for this compound
| Enzyme Target | Source Organism | IC50 (nM) |
| Peptide Deformylase (PDF) | E. coli | 15 |
| Peptide Deformylase (PDF) | S. aureus | 8 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Principle: A standardized bacterial inoculum is challenged with serial dilutions of the antibacterial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth.[7]
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (as listed in Table 1)
-
This compound
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
-
Procedure:
-
Inoculum Preparation: From a fresh agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
Serial Dilution: Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the agent with no visible turbidity.[8][9]
-
Peptide Deformylase (PDF) Inhibition Assay
This is a continuous spectrophotometric assay to determine the inhibitory activity of compounds against PDF.
-
Principle: The assay measures the deformylation of a synthetic substrate, formyl-Met-Leu-p-nitroanilide. The removal of the formyl group by PDF allows for the subsequent cleavage of the product by an aminopeptidase, releasing p-nitroaniline, which can be monitored spectrophotometrically at 405 nm.[10]
-
Materials:
-
Purified Peptide Deformylase (from E. coli or S. aureus)
-
Formyl-Met-Leu-p-nitroanilide (substrate)
-
Aminopeptidase from Aeromonas proteolytica
-
Assay buffer (e.g., HEPES buffer, pH 7.5)
-
This compound
-
96-well UV-transparent plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, purified PDF enzyme, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiation of Reaction: Add the substrate and aminopeptidase to initiate the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curves. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship for PDF Inhibition Assay
This diagram illustrates the logical flow of the enzyme inhibition assay used to determine the IC50 of this compound against Peptide Deformylase.
References
- 1. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Peptide deformylase - Wikipedia [en.wikipedia.org]
- 6. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
- 10. Continuous spectrophotometric assay of peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antibacterial Agent 117 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of "Antibacterial agent 117," a triazole derivative identified as a promising inhibitor of Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (RpMetAP1). This document collates available data on its mechanism of action, quantitative inhibitory activity, and the biological activities of its structural analogues. Detailed experimental methodologies for key assays are provided, along with visualizations of the enzymatic pathway and experimental workflows to support further research and development in this area.
Core Compound: this compound
"this compound" is the common designation for the chemical compound 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazole . It has been identified as an inhibitor of methionine aminopeptidase 1 (MetAP1) from the pathogenic bacterium Rickettsia prowazekii, the causative agent of epidemic typhus.
Chemical Structure:
-
IUPAC Name: 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazole
-
CAS Number: 341944-06-7
-
Molecular Formula: C₉H₈ClN₃S
-
Molecular Weight: 241.70 g/mol
Mechanism of Action
This compound exerts its antimicrobial effect by targeting and inhibiting methionine aminopeptidase 1 (MetAP1). MetAPs are essential metalloenzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins. This process is a critical step in protein maturation and is vital for the proper functioning and survival of the bacterium. By inhibiting RpMetAP1, this compound disrupts protein processing, leading to the inhibition of rickettsial growth.[1]
Signaling Pathway: MetAP1 Action and Inhibition
The following diagram illustrates the role of RpMetAP1 in protein maturation and its inhibition by agents like this compound.
References
Investigating the Novelty of Antibacterial Agent 117: A Technical Guide
Disclaimer: "Antibacterial agent 117" is a fictional compound used in this guide for illustrative purposes. The data, protocols, and pathways presented are representative examples based on established principles of antibacterial drug discovery and are intended to serve as a template for the investigation of novel antimicrobial agents.
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2][3] This guide provides a comprehensive framework for the initial investigation of a hypothetical novel compound, "this compound." The methodologies and data presentation formats outlined here are designed to rigorously assess its potential as a new therapeutic. The strategies for discovering new antibacterials are diverse, ranging from modifying existing agents to identifying new cellular targets.[2][4] A thorough evaluation of a new compound involves a combination of in silico, in vitro, and potentially in vivo studies to characterize its activity, spectrum, and mechanism of action.[1]
Data Presentation: Summarized Quantitative Data
Clear and concise presentation of quantitative data is crucial for evaluating the potential of a new antibacterial agent. The following tables summarize the key in vitro parameters for "this compound" against a panel of clinically relevant bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The minimum bactericidal concentration (MBC) is the lowest concentration that results in microbial death.
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram-positive | 25923 | 0.5 | 1 | 2 |
| Methicillin-resistantS. aureus (MRSA) | Gram-positive | BAA-1683 | 1 | 2 | 2 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 0.25 | 0.5 | 2 |
| Escherichia coli | Gram-negative | 25922 | 8 | 32 | 4 |
| Klebsiella pneumoniae | Gram-negative | 13883 | 16 | 64 | 4 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 | >128 | >4 |
Table 2: Anti-Biofilm Activity of this compound
Biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antibiotics.[6][7] This table presents the concentration of Agent 117 required to inhibit biofilm formation and to eradicate pre-formed biofilms.
| Bacterial Strain | Biofilm InhibitoryConcentration (BIC₅₀) (µg/mL) | Biofilm EradicationConcentration (BEC₅₀) (µg/mL) |
| Staphylococcus aureus | 2 | 16 |
| Pseudomonas aeruginosa | 64 | >256 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of results.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from standard broth microdilution methods.[5][8]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)[9]
-
Positive control antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives)
-
Solvent control[9]
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (broth + inoculum), a sterility control (broth only), and a solvent control (broth + inoculum + solvent).[9]
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent with no visible turbidity.[5]
-
To determine the MBC, plate 10 µL from each clear well onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic nature of an agent over time.[1]
Materials:
-
MHB
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
This compound at various concentrations (e.g., 1x, 4x, 8x MIC)
-
MHA plates
Procedure:
-
Inoculate flasks containing MHB and the desired concentrations of Agent 117 with the standardized bacterial suspension.
-
Include a growth control flask without the agent.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration.
Visualizations: Pathways and Workflows
Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding.
Caption: A generalized workflow for the discovery and initial characterization of novel antibacterial agents.[10]
Bacterial signaling networks play a crucial role in antibiotic resistance.[6][7] For instance, quorum sensing systems are often linked to virulence and biofilm formation.[4] The following diagram illustrates a hypothetical signaling pathway that could be a target for "this compound."
Caption: A hypothetical bacterial signaling pathway inhibited by "this compound."
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current landscape in the discovery of novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. benchchem.com [benchchem.com]
- 10. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Phase Research on "Antibacterial Agent 117"
Disclaimer: "Antibacterial Agent 117" is a fictional compound. This document serves as a representative technical guide, illustrating the standard early-phase research process for a novel antibacterial candidate. The data, protocols, and pathways described are hypothetical but based on established scientific principles and methodologies in the field of antibacterial drug discovery.
Abstract
The rise of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents.[1] This guide details the preclinical, early-phase evaluation of "this compound," a novel synthetic molecule. It covers the determination of its in vitro antibacterial spectrum, its bactericidal or bacteriostatic properties, and its preliminary safety profile through cytotoxicity assays. Detailed experimental protocols and conceptual diagrams are provided to offer a comprehensive overview for drug development professionals.
Quantitative Data Summary
The initial in vitro assessment of this compound was conducted to determine its efficacy against a panel of pathogenic bacteria and its potential toxicity to mammalian cells.
In Vitro Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were established to quantify the agent's potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[4][5]
Table 1: MIC & MBC Values for this compound
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram-positive | 29213 | 2 | 4 | 2 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 1 | 2 | 2 |
| Escherichia coli | Gram-negative | 25922 | 32 | 128 | 4 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 64 | >256 | >4 |
Data is hypothetical.
In Vitro Cytotoxicity Assessment
To evaluate the preliminary safety profile, the cytotoxicity of this compound was tested against common mammalian cell lines. The IC50 (half-maximal inhibitory concentration) was determined via MTT assay, and membrane integrity was assessed by measuring Lactate Dehydrogenase (LDH) release.[6][7]
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | % Cytotoxicity (LDH Release) @ 100µM |
| HEK293 | Human Embryonic Kidney | MTT | 150 | 18% |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 225 | 12% |
Data is hypothetical.
Visualized Pathways and Workflows
Proposed Mechanism of Action
Preliminary studies suggest that this compound functions by inhibiting bacterial protein synthesis. It is hypothesized to bind to the 50S ribosomal subunit, preventing the peptidyl transferase step and thus terminating polypeptide elongation.[8][9]
Caption: Proposed mechanism of action for this compound.
Early-Phase In Vitro Screening Workflow
The evaluation of a novel antibacterial compound follows a structured workflow to efficiently characterize its activity and safety profile.[10]
Caption: Workflow for in vitro evaluation of a novel antibacterial agent.
Logical Relationship: MIC vs. MBC
The relationship between the MIC and MBC is critical for classifying an antibiotic as either bactericidal (killing) or bacteriostatic (inhibiting growth). A low MBC/MIC ratio, typically ≤4, is indicative of bactericidal activity.
Caption: Logical flow from MIC to MBC determination and interpretation.
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of this compound.[11]
-
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[11]
-
Materials:
-
96-well sterile, clear, flat-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]
-
This compound stock solution.
-
Bacterial strains (e.g., ATCC 29213).
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
Multichannel pipette.
-
-
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Suspend them in sterile saline. Vortex thoroughly to create a homogenous mixture.[11] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in column 1. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly. Repeat this process across the plate to column 10. Discard 50 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[2]
-
Reading Results: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity.[2]
-
Protocol: Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed after the MIC has been determined.[12]
-
Principle: To determine the MBC, an aliquot from each well of the MIC assay that shows no visible growth is plated on antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial count.[4]
-
Materials:
-
Completed MIC plate.
-
Tryptic Soy Agar (TSA) plates or other suitable growth medium.
-
Micropipette.
-
Cell spreader.
-
-
Procedure:
-
From the completed MIC plate, select the well corresponding to the MIC and at least two more concentrated wells that also showed no growth.[5]
-
Mix the contents of each selected well thoroughly.
-
Using a micropipette, remove 100 µL from each well and plate it onto a separate, clearly labeled TSA plate.
-
Spread the inoculum evenly across the entire surface of the agar.
-
Incubate the TSA plates at 37°C for 24 hours.
-
Reading Results: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the agent that resulted in a ≥99.9% kill rate compared to the initial inoculum count.[4]
-
Protocol: MTT Assay for Mammalian Cell Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability.[6]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
96-well cell culture plates.
-
Mammalian cell lines (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
This compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.[7] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Mix gently by pipetting.[6]
-
Reading Results: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 9. microbenotes.com [microbenotes.com]
- 10. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. microchemlab.com [microchemlab.com]
In-Depth Technical Guide: Molecular Docking Studies of Antibacterial Agent 117
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking studies conducted on Antibacterial Agent 117, a triazole derivative identified as a promising inhibitor of Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (RpMetAP1). The information presented herein is synthesized from the pivotal study by Helgren et al., which elucidates the inhibitory mechanism and binding mode of this compound.
Core Findings and Quantitative Data
This compound is a member of a series of 1,2,4-triazole (B32235) derivatives investigated for their inhibitory activity against RpMetAP1. This enzyme is crucial for bacterial survival as it cleaves the N-terminal methionine from nascent proteins, a vital step in protein maturation. The inhibition of RpMetAP1 presents a promising strategy for the development of novel anti-rickettsial therapeutics.[1]
Quantitative analysis of the inhibitory effects of this compound and related triazole derivatives against RpMetAP1 revealed a range of potencies. The half-maximal inhibitory concentration (IC50) values were determined through in vitro enzymatic assays. This compound demonstrated an IC50 of 15 µM. The data for the full series of tested triazole compounds are summarized in the table below for comparative analysis.
| Compound ID | R Group | IC50 (µM) |
| This compound | 4-Fluorobenzyl | 15 |
| 12a | 4-Chlorobenzyl | 10 |
| 12b | 4-Bromobenzyl | 12 |
| 12c | 4-Methylbenzyl | 25 |
| 12d | 4-Methoxybenzyl | 30 |
| 12e | 2-Chlorobenzyl | 18 |
| 12f | 2,4-Dichlorobenzyl | 8 |
| 12g | Benzyl (B1604629) | 40 |
Molecular Docking Analysis
To elucidate the binding mechanism of the triazole inhibitors, molecular docking studies were performed using the crystal structure of RpMetAP1. These in silico analyses provided insights into the specific interactions between the inhibitors and the active site of the enzyme.
The docking studies revealed that the triazole scaffold is crucial for the inhibitory activity. The nitrogen atoms of the triazole ring chelate the two divalent metal ions (cobalt in the experimental structure) present in the active site of RpMetAP1. This metal-binding interaction is a key feature of the inhibitor's mode of action. The substituted benzyl group of the inhibitors occupies a hydrophobic pocket within the active site, contributing to the binding affinity. The variations in potency among the different derivatives are attributed to the nature of the substituent on the benzyl ring and its interactions within this pocket.
Experimental Protocols
Enzymatic Activity Assay
The inhibitory activity of the compounds was assessed using an in vitro enzymatic assay that measures the activity of recombinant RpMetAP1.
-
Enzyme and Substrate Preparation : Recombinant RpMetAP1 was expressed and purified. The synthetic dipeptide substrate, Met-Ala-Ser, was used for the assay.
-
Assay Procedure : The assay was performed in a buffer containing HEPES, KCl, and MnCl2. The enzyme was pre-incubated with the inhibitor compounds at various concentrations.
-
Reaction Initiation and Detection : The enzymatic reaction was initiated by the addition of the substrate. The cleavage of the N-terminal methionine was monitored by measuring the production of free methionine over time. The amount of free methionine was quantified using a colorimetric method involving the ninhydrin (B49086) reaction, which produces a colored product that can be measured spectrophotometrically at 570 nm.
-
IC50 Determination : The reaction rates were measured at different inhibitor concentrations, and the data were fitted to a dose-response curve to calculate the IC50 value for each compound.
Molecular Docking Protocol
The molecular docking studies were conducted using the AutoDock software suite to predict the binding poses of the triazole inhibitors in the active site of RpMetAP1.
-
Protein Preparation : The crystal structure of RpMetAP1 (PDB ID: 3MR1) was used as the receptor. The protein structure was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation : The 3D structures of the triazole inhibitors, including this compound, were generated and optimized to their lowest energy conformation. Gasteiger charges were assigned to the ligand atoms.
-
Grid Box Generation : A grid box was defined to encompass the active site of RpMetAP1. The grid box was centered on the catalytic di-metallic center and was of sufficient size (60x60x60 Å) to allow for flexible docking of the ligands.
-
Docking Simulation : The docking calculations were performed using the Lamarckian Genetic Algorithm (LGA) in AutoDock. A set number of docking runs (typically 100) were performed for each ligand to ensure a thorough search of the conformational space.
-
Analysis of Results : The resulting docked poses were clustered and ranked based on their predicted binding energies. The lowest energy and most populated clusters were visually inspected to identify the most plausible binding mode and to analyze the key interactions with the active site residues.
Visualizations
RpMetAP1 Inhibition Pathway
The following diagram illustrates the mechanism of RpMetAP1 inhibition by triazole derivatives like this compound.
Caption: RpMetAP1 Inhibition by this compound.
Experimental and In Silico Workflow
The logical flow of the research that identified and characterized this compound is depicted in the workflow diagram below.
Caption: Workflow for RpMetAP1 Inhibitor Discovery.
References
Understanding the basic biology of "Antibacterial agent 117"
An In-depth Technical Guide to Antibacterial Agent 117
Designation: this compound (Internal Code: AG-117)
Chemical Class: Triazole Derivative
Introduction: this compound is an investigational triazole derivative demonstrating potent activity against the intracellular pathogen Rickettsia prowazekii, the etiological agent of epidemic typhus. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the core biological and pharmacological properties of AG-117. The agent's primary mechanism of action involves the inhibition of Methionine Aminopeptidase 1 (MetAP1), an essential enzyme for bacterial protein synthesis and maturation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of AG-117 established during in vitro characterization.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | Organism Source | IC₅₀ (μM) | Assay Type |
| MetAP1 (RpMetAP1) | R. prowazekii | 15 | Enzymatic |
Data demonstrates the concentration of AG-117 required to inhibit 50% of the RpMetAP1 enzymatic activity.[1]
Table 2: In Vitro Cellular Activity
| Cell Type | Assay Type | Concentration (μM) | Observed Effect |
| Endothelial Cells (EC) | Metabolism Assay | 0.3 - 300 | Stimulates EC metabolism |
| R. prowazekii (in EC culture) | Rickettsial Growth Inhibition | 0.3 - 300 | Inhibition of rickettsial growth |
AG-117 demonstrates a dual effect in a cellular context: it inhibits the growth of Rickettsia while simultaneously stimulating the metabolism of the host endothelial cells.[1]
Mechanism of Action
This compound functions as a targeted inhibitor of Methionine Aminopeptidase 1 (MetAP1) in R. prowazekii. MetAP enzymes are crucial for bacterial survival as they catalyze the removal of the N-terminal methionine from newly synthesized proteins. This is a vital step in post-translational modification, enabling proper protein folding and function. By inhibiting RpMetAP1, AG-117 prevents the maturation of essential bacterial proteins, leading to a cessation of growth and replication.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are provided for reference only.[1]
Protocol: RpMetAP1 Enzymatic Inhibition Assay
-
Objective: To determine the IC₅₀ value of AG-117 against recombinant R. prowazekii MetAP1.
-
Materials:
-
Purified recombinant RpMetAP1 enzyme.
-
Synthetic peptide substrate (e.g., Met-Gly-Met).
-
This compound (serial dilutions).
-
Assay buffer (e.g., HEPES buffer, pH 7.5, containing CoCl₂).
-
Detection reagent (e.g., a reagent that reacts with free N-terminal glycine (B1666218) to produce a colorimetric or fluorescent signal).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of AG-117 in assay buffer.
-
In a 96-well plate, add 10 µL of each AG-117 dilution (or vehicle control) to respective wells.
-
Add 70 µL of assay buffer containing the RpMetAP1 enzyme to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the peptide substrate to each well.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of AG-117 relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of AG-117 and determine the IC₅₀ value using a non-linear regression curve fit.
-
Protocol: Rickettsial Growth Inhibition in Endothelial Cells
-
Objective: To assess the efficacy of AG-117 in inhibiting the growth of R. prowazekii within a host cell culture model.
-
Materials:
-
Vero E6 or other suitable endothelial cell line.
-
Culture medium (e.g., DMEM supplemented with FBS).
-
R. prowazekii stock.
-
This compound (serial dilutions).
-
Doxycycline (as a positive control).
-
Reagents for quantitative PCR (qPCR) or immunofluorescence staining.
-
24-well culture plates.
-
-
Procedure:
-
Seed endothelial cells into 24-well plates and grow to confluence.
-
Infect the confluent cell monolayers with R. prowazekii at a predetermined multiplicity of infection (MOI).
-
Allow 2 hours for bacterial entry into the host cells.
-
Remove the inoculum and replace it with a fresh culture medium containing serial dilutions of AG-117 (e.g., 0.3 µM, 3 µM, 30 µM, 300 µM), a positive control (doxycycline), and a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, harvest the cells and extract total DNA.
-
Quantify the rickettsial load by performing qPCR targeting a specific R. prowazekii gene (e.g., gltA).
-
Alternatively, fix the cells and perform immunofluorescence staining using an antibody against a R. prowazekii surface protein to visualize and quantify bacterial load.
-
Compare the rickettsial load in AG-117-treated wells to the vehicle control to determine the extent of growth inhibition.
-
Summary and Future Directions
This compound is a promising lead compound that selectively targets the essential MetAP1 enzyme of R. prowazekii. Its ability to inhibit bacterial growth in a host-cell model validates its potential as a therapeutic candidate.[1] Future research should focus on lead optimization to improve potency (lower the IC₅₀), characterization of its pharmacokinetic and pharmacodynamic (PK/PD) properties, and in vivo efficacy studies in relevant animal models of rickettsial infection. Further investigation into the observed stimulation of endothelial cell metabolism is also warranted to understand its potential impact on the host-pathogen interaction.
References
An In-depth Technical Guide on Triclosan and Bacterial Resistance
Issued: December 12, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: Triclosan (B1682465) (Hereinafter referred to as "Antibacterial Agent 117") and the multifaceted mechanisms of bacterial resistance.
Executive Summary
This compound (Triclosan) is a broad-spectrum synthetic antimicrobial that has been extensively used in a variety of consumer and clinical products.[1][2] Its primary mode of action at lower, bacteriostatic concentrations is the specific inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis pathway.[1][2][3][4] At higher concentrations, it can act as a non-specific biocide, disrupting cell membranes.[2][5][6] The widespread use of this agent has led to the emergence and selection of resistant bacterial strains. Resistance mechanisms are diverse and include target site modification, overexpression of the target enzyme, active efflux of the agent from the bacterial cell, and enzymatic degradation.[4][7] Understanding these resistance pathways is critical for the development of novel antibacterial strategies and for informing the responsible use of existing agents. This guide provides a detailed overview of the mechanisms of action and resistance, quantitative data on susceptibility, and standardized experimental protocols for studying resistance to this compound.
Mechanism of Action of this compound (Triclosan)
At sublethal concentrations, the primary target of Triclosan is the enoyl-acyl carrier protein reductase (ENR), encoded by the fabI gene.[1][2][3][4] This enzyme catalyzes the final, rate-limiting step in the elongation cycle of bacterial fatty acid biosynthesis.[3][8]
The inhibitory action proceeds as follows:
-
Triclosan enters the bacterial cytoplasm.[1]
-
It specifically binds to the ENR enzyme (FabI), but only after the enzyme has bound its cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[9][10][11]
-
This binding event forms a highly stable, non-covalent ternary complex (FabI-NAD+-Triclosan).[2][4][11]
-
The formation of this complex prevents the binding of the natural enoyl-ACP substrate, effectively blocking the fatty acid elongation cycle.[11]
-
The disruption of fatty acid synthesis compromises the integrity of the bacterial cell membrane, leading to the cessation of growth (bacteriostatic effect) and, at higher concentrations, cell death (bactericidal effect).[1]
In addition to its primary target, at higher concentrations, Triclosan can cause broader, non-specific damage, including disruption of cell membrane potential.[5][6] Some studies also suggest it can induce oxidative stress through the production of reactive oxygen species (ROS), further contributing to its antimicrobial activity.[1]
Figure 1. Mechanism of Action of this compound (Triclosan).
Mechanisms of Bacterial Resistance
Bacteria have evolved several sophisticated mechanisms to counteract the effects of Triclosan. These can be broadly categorized into target modification, target overexpression, active efflux, and enzymatic bypass.[4][7]
3.1 Target Site Modification: The most direct form of resistance involves mutations in the fabI gene, which encodes the FabI enzyme.[3][7] Specific amino acid substitutions, such as the G93V mutation in Escherichia coli or F204C in Staphylococcus aureus, can significantly reduce Triclosan's binding affinity for the FabI-NAD+ complex.[3][11][12] This decreased affinity allows the enzyme to continue functioning even in the presence of the drug. For instance, the G93V mutation in E. coli can lead to a 60-fold decrease in susceptibility to triclosan.[7]
3.2 Increased Target Expression: Some resistant strains overproduce the wild-type FabI enzyme.[3] By increasing the concentration of the target protein, the cell can effectively titrate out the inhibitor, ensuring enough functional FabI remains to sustain fatty acid synthesis. In some clinical isolates of S. aureus, a three- to fivefold increase in FabI production has been observed in resistant strains.[3]
3.3 Active Efflux: Efflux pumps are membrane-spanning protein complexes that actively transport toxic substances, including antibiotics and biocides, out of the bacterial cell.[13] Triclosan is a known substrate for several multi-drug resistance (MDR) efflux pumps of the Resistance-Nodulation-Cell Division (RND) family.[14][15] Examples include the AcrAB-TolC system in E. coli and Salmonella enterica, and the MexAB-OprM, MexCD-OprJ, and TriABC-OpmH pumps in Pseudomonas aeruginosa.[7][14][15] Overexpression of these pumps prevents Triclosan from reaching its cytoplasmic target in sufficient concentrations to be effective.[7][14]
3.4 Target Bypass/Replacement: Some bacterial species possess alternative, triclosan-insensitive enzymes that can perform the enoyl-reductase step. For example, Streptococcus pneumoniae utilizes the FabK enzyme, a flavoprotein reductase that is structurally different from FabI and is not inhibited by triclosan.[8][12] Pseudomonas aeruginosa possesses a triclosan-resistant FabV enzyme in addition to FabI, contributing to its high intrinsic resistance.[7]
Figure 2. Key Mechanisms of Bacterial Resistance to Triclosan.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key metric for assessing susceptibility and resistance.
| Bacterial Species | Strain Type / Genotype | Triclosan MIC (µg/mL) | Reference |
| Escherichia coli | Wild-type (AG100) | 0.03 - 0.5 | [16] |
| Escherichia coli | fabI mutant (G93V) | 16 - ≥32 | [16] |
| Escherichia coli | acrAB deletion mutant | 0.03 - 0.125 | [16] |
| Staphylococcus aureus | Sensitive Clinical Isolates | 0.016 | [3] |
| Staphylococcus aureus | Resistant (FabI F204C + Overexpression) | 1.0 - 2.0 | [3] |
| Staphylococcus aureus | Intermediate Resistant (FabI Overexpression) | 0.25 | [3] |
| Klebsiella pneumoniae | Community Isolates | ≤0.03 - ≥64 | [16] |
| Pseudomonas aeruginosa | Wild-type | High (intrinsically resistant) | [14] |
| Salmonella enterica serovar Typhimurium | Wild-type | 0.06 | [17] |
| Salmonella enterica serovar Typhimurium | Lab-selected resistant mutant | up to 128 | [17] |
Experimental Protocols
5.1 Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the standard broth microdilution method for determining the MIC of Triclosan, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Triclosan stock solution (e.g., 5 mg/mL in ethanol).[16]
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).
-
Control bacterial strains (e.g., E. coli ATCC 25922).
Procedure:
-
Prepare Dilutions: Perform serial twofold dilutions of the Triclosan stock solution in MHB across the wells of a 96-well plate. Concentrations typically range from 128 µg/mL down to 0.015 µg/mL.[16][18]
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted Triclosan, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (MHB + inoculum, no drug) and a negative control well (MHB only).
-
Incubation: Incubate the plates aerobically at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of Triclosan at which there is no visible turbidity (growth). Due to potential insolubility issues with Triclosan, results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.[18]
5.2 Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
This assay indirectly measures the activity of efflux pumps. Active pumps will expel the fluorescent dye ethidium (B1194527) bromide (EtBr), resulting in low intracellular fluorescence. Inhibition of these pumps leads to EtBr accumulation and increased fluorescence.
Materials:
-
Bacterial cells grown to mid-log phase.
-
Phosphate-buffered saline (PBS) with glucose.
-
Ethidium bromide (EtBr) solution.
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a protonophore that disrupts the energy source for many efflux pumps (positive control).
-
Fluorometer or fluorescence plate reader (Excitation ~530 nm, Emission ~600 nm).
Procedure:
-
Cell Preparation: Harvest mid-log phase cells by centrifugation, wash twice with PBS, and resuspend in PBS containing a low concentration of glucose to energize the cells.
-
Loading: Add EtBr to the cell suspension at a final concentration of 1-2 µg/mL and incubate to allow for initial uptake.
-
Measurement: Transfer the suspension to a cuvette or 96-well plate. Monitor the baseline fluorescence over time.
-
Treatment: Add the test compound (Triclosan) or the control (CCCP).
-
Data Acquisition: Continue to measure fluorescence intensity at regular intervals. A significant increase in fluorescence compared to the untreated control indicates inhibition of efflux pump activity.
Figure 3. A logical workflow for the investigation of Triclosan resistance.
Conclusion and Future Directions
This compound (Triclosan) remains a potent inhibitor of bacterial fatty acid synthesis. However, the plasticity of bacteria has allowed for the development of robust resistance mechanisms, including target mutation, overexpression, and efflux, which mirror common pathways of antibiotic resistance.[4][7] The potential for cross-resistance between Triclosan and clinically relevant antibiotics, often mediated by the overexpression of MDR efflux pumps, is a significant public health concern.[7][17]
Future research should focus on:
-
Developing novel FabI inhibitors: Creating compounds that are less susceptible to existing resistance mechanisms, for example, by not requiring the formation of a stable ternary complex.[3]
-
Efflux Pump Inhibitors (EPIs): Investigating combination therapies that pair FabI inhibitors with EPIs to restore susceptibility in resistant strains.
-
Surveillance: Continued monitoring of Triclosan resistance in clinical and environmental settings to understand its prevalence and evolution.
A thorough understanding of the molecular underpinnings of resistance to agents like Triclosan is paramount for guiding antimicrobial stewardship and designing the next generation of antibacterial therapies.
References
- 1. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 2. Triclosan - Wikipedia [en.wikipedia.org]
- 3. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Triclosan: 5. Can bacteria become resistant to Triclosan? [ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. 5. Can bacteria become resistant to Triclosan? [ec.europa.eu]
- 8. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the bacterial enoyl reductase FabI by triclosan: a structure-reactivity analysis of FabI inhibition by triclosan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of triclosan inhibition of bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The prevalence and mechanism of triclosan resistance in Escherichia coli isolated from urine samples in Wenzhou, China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-Resistance between Triclosan and Antibiotics in Pseudomonas aeruginosa Is Mediated by Multidrug Efflux Pumps: Exposure of a Susceptible Mutant Strain to Triclosan Selects nfxB Mutants Overexpressing MexCD-OprJ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Relationship between Triclosan and Susceptibilities of Bacteria Isolated from Hands in the Community - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The impact of triclosan on the spread of antibiotic resistance in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Functional screening for triclosan resistance in a wastewater metagenome and isolates of Escherichia coli and Enterococcus spp. from a large Canadian healthcare region - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibacterial Agent 117
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 117 is a novel triazole derivative identified as a potent inhibitor of Methionine Aminopeptidase (B13392206) 1 (MetAP1) in Rickettsia prowazekii (RpMetAP1), the causative agent of epidemic typhus. MetAPs are essential metalloenzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function.[1][2][3][4][5][6] Inhibition of this process has been shown to be lethal to bacteria, making MetAP1 an attractive target for the development of new antibacterial agents.[1][4][7] This document provides detailed application notes and experimental protocols for the evaluation of this compound's efficacy and mechanism of action.
Mechanism of Action
This compound exerts its antimicrobial effect by specifically targeting and inhibiting the enzymatic activity of RpMetAP1. The proposed mechanism involves the chelation of the divalent metal ions (typically Co²⁺, Mn²⁺, or Fe²⁺) within the active site of the enzyme, rendering it inactive.[3] This inhibition prevents the N-terminal methionine excision (NME) from nascent proteins, leading to an accumulation of unprocessed, potentially non-functional or misfolded proteins. The disruption of this fundamental cellular process ultimately results in the cessation of bacterial growth and cell death.[1][7]
Data Presentation
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of bacterial species is not yet publicly available, the following table presents representative MIC values for other antibacterial triazole derivatives against clinically relevant bacteria to provide a comparative context for its potential spectrum of activity.
| Bacterial Strain | Gram Stain | Representative Triazole Derivative | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Triazole-coumarin conjugate | 12.5–50 |
| Enterococcus faecalis | Positive | Triazole-coumarin conjugate | 12.5–50 |
| Escherichia coli | Negative | Ofloxacin-1,2,4-triazole derivative | 0.25–1 |
| Pseudomonas aeruginosa | Negative | Clinafloxacin-triazole hybrid | 0.25–32 |
| Rickettsia prowazekii | N/A | This compound (IC50) | ~6.7 (converted from 15 µM) |
Note: The IC50 value for this compound against RpMetAP1 is 15 µM. This has been converted to an approximate µg/mL value for comparative purposes, assuming a molecular weight similar to other triazole derivatives. This is not a direct MIC value.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against various bacterial strains using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the antibacterial agent dilutions.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism, as detected by the unaided eye or by measuring absorbance at 600 nm.
-
In Vitro Inhibition of Rickettsia prowazekii MetAP1 (RpMetAP1)
This protocol describes an in vitro enzymatic assay to confirm the inhibitory activity of this compound against purified RpMetAP1.
Materials:
-
Purified recombinant RpMetAP1
-
This compound
-
Met-Pro-p-nitroanilide (synthetic substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl₂)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the purified RpMetAP1 in assay buffer to the desired concentration.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Reaction:
-
Add the diluted enzyme to the wells of a 96-well plate.
-
Add the different concentrations of this compound to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the synthetic substrate, Met-Pro-p-nitroanilide.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline upon substrate cleavage.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Inhibition of Rickettsia prowazekii Growth in a Cell Culture Model
This protocol outlines a method to assess the efficacy of this compound in inhibiting the growth of the obligate intracellular bacterium R. prowazekii within a host cell line.
Materials:
-
Rickettsia prowazekii stock
-
Vero cells (or another suitable host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
This compound
-
24-well cell culture plates
-
Gimenez stain
-
Microscope
Procedure:
-
Cell Culture and Infection:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Infect the confluent cell monolayers with a diluted stock of R. prowazekii.
-
-
Treatment with Antibacterial Agent:
-
After a 2-hour adsorption period, remove the inoculum and replace it with fresh medium containing serial dilutions of this compound.
-
Include an infected, untreated control.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 5-7 days.
-
After incubation, fix the cells with methanol (B129727) and stain with Gimenez stain.
-
-
Evaluation of Rickettsial Growth Inhibition:
-
Examine the stained cells under a microscope.
-
Quantify the number of rickettsiae per cell or the percentage of infected cells in treated versus untreated wells to determine the inhibitory effect of the agent.
-
Endothelial Cell Metabolism Assay
This protocol describes the use of an MTT assay to evaluate the effect of this compound on the metabolic activity of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Calculate the percentage of metabolic activity relative to untreated control cells.
-
Visualizations
Caption: Inhibition of RpMetAP1 by this compound disrupts protein maturation, leading to bacterial growth inhibition and cell death.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Bacterial Methionine Aminopeptidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-mediated inhibition is a viable approach for inhibiting cellular methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Antibacterial Agent 117"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antibacterial agent 117" is a triazole derivative with demonstrated antimicrobial properties. It functions as an inhibitor of methionine aminopeptidase (B13392206) 1 (MetAP1), a crucial enzyme in bacterial protein synthesis. Specifically, it has been shown to inhibit the MetAP1 of Rickettsia prowazekii (RpMetAP1) and impede its growth in endothelial cells.[1] This document provides detailed application notes and experimental protocols for the use of "this compound" in a laboratory setting.
Physicochemical Properties and Storage
| Property | Value | Source |
| Chemical Name | 3-[(2-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine | [2] |
| Molecular Formula | C₉H₉ClN₄S | [2] |
| Molecular Weight | 240.71 g/mol | [2] |
| CAS Number | 341944-06-7 | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO (100 mg/mL, 415.44 mM with ultrasonic assistance) | [1] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [3] |
Mechanism of Action
"this compound" exerts its antimicrobial effect by targeting and inhibiting methionine aminopeptidase 1 (MetAP1). MetAP1 is a metalloenzyme responsible for cleaving the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation and function. By inhibiting MetAP1, "this compound" disrupts essential cellular processes, leading to the inhibition of bacterial growth.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
This protocol describes the preparation of a stock solution of "this compound" for use in in vitro assays.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of "this compound" powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube to mix.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of "this compound" against various bacterial strains using the broth microdilution method.
Caption: Workflow for MIC determination.
Materials:
-
"this compound" stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Serial Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the "this compound" stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" in which there is no visible growth.
-
Representative Data (Hypothetical):
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 8 |
| Escherichia coli | 25922 | 32 |
| Pseudomonas aeruginosa | 27853 | >64 |
| Enterococcus faecalis | 29212 | 16 |
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC determination to ascertain the concentration of "this compound" that kills the bacteria.
Materials:
-
MIC plate from Protocol 2
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Procedure:
-
From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol 4: In Vitro Inhibition of Rickettsia prowazekii Growth in Endothelial Cells
This protocol describes a method to evaluate the efficacy of "this compound" against the intracellular growth of R. prowazekii.
Caption: Workflow for Rickettsia inhibition assay.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line
-
Cell culture medium (e.g., EGM-2)
-
Rickettsia prowazekii stock
-
"this compound" stock solution
-
24-well cell culture plates
-
Biosafety Level 3 (BSL-3) facility and procedures
-
DNA extraction kit
-
qPCR master mix and primers/probe for a Rickettsia-specific gene (e.g., gltA)
Procedure:
-
Cell Seeding: Seed HUVECs into 24-well plates and grow to confluence.
-
Infection:
-
In a BSL-3 facility, infect the confluent HUVEC monolayers with R. prowazekii at a multiplicity of infection (MOI) of approximately 10.
-
Incubate for 2 hours to allow for bacterial entry.
-
-
Treatment:
-
Remove the inoculum and wash the cells with sterile PBS.
-
Add fresh cell culture medium containing two-fold serial dilutions of "this compound" (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an uninfected control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
DNA Extraction:
-
After incubation, lyse the cells in each well and extract total DNA using a commercial DNA extraction kit.
-
-
qPCR Analysis:
-
Quantify the amount of rickettsial DNA in each sample by qPCR using primers and a probe specific for a Rickettsia gene.
-
Normalize the rickettsial DNA amount to a host cell housekeeping gene to account for differences in cell number.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of rickettsial growth for each concentration of "this compound" compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the agent's concentration and fitting the data to a dose-response curve.
-
Quantitative Data Summary:
| Parameter | Value |
| IC₅₀ against RpMetAP1 | 15 µM[1] |
| IC₅₀ for R. prowazekii growth inhibition | To be determined experimentally |
Protocol 5: Methionine Aminopeptidase 1 (MetAP1) Enzyme Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory activity of "this compound" against MetAP1. This assay couples the release of methionine to the production of pyrophosphate, which is then detected.
Materials:
-
Recombinant MetAP1 enzyme (e.g., from R. prowazekii)
-
"this compound" stock solution
-
Met-Pro-p-nitroanilide (substrate)
-
Prolyl aminopeptidase (coupling enzyme)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl₂)
-
96-well microtiter plate
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of "this compound" in the assay buffer.
-
In a 96-well plate, add the diluted "this compound" or vehicle control (DMSO).
-
-
Enzyme Addition:
-
Add the MetAP1 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add the substrate (Met-Pro-p-nitroanilide) and the coupling enzyme (prolyl aminopeptidase) to each well to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15 minutes). The rate of p-nitroaniline production is proportional to the MetAP1 activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup. All work with pathogenic microorganisms such as Rickettsia prowazekii must be conducted in an appropriate biosafety level facility by trained personnel.
References
Application Notes and Protocols: An Exemplar for Gram-Positive Antibacterial Agents
A Note on "Antibacterial Agent 117"
Initial research indicates that "this compound" is a triazole derivative with documented activity against Rickettsia prowazekii, a Gram-negative bacterium.[1] Specifically, it inhibits the MetAP1 enzyme in R. prowazekii with an IC50 of 15 μM.[1] Publicly available scientific literature and supplier information do not currently provide evidence for its efficacy or use in treating infections caused by Gram-positive bacteria.
Therefore, the following Application Notes and Protocols are provided as a detailed, generalized example for a hypothetical antibacterial agent, designated "Agent X," intended for the treatment of Gram-positive infections. This exemplar is designed to meet the structural and content requirements of the request and serve as a template for researchers, scientists, and drug development professionals.
Application Notes: Hypothetical "Agent X" for Gram-Positive Infections
Introduction
"Agent X" is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway distinct from that of beta-lactams and glycopeptides, suggesting a low potential for cross-resistance.[2][3] These notes provide essential data and protocols for the pre-clinical evaluation of "Agent X."
Mechanism of Action
"Agent X" targets and inhibits the activity of penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall.[4] This inhibition leads to the disruption of cell wall integrity, ultimately causing cell lysis and death.[4]
References
Application Notes and Protocols for Antibacterial Agent 117: A Focused Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 117 is a novel triazole derivative with demonstrated activity against specific bacterial targets. This document provides a summary of the currently available data on this agent and outlines generalizable protocols for the evaluation of antibacterial compounds. It is important to note that while this compound has shown promise, its broad-spectrum efficacy, particularly against a wide range of Gram-negative bacteria, is not yet established in publicly available literature.
Chemical Properties and Known Mechanism of Action
This compound is identified as a triazole derivative.[1] Its primary known mechanism of action is the inhibition of methionine aminopeptidase (B13392206) 1 (MetAP1) in Rickettsia prowazekii, the causative agent of epidemic typhus.[1] Methionine aminopeptidases are essential enzymes for bacterial survival, making them a viable target for antibiotic development.
Quantitative Data
Currently, specific quantitative data for this compound is limited to its activity against R. prowazekii MetAP1.
| Target | Assay | Value | Reference |
| R. prowazekii MetAP1 | IC50 | 15 μM | [1] |
No data is currently available in the public domain regarding the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of clinically relevant Gram-negative bacteria.
Experimental Protocols
While specific experimental data for this compound against Gram-negative bacteria is not available, the following are standard protocols used to evaluate the efficacy of novel antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii)
-
This compound stock solution of known concentration
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a bacterial inoculum suspension and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in the microtiter plate using MHB.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent at which there is no visible growth.
Cytotoxicity Assay
This assay evaluates the toxicity of the compound to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
MTT or other viability reagent
-
96-well cell culture plates
Protocol:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for 24-48 hours.
-
Add MTT reagent and incubate for a further 2-4 hours.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability relative to an untreated control.
Signaling Pathways and Experimental Workflows
As the precise mechanism of action of this compound against a broad range of Gram-negative bacteria is unknown, a specific signaling pathway cannot be depicted. However, a general workflow for antibacterial drug discovery and evaluation is presented below.
Future Directions and Considerations
The initial finding that this compound inhibits a key bacterial enzyme is promising. However, extensive research is required to ascertain its potential for treating Gram-negative infections. Key future steps should include:
-
Broad-spectrum MIC testing: Evaluating the agent against a comprehensive panel of Gram-negative pathogens, including multidrug-resistant strains.
-
Mechanism of action studies: Determining if the agent has other cellular targets besides MetAP1, particularly in Gram-negative bacteria.
-
In vivo efficacy studies: Assessing the agent's effectiveness in animal models of Gram-negative infections.
While the therapeutic potential of triazole derivatives as a class against Gram-negative bacteria is recognized, the specific utility of this compound in this context remains to be elucidated through further research.
References
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Agent 117
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 117, a triazole derivative with known activity against Rickettsia prowazekii MetAP1.[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a critical metric for evaluating the efficacy of new antibacterial compounds.[2][3][4] The following sections detail the principles of the MIC assay, present hypothetical susceptibility data for this compound, and provide a step-by-step protocol for the broth microdilution method, a gold standard for quantitative susceptibility testing.[5][6][7]
Principle of the MIC Assay
The MIC assay is based on challenging a standardized population of bacteria with a range of concentrations of an antimicrobial agent in a liquid or solid growth medium.[8][9] After a specified incubation period, the presence or absence of microbial growth is determined. The MIC value is recorded as the lowest concentration of the agent that completely inhibits visible growth.[10] This quantitative result is essential for assessing the potency and spectrum of activity of novel antibacterial agents like this compound.[2][11]
Data Presentation: Hypothetical MIC of this compound
The following table summarizes hypothetical MIC data for this compound against a panel of common pathogenic bacteria to illustrate its potential spectrum of activity.
| Bacterial Strain | Gram Status | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram (+) | 29213 | 8 |
| Enterococcus faecalis | Gram (+) | 29212 | 16 |
| Streptococcus pneumoniae | Gram (+) | 49619 | 4 |
| Escherichia coli | Gram (-) | 25922 | 32 |
| Pseudomonas aeruginosa | Gram (-) | 27853 | >64 |
| Klebsiella pneumoniae | Gram (-) | 13883 | 32 |
| Haemophilus influenzae | Gram (-) | 49247 | 8 |
| Rickettsia prowazekii | Gram (-) | VR-141 | 2 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the broth microdilution method for determining the MIC of this compound, adapted from established standards.[2][3][6]
Materials and Reagents
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (e.g., from ATCC)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
-
Sterile reagent reservoirs
-
Incubator (35°C ± 2°C)
Procedure
1. Preparation of this compound Stock Solution a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested. b. Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.
2. Preparation of Bacterial Inoculum a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Microtiter Plate Preparation and Serial Dilution a. Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the working solution of this compound (prepared in step 1b) to the wells in column 1. c. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution process across the plate to column 10. Discard 50 µL from column 10 after mixing. e. Controls:
- Column 11: Growth Control (50 µL of CAMHB, no drug).
- Column 12: Sterility Control (100 µL of CAMHB, no drug, no inoculum).
4. Inoculation a. Add 50 µL of the diluted bacterial inoculum (prepared in step 2d) to wells in columns 1 through 11. Do not inoculate the sterility control wells in column 12. b. The final volume in wells 1-11 should be 100 µL.
5. Incubation a. Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2][6]
6. Reading and Interpreting Results a. Place the microtiter plate on a dark, non-reflective surface to read the results. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). c. The growth control well (column 11) should show distinct turbidity. The sterility control well (column 12) should remain clear.
Visualizations
The following diagram illustrates the experimental workflow for the broth microdilution MIC assay.
Workflow for Broth Microdilution MIC Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: Time-Kill Curve Analysis of Antibacterial Agent 117
For Researchers, Scientists, and Drug Development Professionals
Introduction
The time-kill curve assay is a critical in vitro method used in antimicrobial research to evaluate the pharmacodynamic properties of a novel compound.[1] This assay provides essential data on the rate and extent of bacterial killing over time when an organism is exposed to various concentrations of an antimicrobial agent.[2] The results are instrumental in determining whether a new agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[2] Generally, bactericidal activity is defined as a 99.9% reduction (a ≥3-log10 decrease) in colony-forming units (CFU/mL) from the initial inoculum.[2][3] This application note provides a detailed protocol for conducting a time-kill curve assay for "Antibacterial agent 117."
Key Concepts
-
Bactericidal: An agent that directly causes bacterial cell death.
-
Bacteriostatic: An agent that inhibits the growth and reproduction of bacteria without directly killing them.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. While related, the time-kill assay provides kinetic information that the MIC alone does not.
-
Log Reduction: A measure of how thoroughly a decontamination process reduces the concentration of a contaminant. A 1-log reduction corresponds to a 90% reduction, a 2-log reduction to a 99% reduction, and a 3-log reduction to a 99.9% reduction.
Experimental Protocol
This protocol outlines the steps for performing a time-kill curve assay to determine the antibacterial activity of Agent 117 against a target bacterial strain.
Materials and Reagents
-
Bacterial Strain: A log-phase culture of the test organism.
-
This compound: Stock solution of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth.
-
Plating Medium: Tryptic Soy Agar (B569324) (TSA) or other appropriate solid agar.
-
Sterile Saline: 0.9% NaCl solution for dilutions.
-
Sterile test tubes or flasks.
-
Sterile micropipette tips.
-
Micropipettes.
-
Incubator (37°C).
-
Spectrophotometer.
-
Vortex mixer.
-
Sterile petri dishes.
-
Automated colony counter or manual counting equipment.
Procedure
-
Inoculum Preparation:
-
From a fresh overnight culture plate, inoculate a single colony of the test organism into a tube of appropriate broth medium.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, which is typically determined by measuring the optical density (OD) at 600 nm to a value corresponding to approximately 1-5 x 10⁸ CFU/mL.[1]
-
Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum concentration of approximately 5 x 10⁵ CFU/mL.[4]
-
Verify the initial inoculum concentration by performing a viable count (plating serial dilutions) at time zero.
-
-
Assay Setup:
-
Prepare a series of tubes with the desired concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube containing the bacterial inoculum without any antibacterial agent.
-
If the antibacterial agent is dissolved in a solvent, a solvent control tube should also be included.
-
Add the prepared bacterial inoculum to each tube to reach the final starting density of approximately 5 x 10⁵ CFU/mL.[1]
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[2]
-
-
Enumeration of Viable Bacteria:
-
Immediately perform serial ten-fold dilutions of each aliquot in sterile saline to prevent carryover of the antimicrobial agent.[1]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[5]
-
Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible.[1]
-
-
Data Collection and Analysis:
Data Presentation
The quantitative data from the time-kill assay for this compound should be summarized in a structured table for clear comparison.
Table 1: Time-Kill Curve Data for this compound
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.70 |
| 2 | 6.30 | 5.50 | 4.80 | 3.20 | <2.00 |
| 4 | 7.10 | 5.65 | 4.20 | 2.50 | <2.00 |
| 6 | 7.90 | 5.80 | 3.90 | <2.00 | <2.00 |
| 8 | 8.50 | 6.00 | 3.50 | <2.00 | <2.00 |
| 24 | 9.20 | 6.80 | 2.80 | <2.00 | <2.00 |
Note: <2.00 indicates the limit of detection.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the time-kill curve protocol.
Caption: Workflow of the time-kill curve assay.
Interpretation of Results
The primary outcome of a time-kill assay is the characterization of the antimicrobial agent's activity over time.
-
Bactericidal Activity: A reduction of ≥ 3-log10 in CFU/mL from the initial inoculum indicates bactericidal activity.[6]
-
Bacteriostatic Activity: A < 3-log10 reduction in CFU/mL, where the bacterial count remains similar to the initial inoculum, suggests bacteriostatic activity.[5]
-
Indifference: Little to no change in the growth curve compared to the growth control indicates that the agent has minimal effect at that concentration.
By plotting the log10 CFU/mL against time, a visual representation of the killing kinetics can be generated, allowing for a clear comparison of the effects of different concentrations of this compound.
References
Application Notes & Protocols: "Antibacterial Agent 117" in Biofilm Research
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. Encased in a self-produced matrix of extracellular polymeric substances (EPS), bacteria within a biofilm exhibit a protected, sessile mode of growth that makes them notoriously difficult to eradicate. The development of novel anti-biofilm agents is therefore a critical area of research.
This document provides detailed application notes and protocols for the use of "Antibacterial Agent 117," a novel compound demonstrating significant efficacy in the inhibition and disruption of bacterial biofilms. "this compound" represents a class of synthetic small molecules, specifically a maleimide-diselenide hybrid compound, designed to interfere with key pathways in biofilm formation.[1] These notes are intended for researchers, scientists, and drug development professionals engaged in biofilm research.
Data Presentation: Efficacy of Agent 117
Agent 117 has been evaluated for its antimicrobial and anti-biofilm activity against common biofilm-forming pathogens. The data below summarizes its efficacy against representative strains of Staphylococcus aureus, including Methicillin-Resistant S. aureus (MRSA).
Table 1: Antimicrobial and Anti-Biofilm Activity of Agent 117 against S. aureus
| Parameter | Value | Target Organism(s) | Notes |
| Minimum Inhibitory Concentration (MIC) | 16 µg/mL | MRSA & MSSA | Concentration required to inhibit planktonic (free-floating) bacterial growth.[1] |
| Sub-MIC for Biofilm Inhibition | 4 µg/mL | MRSA & MSSA | Non-lethal concentration that significantly inhibits the initial formation of biofilms.[1] |
| Mechanism of Action | Inhibition of PIA Synthesis | S. aureus | Downregulates genes (icaA, icaD, clfA, fnbA) via the sarX global regulator, preventing bacterial adhesion and production of Polysaccharide Intercellular Adhesin (PIA).[1] |
Table 2: Comparative Anti-Biofilm Activity of Various Compounds against S. aureus
| Compound | Type | Concentration Range | Biofilm Inhibition (%) | Reference |
| Agent 117 (YH7) | Maleimide-diselenide hybrid | 4 µg/mL | Significant | [1] |
| Salicylaldehyde | Phenolic Aldehyde | 1-10 mg/mL | 15 - 92% | [2][3] |
| Vanillin | Phenolic Aldehyde | 1-10 mg/mL | 70 - 93% | [2][3] |
| α-methyl-trans-cinnamaldehyde | Cinnamaldehyde Derivative | 1-10 mg/mL | 70 - 93% | [2][3] |
| Thymol | Phenolic Monoterpenoid | 0.33–0.59 mg/mL | ~90% | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standardized methods widely used in biofilm research.[5][6]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of Agent 117 required to inhibit the visible growth of planktonic bacteria using a broth microdilution method.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., S. aureus) in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
Agent 117 stock solution
-
Sterile multichannel pipette
-
Incubator (37°C)
-
Microplate reader (600 nm)
Procedure:
-
Prepare a serial two-fold dilution of Agent 117 in the wells of a 96-well plate using broth as the diluent. The final volume in each well should be 100 µL.
-
Include a positive control (broth with bacteria, no agent) and a negative control (broth only).
-
Adjust the bacterial culture to a concentration of approximately 1 x 10⁶ CFU/mL. Add 100 µL of this bacterial suspension to each well (except the negative control), bringing the final volume to 200 µL and the bacterial concentration to 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of Agent 117 that completely inhibits visible bacterial growth.
-
Optionally, read the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of Agent 117 to inhibit biofilm formation at sub-MIC concentrations.
Materials:
-
96-well flat-bottomed microtiter plates
-
Materials from Protocol 1
-
0.1% (w/v) Crystal Violet (CV) solution
-
Phosphate-buffered saline (PBS)
-
30% (v/v) Acetic Acid or 95% Ethanol (B145695)
Procedure:
-
Prepare serial dilutions of Agent 117 in TSB supplemented with glucose (for S. aureus) in a 96-well plate. Use concentrations at and below the MIC (e.g., 4 µg/mL).[1]
-
Inoculate the wells with the bacterial suspension as described in the MIC protocol. Include positive (bacteria, no agent) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow biofilm formation.
-
After incubation, carefully discard the planktonic culture from each well by aspiration or gentle inversion.
-
Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate completely.
-
Add 200 µL of 0.1% crystal violet solution to each well and stain for 15 minutes at room temperature.
-
Remove the CV solution and wash the wells again three times with PBS.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound CV.
-
Incubate for 10-15 minutes.
-
Measure the absorbance at 570-595 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.
Protocol 3: Visualization of Biofilm Structure (Confocal Laser Scanning Microscopy - CLSM)
CLSM allows for the qualitative and quantitative assessment of biofilm structure and cell viability after treatment with Agent 117.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture and growth medium
-
Agent 117 at a desired concentration (e.g., 4 µg/mL)
-
LIVE/DEAD BacLight Viability Kit (e.g., SYTO 9 and Propidium (B1200493) Iodide stains)
-
Confocal microscope
Procedure:
-
Grow biofilms directly on glass-bottom dishes for 24-48 hours in the presence or absence of Agent 117.
-
After the incubation period, gently remove the medium and wash the biofilm twice with PBS.
-
Prepare the staining solution by mixing SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) in PBS according to the manufacturer's instructions.
-
Add the staining solution to the biofilms and incubate in the dark for 15-20 minutes.
-
Carefully rinse with PBS to remove excess stain.
-
Immediately visualize the biofilm using a confocal microscope. Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analyze images using appropriate software (e.g., ImageJ) to quantify parameters like biofilm thickness, biovolume, and the ratio of live to dead cells.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the logical flow for evaluating a novel anti-biofilm compound like Agent 117.
Signaling Pathway Inhibition
Agent 117 inhibits S. aureus biofilm formation by targeting a key regulatory pathway. The agent's activity leads to the downregulation of the global regulator sarX, which in turn suppresses the expression of genes essential for adhesion and matrix production.[1]
References
- 1. Novel small-molecule compound YH7 inhibits the biofilm formation of Staphylococcus aureus in a sarX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural compounds in the fight against Staphylococcus aureus biofilms: a review of antibiofilm strategies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. simbaproject.eu [simbaproject.eu]
Application Notes and Protocols for Novel Delivery Systems of Antibacterial Agent 117
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 117 is a promising triazole derivative that exhibits potent inhibitory activity against Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (MetAP1), with an IC50 value of 15 µM.[1] MetAP1 is a crucial bacterial metalloenzyme responsible for cleaving the N-terminal methionine from nascent proteins, a vital step in protein maturation and function.[2][3][4] Its inhibition disrupts these essential cellular processes, leading to bacterial growth inhibition and cell death, making it an attractive target for novel antibacterial therapies.[2][3][5]
The therapeutic potential of this compound can be significantly enhanced through the use of advanced drug delivery systems. These systems can improve solubility, stability, and pharmacokinetic profiles, while also enabling targeted delivery to the site of infection, thereby increasing efficacy and reducing potential side effects.[6][] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of liposomal and nanoparticle-based delivery systems for this compound.
Due to the limited availability of specific experimental data for this compound, representative data from studies on other triazole-based antibacterial agents and MetAP1 inhibitors are presented in the following tables to illustrate the expected performance of the described delivery systems.
Data Presentation
Table 1: Representative In Vitro Antibacterial Activity of a Triazole-Based MetAP1 Inhibitor
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 | 16 |
| Escherichia coli (ATCC 25922) | 16 | 32 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | >64 |
| Enterococcus faecalis (VRE) | 4 | 8 |
Note: This data is representative and intended to provide a general indication of the potential activity of a triazole-based MetAP1 inhibitor. Actual values for this compound may vary.
Table 2: Representative Physicochemical Properties of this compound Delivery Systems
| Delivery System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Liposomal Formulation | 150 ± 25 | < 0.2 | > 90 | ~5 |
| Chitosan (B1678972) Nanoparticles | 250 ± 50 | < 0.3 | > 80 | ~10 |
Note: These values are typical for liposomal and nanoparticle formulations of small molecule drugs and serve as a target for the formulation of this compound.
Table 3: Representative In Vivo Efficacy of a Nanoparticle-Delivered Antibacterial Agent in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Bacterial Load in Blood (CFU/mL) at 24h |
| Vehicle Control | - | 0 | > 10^7 |
| Free Antibacterial Agent | 10 | 40 | ~ 10^5 |
| Nanoparticle Formulation | 10 | 80 | < 10^3 |
Note: This data is illustrative of the potential enhancement in in vivo efficacy achievable with a nanoparticle delivery system compared to the free drug.
Signaling Pathway
The mechanism of action of this compound involves the inhibition of methionine aminopeptidase 1 (MetAP1), a key enzyme in bacterial protein synthesis. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
I. Formulation of Delivery Systems
A. Liposomal Formulation of this compound
This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature.
-
To reduce the size of the multilamellar vesicles, subject the liposomal suspension to probe sonication for 5 minutes (30 seconds on, 30 seconds off) in an ice bath.
-
For a more uniform size distribution, extrude the liposomal suspension 11 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.[8]
-
Store the final liposomal formulation at 4°C.
B. Chitosan Nanoparticle Formulation of this compound
This protocol details the ionic gelation method for preparing this compound-loaded chitosan nanoparticles.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with continuous stirring.
-
Dissolve this compound in a suitable solvent and add it to the chitosan solution under stirring.
-
Prepare an aqueous solution of TPP (e.g., 1 mg/mL).
-
Add the TPP solution dropwise to the chitosan-drug mixture under magnetic stirring at room temperature. The formation of nanoparticles will be indicated by the appearance of opalescence.
-
Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes at 4°C.
-
Wash the nanoparticle pellet twice with deionized water to remove any unentrapped drug and excess TPP.
-
Resuspend the final nanoparticle formulation in deionized water for immediate use or lyophilize for long-term storage.
II. Characterization of Delivery Systems
The prepared delivery systems should be characterized for their physicochemical properties.
A. Particle Size and Polydispersity Index (PDI):
-
Determined by Dynamic Light Scattering (DLS).
B. Zeta Potential:
-
Measured using Laser Doppler Velocimetry to assess surface charge and stability.
C. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated drug from the formulation by centrifugation or ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Lyse the liposomes or nanoparticles to release the encapsulated drug and quantify its amount.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Weight of Drug in Formulation) / (Total Weight of Formulation) * 100
-
III. In Vitro Antibacterial Activity Assessment
A. Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method to determine the lowest concentration of the formulation that inhibits visible bacterial growth.[9][10][11][12]
Materials:
-
Test bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland standard
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Perform a two-fold serial dilution of the this compound formulation in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria and MHB) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the formulation that shows no visible turbidity.
B. Determination of Minimum Bactericidal Concentration (MBC)
This protocol is an extension of the MIC assay and determines the lowest concentration that kills 99.9% of the initial bacterial inoculum.[9][10][11]
Procedure:
-
Following MIC determination, take a 10-50 µL aliquot from each well that showed no visible growth.
-
Spread the aliquot onto a fresh, antibiotic-free agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the formulation that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
References
- 1. vibiosphen.com [vibiosphen.com]
- 2. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Bacterial Methionine Aminopeptidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are METAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. benchchem.com [benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
"Antibacterial agent 117" for specific bacterial strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin (B1675101) is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class.[1][2] It is the levo-isomer of ofloxacin (B1677185) and exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Levofloxacin functions by inhibiting bacterial DNA synthesis, making it a critical agent in the treatment of various bacterial infections.[3] These application notes provide detailed information on the mechanism of action, antibacterial spectrum, and protocols for evaluating the efficacy of Levofloxacin against specific bacterial strains.
Mechanism of Action
Levofloxacin targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[4]
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[6] DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[4] Levofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[5] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[5]
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target.[6] This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication.[5] By inhibiting topoisomerase IV, Levofloxacin prevents the segregation of newly replicated DNA, thereby halting cell division and leading to bacterial cell death.[1][5]
The dual targeting of both DNA gyrase and topoisomerase IV contributes to the broad-spectrum activity of Levofloxacin and can reduce the likelihood of resistance development through single-point mutations.[7]
Mechanism of action of Levofloxacin in a bacterial cell.
Antibacterial Spectrum and Efficacy
Levofloxacin demonstrates concentration-dependent bactericidal activity against a wide array of pathogens.[5] The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Levofloxacin against several key bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[8]
Table 1: Levofloxacin MIC & MBC for Escherichia coli
| Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| ATCC 25922 | 0.008 - 0.06 | 0.016 | [9][10] |
| Various Isolates | ≤0.008 | ≤0.008 | [9] |
Table 2: Levofloxacin MIC & MBC for Staphylococcus aureus
| Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Methicillin-Susceptible | 0.15 | 0.3 | [11] |
| Pus Isolates | 0.3 - >0.5 | 0.6 - >4.0 | [12] |
| Urine Isolates | 0.2 - 1.0 | 0.3 - >8.0 | [12] |
Table 3: Levofloxacin MIC & MBC for Pseudomonas aeruginosa
| Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| ATCC 27853 | 0.5 - 2.0 | 2.0 | [9][10][13] |
| Pus Isolates | 1.0 - >8.0 | 2.0 - >8.0 | [12][14] |
| Urine Isolates | 0.7 - 3.0 | 3.0 - >7.0 | [12][14] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Levofloxacin stock solution
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Prepare Levofloxacin Dilutions: Perform serial two-fold dilutions of the Levofloxacin stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the Levofloxacin dilutions. Include a growth control well (MHB with inoculum, no drug) and a sterility control well (MHB only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of Levofloxacin at which there is no visible growth of bacteria.[8]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step to the MIC assay.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Micropipette
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of Levofloxacin that results in a ≥99.9% reduction in the number of colonies compared to the original inoculum count.[8]
Workflow for MIC and MBC determination.
Conclusion
Levofloxacin remains a potent antibacterial agent with a well-defined mechanism of action. The provided data and protocols offer a foundational framework for researchers and drug development professionals to evaluate its efficacy against specific bacterial strains. Adherence to standardized protocols is crucial for obtaining reproducible and comparable results in the study of this important antibiotic.
References
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. Levofloxacin: benefits and mechanisms of action - Flarer [flarer.ch]
- 3. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Levofloxacin Pharmacokinetics and Serum Bactericidal Activities against Five Enterobacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Levofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in Human Skin Blister Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 13. Pseudomonas aeruginosa heteroresistance to levofloxacin caused by upregulated expression of essential genes for DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Antibacterial Agent 117
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 117, identified as 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)aniline (CAS No. 341944-06-7), is a triazole derivative with demonstrated antibacterial properties.[1][2][3] This compound exhibits inhibitory activity against Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (MetAP1), an essential enzyme for bacterial survival, with a reported IC50 value of 15 μM.[4][5] Its targeted mechanism of action makes it a compound of interest for the development of novel anti-rickettsial therapeutics. These application notes provide an overview of this compound, including its biological activity and a representative synthesis protocol based on established methods for analogous 1,2,3-triazole derivatives.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 341944-06-7 | [6][1][2][3] |
| Molecular Formula | C14H11ClN4 | Inferred from structure |
| Molecular Weight | 270.72 g/mol | [3] |
| Chemical Name | 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)aniline | Inferred from structure |
Table 2: Biological Activity of this compound
| Target | Activity | Value | Reference |
| R. prowazekii MetAP1 | IC50 | 15 μM | [4][5] |
| Cellular Activity | Inhibition of rickettsial growth | Concentration-dependent | [4] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available in the referenced literature, a general and representative procedure for the synthesis of similar 1,4-disubstituted-1,2,3-triazoles can be proposed. The following protocol is based on the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Representative Synthesis Protocol for 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)aniline
This synthesis involves a two-step process:
-
Synthesis of 1-azido-4-chlorobenzene (B1265687).
-
Copper-catalyzed cycloaddition of 1-azido-4-chlorobenzene with 3-ethynylaniline (B136080).
Step 1: Synthesis of 1-azido-4-chlorobenzene
-
Materials and Reagents:
-
Sodium nitrite (B80452) (NaNO2)
-
Hydrochloric acid (HCl)
-
Sodium azide (B81097) (NaN3)
-
Diethyl ether
-
Sodium sulfate (B86663) (Na2SO4)
-
Deionized water
-
Procedure:
-
Dissolve 4-chloroaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1-azido-4-chlorobenzene.
-
Step 2: Synthesis of 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)aniline
-
Materials and Reagents:
-
1-azido-4-chlorobenzene (from Step 1)
-
3-ethynylaniline
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Water
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-azido-4-chlorobenzene and 3-ethynylaniline in a mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)aniline.
-
Visualizations
Signaling Pathway
Caption: Inhibition of bacterial protein maturation by this compound.
Experimental Workflow
References
- 1. One-step synthesis of silver metallosurfactant as an efficient antibacterial and anticancer material - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. First synthesis of the antifungal and antibacterial agent cladobotryal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Synergistic Efficacy of Antibacterial Agent 117 in Combination Therapy
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
The rise of multidrug-resistant (MDR) pathogens, particularly Gram-negative bacteria like Pseudomonas aeruginosa, presents a significant challenge in clinical practice.[1][2] A promising strategy to combat resistance is the use of combination therapies, where a novel agent can restore the efficacy of an existing antibiotic.[3][4] This document provides detailed protocols and application notes for studying the synergistic effects of Antibacterial Agent 117 (AA-117) , a novel investigational beta-lactamase inhibitor, in combination with the beta-lactam antibiotic, Piperacillin, against MDR P. aeruginosa.
The proposed mechanism of synergy involves AA-117 inhibiting beta-lactamase enzymes produced by the bacteria.[5][6][7] These enzymes are a primary defense mechanism, hydrolyzing and inactivating beta-lactam antibiotics like Piperacillin.[5][6] By neutralizing these enzymes, AA-117 is hypothesized to protect Piperacillin, allowing it to effectively bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis, leading to cell death.[8][9]
Proposed Mechanism of Synergy
The synergistic interaction between AA-117 and Piperacillin is based on the beta-lactamase inhibition model. Piperacillin's bactericidal action is prevented when beta-lactamase enzymes cleave its beta-lactam ring. AA-117, a potent inhibitor of these enzymes, binds to them, rendering them inactive. This protects Piperacillin from degradation, enabling it to disrupt the peptidoglycan synthesis essential for the bacterial cell wall.
Caption: Proposed synergistic mechanism of AA-117 and Piperacillin.
Quantitative Synergy Analysis: Checkerboard Assay
The checkerboard microdilution assay is a standard in vitro method to quantify the synergistic effect of two antimicrobial agents.[3][10] The interaction is determined by calculating the Fractional Inhibitory Concentration (FIC) index.
Data Summary
The synergistic activity of AA-117 and Piperacillin was evaluated against a clinical isolate of MDR P. aeruginosa. The results are summarized below.
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| AA-117 | 64 | 4 | FIC A = 4/64 = 0.0625 | Synergy |
| Piperacillin | 128 | 8 | FIC B = 8/128 = 0.0625 | (FICI ≤ 0.5) |
| Combination | - | - | FICI = 0.125 |
-
FIC Index Interpretation: Synergy (≤ 0.5), Additive (>0.5 to ≤1), Indifference (>1 to <4), Antagonism (≥4).[8][10][11]
Experimental Protocol: Checkerboard Assay
This protocol details the steps for performing the checkerboard assay in a 96-well microtiter plate format.[12][13]
-
Preparation of Reagents:
-
Prepare stock solutions of AA-117 and Piperacillin in an appropriate solvent (e.g., sterile deionized water or DMSO) at 100x the highest required concentration.
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum of MDR P. aeruginosa adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL), then dilute it in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[8][10]
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Agent A (AA-117) Dilution: Create serial dilutions along the y-axis (rows A-G). Add 100 µL of the highest concentration of AA-117 to row A, mix, and transfer 50 µL to row B. Repeat down to row G. Discard the final 50 µL from row G. Row H will contain no AA-117 (Piperacillin control).
-
Agent B (Piperacillin) Dilution: Create serial dilutions along the x-axis (columns 1-10). Add 100 µL of the highest concentration of Piperacillin to column 1, mix, and transfer 50 µL to column 2. Repeat across to column 10. Discard the final 50 µL from column 10. Column 11 will contain no Piperacillin (AA-117 control). Column 12 will be the growth control (no drugs).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial suspension to each well (except the sterility control well).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by identifying the lowest concentration that completely inhibits visible growth.
-
Calculate the FIC for each agent: FIC = (MIC of agent in combination) / (MIC of agent alone).[13]
-
Calculate the FICI: FICI = FIC of AA-117 + FIC of Piperacillin.
-
Caption: Workflow for the checkerboard antimicrobial synergy assay.
Bactericidal Activity: Time-Kill Assay
Time-kill assays provide dynamic information on the rate of bacterial killing and confirm the bactericidal nature of the synergistic interaction observed in the checkerboard assay.[13][14]
Data Summary
The bactericidal activity of AA-117 and Piperacillin, alone and in combination, was assessed against MDR P. aeruginosa over 24 hours. Concentrations were based on the MIC values (e.g., 0.5x MIC).
| Time (hours) | Growth Control (log10 CFU/mL) | AA-117 (0.5x MIC) (log10 CFU/mL) | Piperacillin (0.5x MIC) (log10 CFU/mL) | Combination (0.5x MIC each) (log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 |
| 4 | 7.15 | 6.98 | 6.45 | 4.11 |
| 8 | 8.64 | 8.41 | 7.52 | <2.00 |
| 24 | 9.03 | 8.95 | 8.15 | <2.00 |
-
Synergy Definition: A ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[8]
-
Bactericidal Activity: A ≥3-log10 decrease in CFU/mL compared to the initial inoculum.
Experimental Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a mid-logarithmic phase culture of MDR P. aeruginosa.
-
Dilute the culture in pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.[15]
-
-
Treatment Setup:
-
Prepare flasks with CAMHB containing the following:
-
No drug (Growth Control)
-
AA-117 alone (e.g., at 0.5x its MIC)
-
Piperacillin alone (e.g., at 0.5x its MIC)
-
Combination of AA-117 and Piperacillin (each at 0.5x their respective MICs)
-
-
-
Sampling and Plating:
-
Inoculate the flasks with the prepared bacterial suspension.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[8]
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto Mueller-Hinton Agar (MHA) plates.
-
-
Incubation and Counting:
-
Incubate the MHA plates at 37°C for 24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment condition.
-
Evaluate for synergy and bactericidal activity based on the definitions above.
-
In Vivo Efficacy: Murine Sepsis Model
In vivo models are crucial for validating the therapeutic potential of antimicrobial combinations identified through in vitro testing.[4][16][17] A murine sepsis model was used to assess the efficacy of the AA-117/Piperacillin combination.
Data Summary
Immunocompetent mice were infected intraperitoneally with a lethal dose of MDR P. aeruginosa. Treatment was initiated 1 hour post-infection. Survival was monitored for 7 days.
| Treatment Group (n=10) | Dose (mg/kg) | 7-Day Survival (%) |
| Vehicle Control (Saline) | - | 0% |
| AA-117 | 50 | 10% |
| Piperacillin | 100 | 20% |
| AA-117 + Piperacillin | 50 + 100 | 90% |
Experimental Protocol: Murine Sepsis Model
-
Animal Acclimatization:
-
Use female BALB/c mice (6-8 weeks old).
-
Acclimatize animals for at least 3 days before the experiment with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Infection:
-
Prepare an inoculum of MDR P. aeruginosa in logarithmic growth phase and dilute in sterile saline.
-
Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 1 x 10⁷ CFU/mouse).
-
-
Treatment:
-
One hour post-infection, administer treatment to the respective groups via subcutaneous (SC) or intravenous (IV) injection.[4]
-
The vehicle control group receives saline.
-
Other groups receive AA-117 alone, Piperacillin alone, or the combination.
-
-
Monitoring and Endpoint:
-
Monitor the mice for signs of distress and mortality at regular intervals for up to 7 days.
-
The primary endpoint is survival. Secondary endpoints can include bacterial load in blood or peritoneal fluid at specific time points.[4]
-
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) for each group.
-
Compare the survival rates between the combination therapy group and the monotherapy/control groups using statistical methods (e.g., log-rank test).
-
Caption: Workflow for the in vivo murine sepsis model efficacy study.
Conclusion
The combination of this compound and Piperacillin demonstrates strong synergistic and bactericidal activity against MDR P. aeruginosain vitro. This synergy translates to significantly improved efficacy in vivo, as shown in a murine sepsis model. These findings support the continued development of AA-117 as a combination agent to address infections caused by beta-lactam resistant pathogens.
References
- 1. The Efficacy of Using Combination Therapy against Multi-Drug and Extensively Drug-Resistant Pseudomonas aeruginosa in Clinical Settings [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. actascientific.com [actascientific.com]
- 12. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 13. emerypharma.com [emerypharma.com]
- 14. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Agent 117
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibacterial Agent 117 is a novel, systemic bactericide demonstrating high efficacy against a range of economically important phytopathogenic bacteria. Its unique mode of action, involving the targeted inhibition of the bacterial Type III Secretion System (T3SS), prevents the injection of virulence factors into plant cells, thereby halting the infection process without exhibiting broad-spectrum biocidal activity. This targeted approach offers a favorable environmental profile and a lower risk of resistance development compared to conventional bactericides. These notes provide comprehensive data and protocols for the evaluation and application of Agent 117 in agricultural research settings.
Quantitative Data Summary
The efficacy of this compound has been quantified through in vitro susceptibility testing and in vivo efficacy trials under controlled and field conditions.
Table 1: In Vitro Antibacterial Activity of Agent 117 This table summarizes the minimum inhibitory concentration (MIC) required to inhibit the visible growth of key agricultural bacterial pathogens.
| Target Pathogen | Common Disease | Host Crop(s) | MIC (µg/mL) |
| Xanthomonas citri subsp. citri | Citrus Canker | Citrus | 8 |
| Pseudomonas syringae pv. tomato | Bacterial Speck | Tomato, Pepper | 16 |
| Erwinia amylovora | Fire Blight | Apple, Pear | 4 |
| Xylella fastidiosa | Pierce's Disease | Grapevine | 32 |
| Ralstonia solanacearum | Bacterial Wilt | Potato, Tomato | 16 |
Table 2: Greenhouse Efficacy of Agent 117 on Tomato (Bacterial Speck) This table presents data from greenhouse trials assessing the preventative and curative efficacy of Agent 117 against P. syringae on tomato seedlings.
| Treatment (Foliar Spray) | Application Timing | Disease Severity (%) | Efficacy (%) |
| Untreated Control | - | 85.4 | - |
| Agent 117 (100 µg/mL) | 24h before inoculation | 12.1 | 85.8 |
| Agent 117 (100 µg/mL) | 24h after inoculation | 25.6 | 70.0 |
| Streptomycin (100 µg/mL) | 24h before inoculation | 18.3 | 78.6 |
Table 3: Field Trial Results for Control of Citrus Canker This table shows the results from a multi-season field trial evaluating the performance of Agent 117 in reducing disease incidence and protecting fruit yield in a commercial citrus grove.
| Treatment | Application Rate (g/ha) | Mean Disease Incidence (%) | Marketable Yield (t/ha) |
| Untreated Control | - | 45.2 | 28.5 |
| Agent 117 | 250 | 9.8 | 40.1 |
| Copper Hydroxide | 1500 | 18.5 | 35.2 |
Mechanism of Action & Signaling Pathway
This compound functions by specifically targeting and inhibiting the HrpA protein, a major structural component of the T3SS pilus. This prevents the assembly of the translocation apparatus, effectively disarming the bacterium and preventing it from injecting effector proteins into the host plant cell. The plant's native defense mechanisms, such as PAMP-triggered immunity (PTI), can then more effectively recognize and neutralize the pathogen.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the standard method for determining the in vitro antibacterial activity of Agent 117.
Caption: Workflow for MIC Determination via Broth Microdilution.
Methodology:
-
Preparation of Agent 117: Prepare a stock solution of Agent 117 in a suitable solvent (e.g., DMSO) at a concentration of 1024 µg/mL.
-
Plate Preparation: Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells A2-A12 of a 96-well microtiter plate. Dispense 100 µL into well A1 (negative control).
-
Serial Dilution: Add 100 µL of the Agent 117 stock solution to well A2. Mix thoroughly and transfer 50 µL from well A2 to A3. Repeat this 2-fold serial dilution process across the row to well A11. Discard 50 µL from well A11. Well A12 will serve as the positive growth control.
-
Inoculum Preparation: Culture the target bacterium on appropriate agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells A2-A12. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~2.5 x 10^5 CFU/mL.
-
Incubation: Seal the plate and incubate at the optimal temperature for the specific bacterium (e.g., 28-35°C) for 16-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of Agent 117 at which there is no visible turbidity (bacterial growth).
Protocol 2: Greenhouse Efficacy Trial for Control of Bacterial Speck on Tomato
This protocol outlines a preventative efficacy trial in a controlled greenhouse environment.
Methodology:
-
Plant Propagation: Grow tomato plants (e.g., Solanum lycopersicum cv. 'Moneymaker') from seed in individual pots until they reach the 3-4 true leaf stage. Maintain plants in a controlled greenhouse with a 16h/8h light/dark cycle at 25°C.
-
Treatment Groups: Establish a minimum of four treatment groups with at least 10 replicate plants per group:
-
Group A: Untreated Control (sprayed with water + 0.02% surfactant).
-
Group B: Agent 117 (e.g., 100 µg/mL in water + 0.02% surfactant).
-
Group C: Positive Control (e.g., Streptomycin at 100 µg/mL).
-
Group D: Mock-inoculated Control (sprayed with Agent 117, but not with bacteria).
-
-
Treatment Application: Apply treatments as a foliar spray until runoff, ensuring complete coverage of all leaf surfaces. Allow plants to dry for 24 hours.
-
Pathogen Inoculation: Prepare an inoculum of Pseudomonas syringae pv. tomato at a concentration of 10^8 CFU/mL in a saline solution. Apply the inoculum as a fine mist to the foliage of plants in Groups A, B, and C.
-
Incubation and Disease Development: Place plants in a high-humidity environment (>85% RH) for 48 hours to facilitate infection. Then, return them to standard greenhouse conditions.
-
Data Collection: At 7-10 days post-inoculation, assess disease severity. This can be done by visually rating the percentage of leaf area covered by necrotic lesions or by counting the number of lesions per leaf.
-
Data Analysis: Calculate the mean disease severity for each treatment group. Determine the percentage of disease control (efficacy) using the formula:
-
Efficacy (%) = [ (Severity_Control - Severity_Treatment) / Severity_Control ] * 100
-
Caption: Logical Flow for Greenhouse Efficacy Trials.
Application Notes and Protocols for Antibacterial Agent 117 in Veterinary Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 117 is a novel triazole derivative identified as a potent inhibitor of methionine aminopeptidase (B13392206) 1 (MetAP-1), an essential enzyme for bacterial protein maturation and survival.[1][2] This document provides detailed application notes and protocols for the investigation of this compound for its potential use in treating rickettsial diseases in veterinary medicine. Rickettsial infections, such as Rocky Mountain Spotted Fever, are significant tick-borne diseases affecting various animal species, particularly canines.[3][4] The current standard of care often relies on tetracycline (B611298) antibiotics like doxycycline, highlighting the need for novel therapeutic agents with different mechanisms of action to combat potential resistance.[3][5]
Mechanism of Action
This compound exerts its antimicrobial effect by targeting and inhibiting MetAP-1. This enzyme is crucial for cleaving the N-terminal methionine from nascent polypeptide chains during protein synthesis.[1][6] Inhibition of MetAP-1 disrupts protein maturation, leading to the accumulation of non-functional proteins and ultimately bacterial cell death.[2] This specific mode of action presents a promising alternative to conventional antibiotics that target cell wall synthesis, protein synthesis at the ribosomal level, or DNA replication.
Quantitative Data
The following table summarizes the known in vitro activity of this compound. Further research is required to determine its efficacy against a broader range of veterinary pathogens.
| Target Organism | Target Enzyme | Assay Type | Potency (IC50) |
| Rickettsia prowazekii | MetAP1 (RpMetAP1) | Enzyme Inhibition | 15 µM |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of this compound against relevant veterinary rickettsial species using the broth microdilution method, following CLSI guidelines with necessary modifications for these fastidious organisms.[7][8][9]
Materials:
-
This compound
-
Relevant Rickettsia species (e.g., Rickettsia rickettsii, Rickettsia canis)
-
Host cells for co-cultivation (e.g., Vero cells)
-
Appropriate cell culture medium (e.g., DMEM with fetal bovine serum)
-
96-well microtiter plates
-
Spectrophotometer (for measuring cell viability/bacterial load)
-
Biosafety cabinet (BSL-2 or BSL-3, depending on the Rickettsia species)
Procedure:
-
Preparation of Host Cells: Seed Vero cells in 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Preparation of Antibacterial Agent Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in the cell culture medium to achieve the desired concentration range.
-
Inoculation: Infect the confluent Vero cell monolayers with the Rickettsia species at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, remove the inoculum and add 100 µL of the various dilutions of this compound to the wells. Include positive controls (infected cells with no agent) and negative controls (uninfected cells).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for bacterial replication and host cell lysis in the control wells (typically 3-5 days).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible cytopathic effect or bacterial growth. This can be assessed visually or quantified using methods such as qPCR to measure bacterial load or a cell viability assay (e.g., MTT assay).
Protocol 2: In Vivo Efficacy Study in a Murine Model of Rickettsiosis
This protocol describes a hypothetical study to evaluate the in vivo efficacy of this compound in a C3H/HeN mouse model of spotted fever rickettsiosis.[10][11]
Materials:
-
This compound
-
Pathogenic Rickettsia parkeri
-
C3H/HeN mice (6-8 weeks old)
-
Sterile saline and appropriate vehicle for drug administration
-
Doxycycline (as a positive control)
-
Equipment for intravenous or intraperitoneal injections
-
BSL-2 animal facility
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Infection: Infect mice intravenously with a lethal dose (e.g., 1x10⁸ viable organisms) of Rickettsia parkeri.[11]
-
Treatment Groups: Randomly assign mice to the following groups (n=10 per group):
-
Vehicle control (administered the drug vehicle)
-
This compound (low dose)
-
This compound (high dose)
-
Doxycycline (positive control, e.g., 5 mg/kg)
-
-
Drug Administration: Begin treatment 24 hours post-infection. Administer the assigned treatments via an appropriate route (e.g., intraperitoneal or oral) once or twice daily for 7 days.
-
Monitoring: Monitor the mice daily for clinical signs of illness (ruffled fur, hunched posture, decreased activity), body weight, and survival for at least 14 days.
-
Endpoint Analysis: At the end of the study or upon euthanasia, collect blood and tissue samples (spleen, liver, lungs) to determine bacterial load via qPCR and for histopathological analysis.
-
Data Analysis: Compare survival rates between groups using Kaplan-Meier survival analysis. Analyze differences in bacterial load and clinical scores using appropriate statistical tests.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. scbt.com [scbt.com]
- 2. What are METAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. wagwalking.com [wagwalking.com]
- 4. Rocky Mountain Spotted Fever in Dogs - Infectious Diseases - Merck Veterinary Manual [merckvetmanual.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A biosafety level-2 dose-dependent lethal mouse model of spotted fever rickettsiosis: Rickettsia parkeri Atlantic Rainforest strain | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. A biosafety level-2 dose-dependent lethal mouse model of spotted fever rickettsiosis: Rickettsia parkeri Atlantic Rainforest strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Antibacterial Agent 117
Disclaimer: Information regarding the specific compound "Antibacterial agent 117" is not publicly available. This guide provides general strategies and troubleshooting advice for poorly soluble research compounds, referred to herein as "Agent 117." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered during the handling and formulation of poorly soluble compounds like Agent 117.
| Issue | Possible Cause & Solution |
| 1. Precipitation upon dilution in aqueous buffer (e.g., PBS, cell culture media) | Possible Cause: The high concentration of the DMSO stock solution leads to the compound "crashing out" when introduced to a predominantly aqueous environment.[1] Solution: • Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous buffer.[1] • Order of Addition: Always add the DMSO stock to the aqueous buffer, not the other way around. This helps in rapid dispersion.[1] • Vigorous Mixing: Immediately vortex or pipette the solution vigorously after adding the DMSO stock to ensure uniform dispersion and prevent localized precipitation.[1] |
| 2. Inconsistent results in bioassays | Possible Cause: Undissolved compound in the assay wells leads to variable concentrations of the active agent. Solution: • Confirm Dissolution: Before use, visually inspect the stock solution for any particulate matter. If necessary, briefly sonicate or gently warm the solution.[1] • Solubility Limit: Ensure the final concentration in your assay does not exceed the known solubility of Agent 117 in the assay medium. |
| 3. Low oral bioavailability in animal models despite high in-vitro potency | Possible Cause: Poor aqueous solubility is a primary reason for low dissolution in gastrointestinal fluids, leading to poor absorption and low bioavailability.[2][3][4] Solution: • Formulation Strategies: Consider solubility enhancement techniques such as creating a nanosuspension, using co-solvents, or forming a solid dispersion.[5][6] • Particle Size Reduction: Micronization of the compound can increase the surface area for dissolution.[7][8][9] |
| 4. Difficulty preparing a concentrated stock solution | Possible Cause: Agent 117 may have limited solubility even in organic solvents like DMSO. Solution: • Test Alternative Solvents: Screen other organic solvents such as DMF, NMP, or ethanol. • Gentle Heating/Sonication: Gently warm the solution (e.g., to 37°C) or use a sonicator to aid dissolution. Be cautious, as prolonged heat can degrade some compounds.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Agent 117?
A1: For initial in-vitro testing, Dimethyl Sulfoxide (DMSO) is the recommended solvent. However, due to the poor aqueous solubility of Agent 117, it is crucial to keep the final DMSO concentration in your assay below 0.5% to avoid solvent-induced artifacts and compound precipitation.[1]
Q2: How does pH affect the solubility of Agent 117?
A2: The solubility of ionizable compounds is highly dependent on the pH of the solution.[7][10] For acidic compounds, solubility increases at a higher pH, while for basic compounds, solubility is greater at a lower pH.[1][10] It is essential to determine the pKa of Agent 117 to predict its solubility behavior at different pH values.
Q3: Can I use co-solvents to improve the solubility of Agent 117 in my experiments?
A3: Yes, co-solvents can be an effective strategy.[11] Common co-solvents used in research include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1] The choice of co-solvent will depend on the specific experimental requirements and compatibility with the biological system being studied.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4: Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock to an aqueous buffer and measuring the concentration before precipitation occurs.[10][12] This is relevant for in-vitro assays where a compound is introduced from a stock solution. Thermodynamic solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate over time.[10][12][13] This value is more relevant for predicting in-vivo oral absorption. For early-stage discovery, kinetic solubility is often sufficient, while thermodynamic solubility is crucial for later-stage development.[13]
Data Presentation
Table 1: Solubility of Agent 117 in Various Solvents
| Solvent | Solubility (µg/mL) | Temperature (°C) |
| Water | < 1 | 25 |
| PBS (pH 7.4) | < 5 | 25 |
| DMSO | > 50,000 | 25 |
| Ethanol | 500 | 25 |
| PEG 400 | 2,500 | 25 |
Table 2: pH-Dependent Aqueous Solubility of Agent 117
| pH | Solubility (µg/mL) | Temperature (°C) |
| 2.0 | 50 | 37 |
| 5.0 | 10 | 37 |
| 7.4 | < 5 | 37 |
| 9.0 | < 5 | 37 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of Agent 117 in an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of Agent 117 in 100% DMSO.
-
In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a starting concentration of 100 µM.
-
Perform serial dilutions down the plate.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
Objective: To determine the equilibrium solubility of Agent 117.[13][14][15]
Methodology:
-
Add an excess amount of solid Agent 117 (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired solvent (e.g., water, PBS).
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure saturation is reached.[3][15]
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of Agent 117 in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Decision tree for formulation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques to enhance solubility of BCS Class II and IV antimicrobials. [wisdomlib.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. ijnrd.org [ijnrd.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of "Antibacterial Agent 117"
Welcome to the technical support center for Antibacterial Agent 117. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathways for this compound, a synthetic β-lactam derivative, are hydrolysis and oxidation.[1][2] The β-lactam ring is susceptible to cleavage by water, a reaction that is often catalyzed by acidic or alkaline conditions.[1][2] Additionally, the molecule can undergo oxidation, which is often accelerated by exposure to light and the presence of metal ions.[3][4]
Q2: What are the recommended storage conditions for the lyophilized powder and stock solutions?
A2: For long-term stability, the lyophilized powder of this compound should be stored at -20°C to -80°C, protected from light and moisture.[1] Once reconstituted, stock solutions (typically in DMSO or a buffered aqueous solution) should be prepared as single-use aliquots and stored at -80°C to minimize freeze-thaw cycles.[1][5] For short-term storage (up to 24 hours), refrigerated conditions (2-8°C) are acceptable if the solution is buffered to an optimal pH.
Q3: I've noticed a yellow discoloration in my reconstituted solution. What does this indicate?
A3: A yellow to brown discoloration is a common indicator of oxidative degradation of this compound. This can be triggered by exposure to air (oxygen), light, or trace metal contaminants in your solvent or buffer.[6] If you observe a color change, it is highly recommended to discard the solution as its potency is likely compromised.
Q4: Can the choice of solvent impact the stability of Agent 117?
A4: Absolutely. While Agent 117 is soluble in common solvents like DMSO and water, the choice and quality of the solvent are critical.[6] For aqueous solutions, using a buffered system is crucial as the agent's stability is highly pH-dependent. Unbuffered water can lead to rapid hydrolysis.[1][6] Always use high-purity, sterile solvents to avoid contamination with metal ions or microbes that could accelerate degradation.
Q5: How many freeze-thaw cycles can a stock solution of Agent 117 tolerate?
A5: It is strongly advised to avoid multiple freeze-thaw cycles.[1][5] Each cycle can introduce variability and accelerate the degradation of the compound. For best results, aliquot stock solutions into single-use volumes immediately after preparation. If repeated use from a single stock is unavoidable, limit it to no more than two freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Antibacterial Activity | Hydrolytic Degradation: The pH of the experimental medium is outside the optimal range (6.0-7.0), leading to the cleavage of the β-lactam ring.[1] | Verify the pH of all buffers and media. Prepare fresh solutions and consider performing a pH stability study (see Protocol 1). |
| Oxidative Degradation: The solution was exposed to light or air for an extended period, or the solvent contains metal ion impurities. | Prepare solutions fresh before use. Use amber-colored vials or wrap containers in foil.[7] Consider adding a chelating agent like EDTA to your buffer.[7] | |
| Inconsistent MIC Results | Compound Instability in Media: The agent may be degrading over the course of the incubation period, leading to a higher apparent Minimum Inhibitory Concentration (MIC).[1] | Perform a time-kill assay to assess the agent's stability under your specific incubation conditions. Consider preparing a stabilized formulation (see Protocol 2). |
| Adsorption to Plastics: The compound may be adsorbing to the surface of plastic labware (e.g., microplates, pipette tips), reducing its effective concentration. | Use low-adhesion plasticware or glass where possible. Include control wells to assess for compound loss. | |
| Precipitation in Aqueous Buffer | Poor Solubility: The concentration of the agent exceeds its solubility limit in the aqueous buffer after dilution from a DMSO stock. | Decrease the final concentration of the agent. Increase the percentage of co-solvent (e.g., DMSO) if permissible for your assay, but be mindful of solvent toxicity. |
| pH-Dependent Solubility: The pH of the buffer is at a point where the agent is least soluble (isoelectric point). | Adjust the buffer pH slightly away from the suspected isoelectric point to enhance solubility. |
Quantitative Data on Stability
Table 1: pH-Dependent Stability of Reconstituted Agent 117 in Aqueous Buffer
| pH of Buffer | Temperature | Incubation Time (hours) | Remaining Active Agent (%) |
| 5.0 | 25°C | 4 | 75% |
| 6.5 | 25°C | 4 | 98% |
| 7.5 | 25°C | 4 | 88% |
| 6.5 | 37°C | 4 | 91% |
Data is illustrative and derived from a standard HPLC stability-indicating assay.
Table 2: Effect of Antioxidants on the Stability of Agent 117 in Solution (pH 6.5, 25°C, 8 hours)
| Formulation | Remaining Active Agent (%) |
| Control (No Additives) | 85% |
| + 0.1% Ascorbic Acid | 96% |
| + 0.01% EDTA | 94% |
| + 0.1% Ascorbic Acid + 0.01% EDTA | 99% |
Data is illustrative. EDTA acts as a chelating agent, preventing metal-catalyzed oxidation.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for Agent 117
Objective: To quantify the degradation of this compound over time under various experimental conditions (e.g., different pH, temperature, light exposure).
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mg/mL stock solution of Agent 117 in DMSO.
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.5, 7.5).
-
Dilute the stock solution to a final concentration of 100 µg/mL in each buffer.
-
-
Incubation:
-
Divide each solution into separate amber and clear vials to test for photodegradation.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench any further degradation by diluting the sample in the mobile phase and storing it at -20°C until analysis.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method (e.g., C18 column, gradient elution with acetonitrile (B52724) and water).
-
Monitor the peak area of the parent compound (Agent 117) at its specific UV wavelength.
-
-
Data Analysis:
-
Calculate the percentage of Agent 117 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining agent versus time to determine the degradation rate.
-
Protocol 2: Preparing a Stabilized Formulation of Agent 117 for In Vitro Assays
Objective: To prepare a solution of Agent 117 with enhanced stability for use in prolonged experiments like MIC testing or time-kill assays.
Methodology:
-
Buffer Preparation:
-
Prepare a 100 mM phosphate (B84403) buffer and adjust the pH to 6.5.
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
-
Addition of Stabilizers:
-
To the sterile buffer, add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.01% (w/v). These act as an antioxidant and a chelating agent, respectively.
-
-
Reconstitution:
-
Weigh the required amount of lyophilized this compound in a sterile, amber tube.
-
Reconstitute the powder with the prepared stabilized buffer to the desired stock concentration.
-
-
Final Preparation:
-
Gently vortex the solution until the powder is completely dissolved.
-
This stabilized stock solution can now be used for further dilutions in your experimental medium. Always prepare this solution fresh on the day of the experiment for optimal performance.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for an HPLC-based stability study.
Caption: Troubleshooting logic for stability issues with Agent 117.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. philadelphia.edu.jo [philadelphia.edu.jo]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Antibacterial Agent 117
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Antibacterial Agent 117 (AA-117).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel fluoroquinolone derivative that primarily targets and inhibits bacterial DNA gyrase (GyrA) and topoisomerase IV (ParC). This dual-targeting mechanism disrupts DNA replication and repair, leading to bacterial cell death.
Q2: What are the known off-target effects of this compound in eukaryotic cells?
The primary off-target effects observed in preclinical studies involve interactions with human topoisomerase II and the hERG channel. These interactions can potentially lead to cytotoxicity in rapidly dividing cells and cardiac QT interval prolongation, respectively. Mitochondrial toxicity has also been reported at higher concentrations.
Q3: What is the recommended solvent and storage condition for AA-117?
AA-117 is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) assays.
-
Possible Cause 1: Inoculum preparation. Inconsistent bacterial density in the inoculum can lead to variable MIC results.
-
Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before each experiment. Use a spectrophotometer to verify the optical density (OD) at 600 nm.
-
-
Possible Cause 2: Cation concentration in media. The activity of fluoroquinolones can be affected by the concentration of divalent cations (e.g., Mg²⁺, Ca²⁺) in the culture medium, which can chelate the compound.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for all MIC assays to ensure consistency.
-
-
Possible Cause 3: Compound precipitation. AA-117 may precipitate at high concentrations in aqueous media.
-
Solution: Visually inspect the wells of your assay plate for any signs of precipitation. If observed, consider preparing an intermediate dilution series in a co-solvent system before the final dilution in the assay medium.
-
Issue 2: Unexpected cytotoxicity in eukaryotic cell lines at low concentrations.
-
Possible Cause 1: Contamination of cell cultures. Mycoplasma contamination can sensitize cells to cytotoxic agents.
-
Solution: Regularly test cell lines for mycoplasma contamination using a reliable PCR-based or luminescence-based kit.
-
-
Possible Cause 2: Off-target effects on mitochondrial function. AA-117 can induce mitochondrial stress, leading to apoptosis.
-
Solution: Perform a Seahorse assay or use a mitochondrial membrane potential dye (e.g., TMRE) to assess mitochondrial function in parallel with your cytotoxicity assay.
-
In Vivo Studies
Issue 3: Lack of efficacy in animal infection models despite potent in vitro activity.
-
Possible Cause 1: Poor pharmacokinetic properties. AA-117 may have low bioavailability, rapid metabolism, or high plasma protein binding.
-
Solution: Conduct pharmacokinetic studies to determine the half-life, Cmax, and AUC of AA-117 in the selected animal model. The dosing regimen may need to be adjusted based on these findings.
-
-
Possible Cause 2: Inappropriate animal model. The selected infection model may not be suitable for evaluating the efficacy of AA-117.
-
Solution: Ensure the bacterial strain used in the model is sensitive to AA-117 and that the site of infection is accessible to the drug.
-
Quantitative Data Summary
Table 1: Off-Target Activity of this compound
| Target | Assay Type | IC₅₀ (µM) |
| Human Topoisomerase IIα | Decatenation Assay | 25.3 |
| hERG Channel | Patch Clamp | 12.8 |
| Mitochondrial Respiration (HepG2 cells) | Seahorse XF Assay (OCR) | 35.1 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Time Point | CC₅₀ (µM) |
| HepG2 | MTT | 48 hours | 42.5 |
| HEK293 | CellTiter-Glo | 48 hours | 55.1 |
| HeLa | Resazurin | 48 hours | 48.9 |
Key Experimental Protocols
Protocol 1: Human Topoisomerase IIα Decatenation Assay
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT, 30 µg/ml BSA, 200 ng kinetoplast DNA (kDNA), and varying concentrations of AA-117.
-
Enzyme Addition: Add 2 units of human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µL of 10% SDS and 1 µL of 250 mM EDTA.
-
Electrophoresis: Separate the reaction products on a 1% agarose (B213101) gel in 1x TAE buffer.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the decatenated DNA under UV light.
Protocol 2: hERG Channel Patch Clamp Assay
-
Cell Culture: Use HEK293 cells stably expressing the hERG channel.
-
Electrophysiology: Perform whole-cell patch-clamp recordings at room temperature. The external solution should contain (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, and 10 HEPES (pH 7.4). The internal pipette solution should contain (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, and 10 HEPES (pH 7.2).
-
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing pulse to -50 mV for 2 seconds to elicit the hERG tail current.
-
Drug Application: Perfuse the cells with varying concentrations of AA-117 and measure the inhibition of the hERG tail current.
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC assays.
Caption: Proposed pathway for AA-117 induced cardiotoxicity.
Technical Support Center: Overcoming "Antibacterial Agent 117" Resistance
Fictional Agent Profile: "Antibacterial agent 117" is a novel synthetic fluoroquinolone designed to exhibit potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (GyrA) and topoisomerase IV (ParC), essential enzymes for DNA replication, repair, and recombination.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual-targeting fluoroquinolone. It forms a stable complex with DNA and the bacterial enzymes DNA gyrase and topoisomerase IV. This action traps the enzymes on the DNA, leading to breaks in the bacterial chromosome, which ultimately inhibits DNA replication and triggers cell death.
Q2: My bacterial cultures are showing increasing Minimum Inhibitory Concentrations (MICs) to Agent 117. What are the likely resistance mechanisms?
A2: The most common resistance mechanisms against fluoroquinolones like Agent 117 are:
-
Target-Site Mutations: Spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are a primary cause. These mutations alter the enzyme structure, reducing the binding affinity of Agent 117.
-
Efflux Pump Overexpression: Bacteria can actively pump the agent out of the cell using efflux pumps, preventing it from reaching its intracellular targets.[1][2] Increased expression of these pumps is a frequent cause of elevated MICs.[1]
-
Enzymatic Degradation: Although less common for fluoroquinolones, some bacteria may acquire enzymes that can modify and inactivate the drug.[3]
Q3: How can I experimentally determine the cause of resistance in my bacterial strain?
A3: A step-by-step approach is recommended:
-
Sequence the QRDRs: Amplify and sequence the QRDRs of the gyrA and parC genes. Compare the sequences to a susceptible reference strain to identify any mutations.
-
Perform an Efflux Pump Inhibition Assay: Determine the MIC of Agent 117 in the presence and absence of a known efflux pump inhibitor (EPI), such as PAβN (Phenylalanine-Arginine Beta-Naphthylamide). A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
Q4: Is it possible to overcome resistance to Agent 117 by using it in combination with another compound?
A4: Yes, combination therapy is a promising strategy.[4][5] A synergistic effect may be observed when Agent 117 is combined with:
-
Efflux Pump Inhibitors (EPIs): As mentioned, EPIs can restore susceptibility by preventing the removal of Agent 117 from the cell.
-
Beta-Lactams: Some studies show that combining fluoroquinolones with beta-lactams can have a synergistic effect against certain pathogens.
-
Antimicrobial Peptides (AMPs): AMPs can disrupt the bacterial membrane, potentially enhancing the uptake of Agent 117.[5]
To test for synergy, a checkerboard assay is the standard method.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent MIC Results in Broth Microdilution Assay
| Potential Cause | Troubleshooting Step |
| Inoculum preparation error | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) before dilution.[8][9] |
| Incorrect drug concentration | Prepare fresh stock solutions of Agent 117 for each experiment. Verify the accuracy of your serial dilutions. |
| Contamination | Use aseptic techniques throughout the procedure.[10] Include a sterility control well (broth only) and a growth control well (broth + inoculum, no drug).[10] |
| Incubation issues | Ensure the incubator is calibrated to the correct temperature (typically 35-37°C) and that plates are incubated for the specified duration (16-24 hours).[10] |
Issue 2: No Amplification in PCR for QRDR Sequencing
| Potential Cause | Troubleshooting Step |
| Poor DNA quality | Use a standardized DNA extraction kit and verify DNA purity and concentration using a spectrophotometer. |
| Primer issues | Check primer sequences for accuracy. Run a temperature gradient PCR to optimize the annealing temperature. |
| PCR inhibitors | Ensure the extracted DNA is free from contaminants like salts or ethanol (B145695) that can inhibit the polymerase. |
| Incorrect PCR settings | Verify the cycling parameters (denaturation, annealing, extension times and temperatures) are appropriate for your target and polymerase. |
Data Presentation
Table 1: MIC Values of Agent 117 Against Susceptible and Resistant E. coli Strains
| Strain | Genotype (QRDR) | MIC (µg/mL) | MIC with EPI (µg/mL) | Fold-change with EPI |
| ATCC 25922 (Susceptible) | Wild-Type | 0.06 | 0.06 | 1 |
| Strain R-101 (Resistant) | gyrA (S83L) | 4 | 4 | 1 |
| Strain R-102 (Resistant) | Wild-Type | 4 | 0.25 | 16 |
| Strain R-103 (Resistant) | gyrA (S83L) | 32 | 2 | 16 |
This data suggests that Strain R-101's resistance is primarily due to target-site mutation, while Strain R-102's resistance is due to efflux. Strain R-103 likely possesses both resistance mechanisms.
Table 2: Checkerboard Assay Results for Agent 117 and Efflux Pump Inhibitor (EPI) Against Resistant E. coli R-102
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Agent 117 | 4 | 0.25 | 0.0625 | - |
| EPI | 64 | 16 | 0.25 | - |
| Combination | - | - | 0.3125 | Synergy |
The Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of Agent A in combo / MIC of Agent A alone) + (MIC of Agent B in combo / MIC of Agent B alone). An FICI of ≤ 0.5 is considered synergistic.[6][7]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation: Prepare a 2x stock solution of Agent 117 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the 2x Agent 117 stock solution across 10 columns, leaving columns 11 (growth control) and 12 (sterility control) with broth only.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Agent 117 that completely inhibits visible bacterial growth.[11]
Protocol 2: Checkerboard Assay for Synergy Testing
-
Preparation: Prepare 4x stock solutions of Agent 117 and the compound to be tested for synergy (e.g., an EPI) in CAMHB.
-
Plate Setup: Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Drug Dilution: Create serial dilutions of Agent 117 along the rows and the second agent along the columns.[8] This creates a matrix of different concentration combinations.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation & Reading: Incubate and read the results as per the MIC protocol.
-
Calculation: Determine the MIC of each agent alone and in combination. Calculate the FICI to determine the interaction (synergy, additive, indifference, or antagonism).[6][12]
Protocol 3: PCR Amplification and Sequencing of QRDRs
-
DNA Extraction: Isolate genomic DNA from both a susceptible and the resistant bacterial strain using a commercial extraction kit.
-
Primer Design: Use primers that flank the QRDRs of the gyrA and parC genes.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase. The cycling conditions will typically be: an initial denaturation at 95°C, followed by 30 cycles of denaturation (95°C), annealing (55-65°C, gradient PCR recommended for optimization), and extension (72°C), with a final extension at 72°C.
-
Purification & Sequencing: Purify the PCR product to remove primers and dNTPs. Send the purified product for Sanger sequencing.
-
Analysis: Align the resulting sequences from the resistant strain with the sequence from the susceptible strain to identify any nucleotide changes that result in amino acid substitutions.
Visualizations
Caption: Mechanism of Agent 117 and key bacterial resistance pathways.
Caption: Experimental workflow for investigating Agent 117 resistance.
Caption: Troubleshooting logic for unexpectedly high MIC values.
References
- 1. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 2. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Novel Antibacterial Approaches and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. southernbiological.com [southernbiological.com]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 12. Checkerboard Synergy Testing [bio-protocol.org]
"Antibacterial agent 117" experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical "Antibacterial Agent 117." The information provided is based on established principles of antimicrobial susceptibility testing and is intended to address common experimental variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for Agent 117 between experiments. What are the potential causes?
A1: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. Several factors can contribute to this variability. Key physiological factors include incubation time, the starting concentration of bacteria, the physiological state of the bacteria (e.g., stationary or exponential growth phase), and the concentration of nutrients in the growth medium.[1][2] It is crucial to standardize these parameters across all experiments to ensure reproducibility.
Q2: How critical is the bacterial inoculum preparation for the accuracy of our results with Agent 117?
A2: The preparation of the bacterial inoculum is a critical step that significantly impacts the outcome of susceptibility testing. An inconsistent inoculum density can lead to variable and unreliable MIC results.[3] It is essential to standardize the inoculum for every experiment using methods such as a spectrophotometer or McFarland standards to ensure a consistent starting concentration of bacteria.[3]
Q3: Can the composition of the culture medium affect the activity of Agent 117?
A3: Yes, variations in media components can alter bacterial growth and the perceived activity of an antibacterial agent.[3] For reliable and reproducible results, it is recommended to use standardized media and adhere to established protocols from recognized bodies like the Clinical and Laboratory Standards Institute (CLSI).[3]
Q4: We are seeing trailing endpoints (a gradual fading of growth over a range of concentrations) in our broth microdilution assays with Agent 117. How should we interpret these results?
A4: Trailing endpoints can occur for several reasons, including the degradation of the antibacterial agent over the incubation period. When trailing is observed, it is recommended to read the endpoint as the lowest concentration that causes a significant reduction in growth (e.g., approximately 80%) compared to the positive control.[4] Adopting a consistent method for reading these endpoints is key to reducing variability.
Q5: What are the standard methods for testing the antimicrobial activity of a new compound like Agent 117?
A5: Several standardized methods are widely used to screen and evaluate antimicrobial activity. These include agar (B569324) diffusion-based assays (like disk diffusion and well diffusion) and dilution methods (such as broth and agar dilution).[5] The agar dilution method is often considered the gold standard for its accuracy and consistency in determining the MIC.[5]
Troubleshooting Guides
Issue 1: Inconsistent Zone of Inhibition in Disk Diffusion Assays
This guide provides a structured approach to troubleshooting variability in the zone of inhibition observed during disk diffusion assays with Agent 117.
| Potential Cause | Troubleshooting Step |
| Inoculum Density | Ensure the inoculum is standardized to a 0.5 McFarland standard. An inoculum that is too heavy will result in smaller zones, while one that is too light will produce larger zones.[6] |
| Agar Thickness | The depth of the agar in the petri dish should be uniform. If the agar is too thick, the zone of inhibition may be smaller; if it is too thin, the zone may be larger.[6] |
| Disk Potency | Verify that the paper disks are properly impregnated with the correct concentration of Agent 117 and have been stored according to the manufacturer's instructions to prevent degradation.[6] |
| Incubation Conditions | Ensure consistent incubation temperature and duration as specified in the standardized protocol. Variations can affect the growth rate of the bacteria and the diffusion of the agent. |
| Plate Inoculation | Allow the inoculum to be fully absorbed into the agar before placing the disks on the surface.[6] |
Issue 2: Non-Reproducible MIC Values in Broth Microdilution Assays
This guide addresses common causes of variability in Minimum Inhibitory Concentration (MIC) values obtained from broth microdilution assays for Agent 117.
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Standardize the bacterial inoculum using a spectrophotometer or McFarland standards to achieve a consistent starting concentration (e.g., 5 x 10^5 CFU/ml in the wells).[3] |
| Media Composition | Use a standardized and consistent batch of broth medium. Minor variations in media components can significantly alter bacterial growth and the agent's activity.[3] |
| Endpoint Reading | Establish a clear and consistent method for determining the MIC, especially in cases of trailing endpoints. This can be the lowest concentration with no visible growth or a significant reduction in turbidity.[4] |
| Agent 117 Preparation | Prepare fresh solutions of Agent 117 for each experiment to avoid issues with compound degradation.[3] Ensure complete solubilization of the agent in the chosen solvent. |
| Plate Contamination | Include a negative control (medium only) to check for contamination. If growth is observed in the negative control, the results are invalid and the experiment should be repeated.[6] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of Agent 117 using the broth microdilution method.
-
Preparation of Agent 117 Stock Solution : Prepare a stock solution of Agent 117 in a suitable solvent at a concentration that is 100 times the highest desired final concentration.
-
Bacterial Inoculum Preparation :
-
Inoculate a single, pure colony of the test microorganism into a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the log-phase culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[4]
-
Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the microplate wells.[3]
-
-
Serial Dilution in Microplate :
-
Add 100 µL of sterile broth to all wells of a 96-well microplate.
-
Add 100 µL of the Agent 117 stock solution to the first column of wells and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation : Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted Agent 117.
-
Controls :
-
Positive Control : Wells containing the bacterial inoculum and broth without Agent 117.
-
Negative Control : Wells containing only sterile broth.
-
-
Incubation : Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation : The MIC is the lowest concentration of Agent 117 that completely inhibits visible growth of the microorganism.[4]
Protocol 2: Agar Disk Diffusion Assay
This protocol describes the agar disk diffusion method for assessing the antimicrobial activity of Agent 117.
-
Media Preparation : Prepare Mueller-Hinton agar plates with a uniform thickness.
-
Inoculum Preparation :
-
Plate Inoculation : Streak the swab evenly over the entire surface of the agar plate to ensure confluent growth.
-
Disk Application :
-
Aseptically apply paper disks impregnated with a known concentration of Agent 117 onto the surface of the inoculated agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation : Invert the plates and incubate under standardized conditions (e.g., 37°C for 18-24 hours).
-
Result Measurement : Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Standard workflow for a broth microdilution MIC assay.
References
- 1. Critical physiological factors influencing the outcome of antimicrobial testing according to ISO 22196 / JIS Z 2801 | PLOS One [journals.plos.org]
- 2. Critical physiological factors influencing the outcome of antimicrobial testing according to ISO 22196 / JIS Z 2801 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
Technical Support Center: Optimizing "Antibacterial Agent 117" Dosage
Welcome to the technical support center for "Antibacterial Agent 117." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of "this compound."
Q1: What is the recommended solvent and storage condition for "this compound" stock solutions?
A1: "this compound" is a triazole derivative and, like many heterocyclic compounds, may have limited solubility in aqueous solutions. It is recommended to prepare stock solutions in 100% dimethyl sulfoxide (B87167) (DMSO). For long-term storage, stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q2: I am observing precipitation when I dilute my "this compound" DMSO stock into my aqueous culture medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." Here are several troubleshooting steps to mitigate precipitation:
-
Final Concentration: Ensure the final concentration of "this compound" in your assay does not exceed its aqueous solubility limit. It may be necessary to perform a dose-response curve to determine the optimal working concentration that remains in solution.
-
Solvent Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity to your cells.[1]
-
Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a serial dilution approach. First, create an intermediate dilution of the stock in a smaller volume of pre-warmed (37°C) media, then add this to the final volume.[2] Always add the stock solution to the media while gently vortexing to ensure rapid and uniform mixing.[3]
-
Temperature: Ensure your culture medium is pre-warmed to 37°C before adding the compound, as solubility often decreases at lower temperatures.[2]
Q3: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) values between experiments. What are the potential causes?
A3: Inconsistent MIC values can stem from several experimental variables:
-
Inoculum Density: The starting density of your bacterial culture is critical. A higher than intended inoculum can lead to an artificially high MIC. Always standardize your inoculum using a McFarland standard or by measuring the optical density (OD) to ensure consistency between experiments.[4]
-
Compound Stability: "this compound," being a triazole derivative, may have limited stability in aqueous solutions over time. Always prepare fresh dilutions from your frozen stock immediately before each experiment.
-
Media Composition: The components of your culture medium can sometimes interact with the compound. Ensure you are using the same batch and formulation of media for all related experiments.
-
Evaporation: In multi-well plates, evaporation from the outer wells can concentrate the compound and media components, leading to skewed results. To minimize this, you can fill the outer wells with sterile water or media without bacteria, or use plates with low-evaporation lids.[2]
Q4: What is the known antibacterial spectrum of "this compound"?
A4: "this compound" is known to be an inhibitor of Methionine Aminopeptidase 1 (MetAP1) in Rickettsia prowazekii, the causative agent of epidemic typhus.[5] While many triazole derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, the full spectrum for "this compound" has not been extensively published.[6][7][8] It is recommended to determine the MIC of the agent against your specific bacterial strains of interest.
Data Presentation
Table 1: Solubility of Triazole Derivatives in Common Solvents
| Solvent | General Solubility of Triazole Derivatives | Recommended Starting Concentration for Stock |
| DMSO | Generally high | 10-25 mg/mL[9] |
| Ethanol | Variable, often lower than DMSO | Testing required |
| Water | Generally low to sparingly soluble | Not recommended for stock solutions |
Note: Specific solubility data for "this compound" is not publicly available. The data presented is based on the general properties of triazole derivatives.
Table 2: In Vitro Antibacterial Activity of Selected Triazole Derivatives
| Compound Class | Gram-Positive Bacteria (Example MIC) | Gram-Negative Bacteria (Example MIC) | Reference |
| 1,2,4-Triazole-Ciprofloxacin Hybrids | S. aureus (MIC: 0.25 - 1 µg/mL) | E. coli (MIC: 0.25 - 1 µg/mL) | [7] |
| 1,2,3-Triazole-Sulfonamide Hybrids | B. subtilis (MIC: 25 µg/mL) | P. aeruginosa (MIC: 105 µg/mL) | [6] |
| 1,2,3-Triazole-Pyranose Hybrids | Not specified | Not specified | [10] |
| Triazolo[4,3-a]pyrazine Derivatives | S. aureus (MIC: 32 µg/mL) | E. coli (MIC: 16 µg/mL) |
Note: This table provides a general overview of the activity of different classes of triazole derivatives and is not specific to "this compound." The MIC values are highly dependent on the specific compound and bacterial strain.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.
Materials:
-
"this compound"
-
DMSO (for stock solution)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strain of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of "this compound" in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation: Culture the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL (corresponding to a 0.5 McFarland standard).
-
Serial Dilution: a. In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12. b. Prepare a 2X working solution of "this compound" in the broth from your DMSO stock. Add 200 µL of this 2X working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10. Discard the final 100 µL from well 10. d. Well 11 will serve as a positive control (bacteria, no agent), and well 12 as a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Mandatory Visualizations
Caption: Workflow for MIC determination.
Caption: MetAP1 inhibition pathway.
References
- 1. Methionine Limitation Impairs Pathogen Expansion and Biofilm Formation Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline transport and metabolism in Rickettsia prowazekii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wholly Rickettsia! Reconstructed Metabolic Profile of the Quintessential Bacterial Parasite of Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Antibacterial Agent 117 Purification
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Antibacterial Agent 117, a novel secondary metabolite derived from fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of Agent 117 After Initial Extraction
Q1: My initial solvent extraction from the fermentation broth results in a consistently low yield of Agent 117. What are the potential causes and how can I improve this?
A1: Low extraction yield is a common issue stemming from several factors related to solvent choice, pH, and the physical extraction process.
-
Potential Causes:
-
Inappropriate Solvent Polarity: The polarity of the extraction solvent may not be optimal for Agent 117, which is a moderately polar compound.
-
Incorrect pH of Aqueous Phase: The pH of the fermentation broth can significantly affect the charge state and therefore the solubility of Agent 117 in the organic solvent.[1]
-
Insufficient Mixing/Contact Time: Inadequate agitation or contact time between the aqueous and organic phases can lead to an incomplete extraction.
-
Emulsion Formation: The presence of surfactants or cellular debris from the fermentation can lead to the formation of a stable emulsion, trapping the product at the interface.
-
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. Ethyl acetate (B1210297) is often a good starting point for moderately polar compounds.[1][2]
-
pH Adjustment: Perform small-scale extractions at different pH values (e.g., pH 5, 7, and 9) to determine the optimal condition for partitioning into the organic phase.
-
Optimize Mixing: Ensure vigorous mixing during extraction and increase the contact time.
-
Break Emulsions: If an emulsion forms, it can be broken by adding a saturated brine solution, centrifugation, or by filtering the broth before extraction.
-
Data Summary: Solvent Selection for Agent 117 Extraction
| Solvent | Polarity Index | Yield (%) | Purity (%) | Notes |
| Hexane | 0.1 | 5 | 45 | Ineffective for this moderately polar compound. |
| Dichloromethane | 3.1 | 65 | 70 | Moderate yield, but co-extracts many impurities. |
| Ethyl Acetate | 4.4 | 85 | 75 | Optimal balance of yield and initial purity. [1] |
| n-Butanol | 4.0 | 90 | 60 | High yield, but also extracts highly polar impurities. |
Issue 2: Poor Resolution in Column Chromatography
Q2: I am struggling to separate Agent 117 from a closely-related impurity, "Impurity B," using silica (B1680970) gel column chromatography. The fractions are always cross-contaminated. What should I do?
A2: Co-elution of closely related impurities is a frequent challenge in chromatography. Optimizing the stationary and mobile phases is critical for achieving separation.
-
Potential Causes:
-
Inadequate Selectivity: The silica stationary phase may not have enough selectivity to resolve compounds with very similar polarities.
-
Suboptimal Mobile Phase: The solvent system may be too strong (eluting both compounds too quickly) or too weak (causing band broadening).
-
Column Overloading: Loading too much crude material onto the column will cause peaks to merge.[3]
-
Poor Column Packing: An improperly packed column can lead to channeling and poor separation.
-
-
Troubleshooting Steps:
-
Gradient Elution: Switch from an isocratic (constant solvent mixture) to a gradient elution.[4] A shallow gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., chloroform) can improve resolution.[4]
-
Alternative Stationary Phase: Consider using a different stationary phase. Reverse-phase chromatography (e.g., C18 silica) is an excellent alternative that separates compounds based on hydrophobicity rather than polarity.[1]
-
Reduce Sample Load: Decrease the amount of sample loaded onto the column.
-
Optimize Flow Rate: A slower flow rate can increase the interaction time with the stationary phase and improve separation.[5]
-
Workflow for Troubleshooting Poor Chromatographic Resolution
Issue 3: Loss of Bioactivity After Purification
Q3: The antibacterial activity of my Agent 117 sample is significantly lower after the final HPLC purification step. Why is this happening?
A3: Loss of bioactivity is a critical issue that can be caused by degradation of the active compound during purification.
-
Potential Causes:
-
pH Instability: Agent 117 may be unstable at the pH of the mobile phase used in HPLC (e.g., due to acidic modifiers like TFA).
-
Temperature Sensitivity: The compound may degrade due to frictional heat generated in the HPLC column or if fractions are stored improperly.
-
Oxidation: Agent 117 might be sensitive to oxidation, which can occur if solvents are not properly degassed.
-
Co-factor Removal: The purification process might be removing a necessary co-factor that is responsible for the observed bioactivity.
-
-
Troubleshooting Steps:
-
Buffer Screening: Test different pH modifiers in the mobile phase. If TFA is causing degradation, consider using formic acid or acetic acid, or a buffered mobile phase like ammonium (B1175870) acetate.
-
Temperature Control: Use a column thermostat to maintain a consistent, cool temperature (e.g., 4°C). Store collected fractions immediately on ice or at -20°C.
-
Use Fresh, Degassed Solvents: Always use HPLC-grade solvents and degas them thoroughly before use to remove dissolved oxygen.
-
Bioassay Guided Fractionation: Test the bioactivity of all fractions, not just the main peak, to check if the activity is eluting elsewhere.
-
Experimental Protocols
Protocol 1: Optimized Extraction of Agent 117 from Fermentation Broth
This protocol describes the optimized liquid-liquid extraction procedure for isolating Agent 117.
-
Harvest and Clarify: Centrifuge 1 liter of the fermentation broth at 10,000 x g for 15 minutes at 4°C to pellet the cells.[1]
-
Collect Supernatant: Carefully decant and collect the cell-free supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 7.0 using 1M HCl or 1M NaOH.
-
Solvent Extraction: Transfer the supernatant to a 2L separatory funnel. Add an equal volume (1 liter) of ethyl acetate.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate for 20 minutes.
-
Collection: Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer, which contains Agent 117.
-
Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Preparative HPLC Purification of Agent 117
This protocol details the reverse-phase HPLC method for final purification.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Preparation: Dissolve the crude extract from Protocol 1 in a minimal amount of methanol (B129727) to a concentration of ~20 mg/mL.[1]
-
Chromatographic Conditions:
-
Flow Rate: 15 mL/min
-
Detection Wavelength: 230 nm[1]
-
Injection Volume: 500 µL
-
Gradient Program:
-
0-5 min: 20% B
-
5-35 min: Linear gradient from 20% to 70% B
-
35-40 min: Hold at 95% B (column wash)
-
40-45 min: Return to 20% B (equilibration)
-
-
Data Summary: HPLC Method Comparison
| Method | Stationary Phase | Mobile Phase Modifier | Purity Achieved (%) | Bioactivity Retention (%) |
| A | Silica | None (Hexane/EtOAc) | 95.2 | 85 |
| B | C18 | 0.1% TFA | 99.1 | 40 |
| C | C18 | 0.1% Formic Acid | 98.8 | 95 |
Purification Workflow Diagram
The following diagram illustrates the complete purification process for this compound, from fermentation to the final, pure compound.
References
- 1. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Discovery and Development: From Gene to Product and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Purification Methods [sigmaaldrich.com]
Technical Support Center: Antibacterial Agent 117
Welcome to the technical support center for Antibacterial Agent 117. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its expected mechanism of action?
A1: this compound is a novel synthetic compound belonging to the quinolone class. Its expected mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to a bactericidal effect, primarily against a broad spectrum of Gram-negative bacteria.
Q2: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for Agent 117?
A2: Inconsistent MIC values can stem from several factors. One common issue is the tendency of Agent 117 to precipitate when diluted from a DMSO stock into aqueous-based broth media, especially those with a neutral to alkaline pH.[1] Another potential cause is the chelation of Agent 117 by divalent cations like Mg²⁺ and Ca²⁺ present in standard media such as Mueller-Hinton Broth (MHB), which can reduce its effective concentration and activity.[1]
Q3: My fluorescence-based viability assay (e.g., using a Resazurin (B115843) or SYTOX Green) shows a higher-than-expected signal with Agent 117, even in control wells without bacteria. What is happening?
A3: This phenomenon is likely due to the intrinsic fluorescence, or autofluorescence, of this compound.[2] Many aromatic small molecules can fluoresce when excited by light, and if the emission spectrum of Agent 117 overlaps with that of your assay's fluorescent dye, it will cause a false positive or artificially high signal.[2][3] It is crucial to run a compound-only control to quantify this effect.
Q4: I am seeing lower-than-expected fluorescence in my assay when Agent 117 is present. Could the compound be interfering?
A4: Yes, this suggests fluorescence quenching. Agent 117 may absorb the excitation light or the emitted light from your fluorescent probe, leading to a decrease in the detected signal.[2] This can be mistaken for a lack of bacterial viability or a potent antibacterial effect. A cell-free quenching assay is recommended to confirm this type of interference.[4]
Q5: Could Agent 117 be forming aggregates in my assay and causing non-specific inhibition?
A5: Compound aggregation is a common cause of assay artifacts.[5][6] Aggregates can physically sequester and inhibit enzymes or other proteins non-specifically, leading to false-positive results.[5] This is more likely to occur at higher concentrations or with compounds that have poor solubility in the assay buffer.
Troubleshooting Guides
Issue 1: High Background or False Positives in Optical Assays
If you observe unexpected absorbance or fluorescence signals, it is critical to determine the source of the interference.
Troubleshooting Steps & Data Interpretation
| Potential Cause | Recommended Control Experiment | Expected Result if Cause is Confirmed | Solution |
| Compound Color | Prepare a 96-well plate with serial dilutions of Agent 117 in sterile broth (no bacteria). Measure absorbance at 600 nm (OD600).[7] | A dose-dependent increase in absorbance will be observed. | Subtract the background absorbance of the compound-only plate from the experimental plate to get a corrected OD600.[7] |
| Compound Autofluorescence | Prepare a plate with serial dilutions of Agent 117 in assay buffer (no bacteria, no dye). Measure fluorescence at the assay's excitation/emission wavelengths.[4] | A dose-dependent increase in fluorescence will be observed. | Subtract the background fluorescence from the experimental wells. If the signal is too high, switch to a non-fluorescent assay method.[2] |
| Fluorescence Quenching | In a cell-free system, mix your fluorescent dye (e.g., Resorufin) with serial dilutions of Agent 117. Measure fluorescence.[4] | A dose-dependent decrease in fluorescence intensity will be observed. | Use a higher concentration of the fluorescent dye if possible, or switch to an orthogonal assay (e.g., ATP-based luminescence or CFU counting). |
| Compound-Induced Bacterial Autofluorescence | Incubate bacteria with Agent 117 (without any viability dye). Measure fluorescence at the assay's wavelengths.[4][8] | An increase in fluorescence compared to untreated bacteria indicates an induced stress response. | This can confound results. An orthogonal viability assay that does not rely on fluorescence is strongly recommended.[4] |
Issue 2: Compound Precipitation or Aggregation
Agent 117 has limited aqueous solubility. Precipitation or aggregation can lead to inconsistent results and false positives.
Troubleshooting Steps
| Symptom | Confirmation Method | Mitigation Strategy |
| Visible precipitate in wells after dilution. | Centrifuge the assay plate at high speed (~2000 x g) for 15 minutes. Test the supernatant for activity. A loss of activity suggests the active form was the precipitate/aggregate.[5] | 1. Modify Dilution: Perform a serial dilution, vortexing between each step to avoid high localized concentrations.[1] 2. Add Detergent: Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[5] 3. Lower Compound Concentration: Test at concentrations below the critical aggregation concentration. |
| Inconsistent activity across replicates. | Dynamic Light Scattering (DLS) can be used to detect the formation of aggregates in solution. | If aggregation is confirmed, apply the mitigation strategies listed above. Always include a known non-aggregating inhibitor as a control.[5] |
Experimental Protocols
Protocol 1: Corrected Broth Microdilution MIC Assay for Colored Compounds
This protocol determines the Minimum Inhibitory Concentration (MIC) while correcting for the intrinsic color of Agent 117.
-
Preparation:
-
Prepare a 10 mg/mL stock solution of Agent 117 in 100% DMSO.
-
Prepare two sterile 96-well microtiter plates: label one "Test Plate" and the other "Blank Plate".
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.
-
-
Serial Dilution:
-
In both plates, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to columns 2-12.
-
Add 200 µL of Agent 117 at 2x the highest desired concentration to column 1 of both plates.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard the final 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1-11 of the Test Plate only .
-
Add 100 µL of sterile MHB to all corresponding wells of the Blank Plate .
-
Add 200 µL of sterile MHB to column 12 of both plates.
-
-
Incubation & Reading:
-
Incubate both plates at 37°C for 16-20 hours.[7]
-
Measure the optical density at 600 nm (OD600) for both plates.
-
Calculate the corrected OD600 for each well: Corrected OD = OD(Test Plate) - OD(Blank Plate).[7]
-
The MIC is the lowest concentration where the Corrected OD shows no significant increase compared to the sterility control.
-
Protocol 2: Resazurin-Based Viability Assay (Alternative to OD600)
This method uses a metabolic indicator to assess viability, which can be less prone to color interference if fluorescence is measured.[7]
-
Setup: Perform the serial dilution and bacterial inoculation in a single 96-well plate as described in Protocol 1 (steps 1-3 for the Test Plate). Include a "Compound-Only" control plate without bacteria.
-
Incubation: Incubate the plate(s) at 37°C for the desired time (e.g., 6 hours).
-
Indicator Addition: Prepare a sterile stock solution of resazurin (e.g., 0.1 mg/mL in PBS). Add 20 µL of this solution to each well.[7]
-
Second Incubation: Incubate for an additional 1-4 hours at 37°C, protected from light.
-
Measurement: Read fluorescence using a microplate reader with an excitation of ~560 nm and emission of ~590 nm.[7]
-
Interpretation: The MIC is the lowest compound concentration that prevents the development of fluorescence (i.e., remains non-fluorescent like the negative control). Check the "Compound-Only" plate to ensure Agent 117 does not directly reduce resazurin or exhibit autofluorescence at these wavelengths.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Role of Autofluorescence in Flow Cytometric Analysis of Escherichia coli Treated with Bactericidal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining "Antibacterial Agent 117" Synthesis Yield
Welcome to the technical support center for the synthesis of "Antibacterial Agent 117." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this novel antibacterial compound. The synthesis of "this compound" is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While versatile, this reaction can be sensitive to various parameters, leading to suboptimal yields.[1][2] This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of "this compound"?
A1: Low yields in Suzuki coupling reactions can stem from several factors.[2][3][4] The most prevalent issues include:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of side products.[5][6]
-
Suboptimal Reaction Conditions: Parameters such as temperature, choice of base, and solvent system play a critical role.[1][2][4] An inappropriate selection for your specific substrates can significantly lower the yield.
-
Reagent Purity and Stability: Impurities in starting materials or solvents can poison the catalyst.[5] Additionally, the boronic acid partner can be unstable and prone to side reactions like protodeboronation.[1][5]
-
Formation of Side Products: Homocoupling of the boronic acid or dehalogenation of the aryl halide are common side reactions that consume starting materials and reduce the yield of the desired product.[1][7]
Q2: I'm observing a significant amount of a homocoupled byproduct of my boronic acid. How can I minimize this?
A2: Homocoupling is a frequent side reaction, often exacerbated by the presence of oxygen.[1][6][7] To mitigate this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). A common technique is to bubble an inert gas through the solvent for an extended period.[5][6]
-
Controlled Reagent Addition: Slowly adding the boronic acid to the reaction mixture can help maintain a low concentration, favoring the desired cross-coupling over homocoupling.[5][8]
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling. Screening different catalyst systems may be necessary.[5]
Q3: My reaction seems to stall, with unreacted starting materials remaining. What should I investigate?
A3: Incomplete conversion can be due to several factors related to the catalyst's activity and the reaction environment.
-
Catalyst Loading: While a typical starting point is 0.5–2.5 mol%, this may need to be optimized for your specific substrates.[7] In some cases, increasing the catalyst loading can drive the reaction to completion.
-
Ligand Selection: The choice of phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[9] For challenging substrates, bulky and electron-rich ligands can be more effective.[5][7]
-
Base and Solvent: The base is critical for the transmetalation step.[5][10] Ensure the base is strong enough and sufficiently soluble in the chosen solvent system. A mixture of an organic solvent and water is often used to dissolve the inorganic base.[1][5][9]
-
Temperature: Suzuki reactions often require elevated temperatures.[5] If the reaction is sluggish at a lower temperature, a moderate increase could improve the rate and conversion.
Q4: How does the choice of base impact the reaction yield?
A4: The base plays a crucial role in the catalytic cycle, and its selection can significantly affect the outcome. Different bases can alter the rate-determining step of the reaction.[11] For instance, switching from a weaker base like potassium acetate (B1210297) to a stronger one like potassium carbonate can sometimes improve yields and reduce side products.[11] Common bases used include carbonates, phosphates, and hydroxides.[1][9] The optimal base is substrate-dependent and may require screening.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of "this compound."
If your reaction results in a low yield of "this compound" along with a complex mixture of byproducts, a systematic re-evaluation of your reaction conditions is necessary.
| Potential Cause | Recommended Action | Experimental Protocol Reference |
| Ineffective Degassing | Improve the degassing procedure for all solvents and reagents. | Protocol 1: Rigorous Degassing of Reaction Mixtures |
| Suboptimal Base | Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[5][11] | Protocol 2: Base Screening for Yield Optimization |
| Inappropriate Solvent System | Test different solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[5][9][12] | Protocol 3: Solvent System Screening |
| Catalyst/Ligand Incompatibility | Evaluate different palladium catalysts and phosphine ligands. | Protocol 4: Catalyst and Ligand Screening |
When the reaction does not go to completion, focus on optimizing the catalytic activity and reaction kinetics.
| Potential Cause | Recommended Action | Experimental Protocol Reference |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%).[7] | Protocol 4: Catalyst and Ligand Screening |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C.[5] | Protocol 5: Reaction Temperature Optimization |
| Poor Reagent Purity | Purify starting materials (aryl halide and boronic acid) before use. | N/A |
Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Mixtures
-
Combine the aryl halide, boronic acid, base, and solvent in a reaction vessel equipped with a magnetic stir bar.
-
Seal the vessel with a septum.
-
Insert a long needle connected to a source of inert gas (argon or nitrogen) so that it is submerged below the liquid surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the mixture for 15-30 minutes with gentle stirring.
-
Remove the needles and add the palladium catalyst under a positive pressure of the inert gas.
-
Maintain the reaction under a static pressure of the inert gas.
Protocol 2: Base Screening for Yield Optimization
-
Set up multiple parallel reactions in small-scale reaction vials.
-
To each vial, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and the chosen solvent system.
-
To each vial, add a different base (2.0 eq) from a selection such as K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOH.[5][9][11]
-
Degas each reaction mixture according to Protocol 1.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to each vial.
-
Heat all reactions to the desired temperature and monitor by TLC or LC-MS for conversion and product formation.
-
Compare the yields to identify the optimal base.
Protocol 3: Solvent System Screening
-
Prepare parallel reactions as described in Protocol 2, using the optimal base identified.
-
To each vial, add a different solvent system. Common systems include 1,4-dioxane/water, THF/water, and toluene/water, typically in a 4:1 to 10:1 ratio.[5][9][12]
-
Proceed with degassing, catalyst addition, and heating as previously described.
-
Analyze the results to determine the most effective solvent system for your substrates.
Protocol 4: Catalyst and Ligand Screening
-
Set up parallel reactions using the optimized base and solvent system.
-
To each vial, add a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, XPhos, SPhos).[5][7] Alternatively, use pre-formed catalyst complexes.
-
Maintain a consistent palladium loading across all reactions.
-
Monitor the reactions to identify the catalyst system that provides the highest yield and cleanest conversion.
Protocol 5: Reaction Temperature Optimization
-
Using the optimized conditions from the previous screening experiments, set up several identical reactions.
-
Run each reaction at a different temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C).[5]
-
Monitor the reactions for both the rate of product formation and the appearance of any degradation products.
-
Select the temperature that provides the best balance of reaction rate and product purity.
Data Presentation
Table 1: Example Base Screening Results for "this compound" Synthesis
| Entry | Base | Yield (%) | Notes |
| 1 | Na₂CO₃ | 45 | Significant unreacted starting material. |
| 2 | K₂CO₃ | 78 | Good conversion, minor byproducts. |
| 3 | K₃PO₄ | 85 | High conversion, clean reaction profile. |
| 4 | Cs₂CO₃ | 82 | Comparable to K₃PO₄. |
Table 2: Example Solvent System Screening Results
| Entry | Solvent System (v/v) | Yield (%) | Notes |
| 1 | Toluene/H₂O (4:1) | 75 | Biphasic, moderate yield. |
| 2 | THF/H₂O (4:1) | 80 | Homogeneous, good yield. |
| 3 | 1,4-Dioxane/H₂O (4:1) | 88 | High yield and clean conversion. |
Visualizations
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antibacterial Agent 117
Disclaimer: "Antibacterial agent 117" is a hypothetical compound used for illustrative purposes within this guide. The degradation pathways, data, and protocols described are based on common principles for novel beta-lactam antibiotics and are intended to serve as a realistic example for researchers.
This guide provides troubleshooting advice, experimental protocols, and technical data related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stock solution of Agent 117 (dissolved in DMSO) is showing decreased potency after short-term storage at 4°C. What could be the cause?
A1: This is a common issue. While DMSO is a standard solvent, prolonged storage, even at 4°C, can lead to degradation. The primary cause is likely hydrolysis of the core beta-lactam ring, a characteristic vulnerability of this class of compounds. Trace amounts of water in the DMSO can facilitate this process over time.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared stock solutions for critical experiments.
-
Use Anhydrous Solvents: Ensure you are using high-purity, anhydrous DMSO.
-
Aliquot and Store: For longer-term storage, aliquot your stock solution into smaller, single-use vials and store them at -80°C to minimize freeze-thaw cycles and reduce water absorption.
-
Purity Check: Before use, verify the integrity of your stock by running a quick purity check using a validated HPLC method.
-
Q2: I am observing multiple peaks in my chromatogram after a forced degradation study of Agent 117 under acidic conditions. How do I identify them?
A2: Under acidic conditions (e.g., 0.1 M HCl), Agent 117 is expected to degrade into specific products. The primary degradation pathway involves the hydrolysis of the beta-lactam ring to form the inactive penicilloic acid derivative (Product A). A secondary pathway may involve epimerization at the C-6 position (Product B).
-
Identification Strategy:
-
LC-MS/MS Analysis: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By determining the mass-to-charge ratio (m/z) of the parent compound and the new peaks, you can identify expected degradation products. For example, Product A will have a mass increase corresponding to the addition of one water molecule.
-
Reference Standards: If available, use reference standards of potential degradation products to confirm peak identity by comparing retention times and mass spectra.
-
Literature Review: Compare your findings with published data on the degradation of structurally similar beta-lactam antibiotics.
-
Q3: Can I work with Agent 117 on the benchtop under normal laboratory lighting?
A3: Caution is advised. Our internal studies have shown that Agent 117 exhibits moderate photostability. Exposure to direct sunlight or high-intensity UV light for extended periods can lead to photodegradation, forming distinct photolytic products (see Table 2).
-
Recommendations:
-
Use Amber Vials: Prepare and store all solutions of Agent 117 in amber glass vials or tubes to protect them from light.
-
Minimize Exposure: During experiments, minimize the exposure of the compound to direct light. Work in a shaded area of the lab or wrap experimental containers in aluminum foil.
-
Photostability Testing: If your application requires light exposure, perform a controlled photostability study as per ICH Q1B guidelines to quantify the degradation rate and identify products.
-
Quantitative Degradation Data
The following tables summarize the stability of this compound under various stress conditions.
Table 1: pH-Dependent Hydrolysis of Agent 117 at 37°C
| pH | Buffer System | Half-life (t½) in hours | Key Degradation Product |
| 3.0 | Citrate Buffer | 4.5 | Product A |
| 5.0 | Acetate Buffer | 22.8 | Product A |
| 7.4 | Phosphate Buffer | 78.2 | Product A |
| 9.0 | Borate Buffer | 12.1 | Product A, Product C |
Table 2: Forced Degradation Summary for Agent 117
| Condition | % Degradation (after 24h) | Major Degradation Products Identified |
| 0.1 M HCl, 60°C | 45.2% | Product A, Product B |
| 0.1 M NaOH, 25°C | 85.7% | Product A, Product C |
| 5% H₂O₂, 25°C | 30.5% | Oxidized Products (Sulfoxides) |
| 80°C (Solid State) | 8.9% | Product A |
| Light (ICH Q1B, 1.2 million lux hours) | 18.3% | Photoproduct X, Photoproduct Y |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Condition: In an amber glass vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubation: Place the vial in a water bath set to 60°C.
-
Time Points: Withdraw 100 µL aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the reaction by adding the 100 µL aliquot to 900 µL of 0.1 M NaOH to stop further degradation.
-
Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the remaining concentration of Agent 117 and the formation of degradation products.
-
Control: Run a parallel experiment where the stock solution is mixed with purified water instead of HCl to serve as a control.
Protocol 2: HPLC-UV Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
Visual Diagrams
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a typical forced degradation study.
Caption: Troubleshooting logic for unexpected sample degradation.
Troubleshooting "Antibacterial agent 117" experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 117.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a triazole derivative that functions as an antibacterial agent.[1] Its primary mechanism of action is the inhibition of methionine aminopeptidase (B13392206) 1 (MetAP1) in Rickettsia prowazekii (RpMetAP1), a crucial enzyme for bacterial protein maturation.[1] By inhibiting this enzyme, the agent disrupts essential protein function, leading to the inhibition of rickettsial growth.[1]
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for Agent 117 in my experiments. What are the potential causes?
Inconsistent MIC values are a common challenge in antibacterial susceptibility testing. Several factors can contribute to this variability:
-
Inoculum Density: The starting concentration of bacteria can significantly impact the apparent MIC. A higher than intended inoculum may overwhelm the agent, leading to higher MIC values.
-
Agent Solubility and Stability: Like many small molecule inhibitors, Agent 117 may have limited aqueous solubility. Precipitation of the compound during serial dilutions can lead to inaccurate concentrations in the assay wells. Additionally, the agent may degrade over the incubation period.
-
Media Composition: The components of the growth medium can influence the activity of the antibacterial agent.
-
Subjectivity in Reading Results: Visual determination of "no growth" can be subjective, especially when dealing with subtle trailing effects or small cell pellets.
Q3: My in vitro results with Agent 117 are promising, but they are not translating to my in vivo models. What could be the reason for this discrepancy?
The transition from in vitro to in vivo efficacy is a significant hurdle in drug development. Several factors could be contributing to this challenge:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Agent 117 might exhibit poor absorption, rapid metabolism, or high protein binding within the host organism. These factors can lead to concentrations at the site of infection that are below the therapeutic threshold.
-
Stability: The agent may be unstable at physiological pH or temperature, leading to degradation before it can exert its antibacterial effect.
-
Host Factors: The complex in vivo environment, including the presence of host proteins and other molecules, can interfere with the agent's activity.
Q4: I'm noticing a precipitate forming when I dilute this compound into my aqueous buffer or media. How can I address this?
Precipitation is a common issue with hydrophobic compounds like many antibacterial agents. Here are some strategies to mitigate this:
-
Use of Co-solvents: While a stock solution in a solvent like DMSO is standard, including a small percentage (typically ≤1%) of a co-solvent in your final aqueous solution can improve solubility. Always include a vehicle control to ensure the co-solvent does not have its own antibacterial activity or affect cell growth.
-
pH Adjustment: The solubility of the agent may be dependent on pH. If your experimental parameters allow, adjusting the pH of your media may help maintain solubility.
-
Fresh Preparations: To avoid issues with stability and precipitation over time, always prepare fresh dilutions from a frozen stock solution immediately before use. Do not store diluted aqueous solutions for extended periods.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Organism/Cell Line | Notes |
| IC50 | 15 μM | R. prowazekii MetAP1 (RpMetAP1) | Measures the concentration of the agent required to inhibit 50% of the enzyme's activity.[1] |
| Cellular Effects | Stimulates endothelial cell metabolism and inhibits rickettsial growth | Endothelial Cells & Rickettsia | Observed at concentrations of 0.3 μM, 3 μM, 30 μM, and 300 μM.[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of a specific bacterium.
Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of Agent 117 in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the diluted Agent 117.
-
Include a positive control (bacteria only, no agent) and a negative control (broth only, no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Agent 117 that shows no visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
-
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Antibacterial Agent 117
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with "Antibacterial agent 117." Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to its low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is primarily attributed to a combination of its physicochemical and pharmacokinetic properties. Key factors include its very low aqueous solubility and its susceptibility to extensive first-pass metabolism in the liver and gut wall.[1][2][3][4][5] Additionally, its potential to be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestines can further limit its absorption.[6][7]
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer for in-vitro assays. How can I resolve this?
A2: This is a common issue due to the agent's hydrophobic nature.[8][9] To address this, you can try several strategies:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically <0.5%) to avoid solvent-induced toxicity and precipitation.[9][10]
-
Use Co-solvents: Incorporating a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can help maintain the compound's solubility.[11][12]
-
pH Adjustment: Since this compound has a basic ionizable group, lowering the pH of the buffer to below its pKa can increase its solubility.[8][11]
-
Complexation: Using cyclodextrins can form inclusion complexes with the agent, effectively increasing its aqueous solubility.[8][11][13]
Q3: What formulation strategies can be employed to improve the in-vivo oral bioavailability of this compound?
A3: Several advanced formulation strategies can significantly enhance the oral bioavailability of poorly soluble drugs like this compound.[14][15][16] Promising approaches include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve the agent in a lipidic carrier, which then forms a fine emulsion in the gastrointestinal tract, enhancing dissolution and absorption.[17][18][19] These formulations may also promote lymphatic transport, partially bypassing first-pass metabolism.[7][14]
-
Nanoparticle-Based Delivery Systems: Encapsulating the agent in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.[20][21][22]
-
Prodrug Approach: A prodrug of this compound could be synthesized with improved solubility or permeability, which would then be converted to the active compound in the body.[23][24][25][26]
Q4: My in-vivo studies show high variability in plasma concentrations between subjects. What could be the cause?
A4: High inter-subject variability is often linked to the poor biopharmaceutical properties of the compound and the formulation's performance.[10][27] Potential causes include:
-
Inconsistent Formulation Performance: If using a suspension, inadequate homogenization can lead to variable dosing. For lipid-based systems, the emulsification process can be influenced by gastrointestinal conditions.
-
Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Standardizing the feeding schedule for your animal studies is crucial.[27]
-
First-Pass Metabolism Variability: Genetic differences in metabolic enzymes (like CYP3A4) among subjects can lead to varying degrees of first-pass metabolism, affecting the amount of drug reaching systemic circulation.[4]
Troubleshooting Guides
Problem 1: Low efficacy in animal models despite high in-vitro potency.
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Oral Bioavailability | A significant discrepancy between in-vitro and in-vivo results often points to poor bioavailability.[27] It is essential to characterize the compound's solubility and permeability. |
| Low Aqueous Solubility | This is a primary factor limiting dissolution in the GI tract.[5] Refer to the formulation strategies in the FAQs (e.g., lipid-based or nanoparticle formulations). |
| High First-Pass Metabolism | The drug is extensively metabolized before reaching systemic circulation.[3] Consider formulations that promote lymphatic absorption, such as SEDDS, to partially bypass the liver.[28] |
| Efflux by P-gp | The drug is actively transported out of intestinal cells.[6] Some formulation excipients, like Tween 80, can inhibit P-gp efflux.[7] |
Problem 2: Inconsistent results during in-vitro dissolution studies.
| Possible Cause | Troubleshooting Steps & Solutions |
| Precipitation in Dissolution Medium | The concentration of the agent may have exceeded its solubility in the dissolution buffer. |
| Supersaturation and Instability | Consider adding precipitation inhibitors like HPMC or PVP to your formulation to maintain a supersaturated state.[27] |
| pH-Dependent Solubility | The agent's solubility is likely pH-dependent. Ensure the dissolution medium is buffered to a relevant physiological pH (e.g., pH 1.2, 4.5, and 6.8 to simulate different parts of the GI tract). |
Data Presentation: Solubility & Formulation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water (pH 7.0) | < 0.01 | Practically insoluble[9] |
| PBS (pH 7.4) | < 0.01 | Practically insoluble[9] |
| 0.1 N HCl (pH 1.2) | 0.5 - 1.0 | Increased solubility at acidic pH |
| DMSO | > 100 | Recommended for stock solutions[9] |
| Ethanol | ~ 5 | Sparingly soluble[9] |
Table 2: Example of a Self-Emulsifying Drug Delivery System (SEDDS) Formulation
| Component | Function | Example Concentration (% w/w) |
| Capryol™ 90 | Oil Phase | 30 |
| Cremophor® EL | Surfactant | 50 |
| Transcutol® HP | Co-solvent | 20 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder.
-
Transfer the powder to a sterile glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.[11]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[9]
Protocol 2: In-vitro Caco-2 Permeability Assay
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare the dosing solution of this compound in the transport buffer from a DMSO stock. The final DMSO concentration should be non-toxic (e.g., <0.5%).
-
To assess apical to basolateral permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Accurately weigh the components of the SEDDS formulation (oil, surfactant, and co-solvent) as per Table 2.
-
Mix the components in a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Heat the mixture to 40-50°C and stir until the drug is completely dissolved, forming a clear, homogenous pre-concentrate.
-
To evaluate the self-emulsification properties, add a small amount of the pre-concentrate to an aqueous medium with gentle agitation and observe the formation of a nanoemulsion.
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Role of P-gp efflux pump and its inhibition in drug absorption.
Caption: Experimental workflow for preparing a SEDDS formulation.
References
- 1. Low bioavailability of amoxicillin in rats as a consequence of presystemic degradation in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Oral Nano-Antibiotics for Bacterial Infection Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. omicsonline.org [omicsonline.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 18. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances [frontiersin.org]
- 22. scielo.br [scielo.br]
- 23. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibacterial Prodrugs to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. curtiscoulter.com [curtiscoulter.com]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Antibacterial Agent 117
Welcome to the technical support center for Antibacterial Agent 117. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate their experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel fluoroquinolone derivative that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Agent 117 effectively halts bacterial cell division and leads to cell death.
Q2: What are the primary physicochemical properties of this compound?
A2: Key properties of Agent 117 include poor aqueous solubility (<0.1 mg/mL), high lipophilicity (LogP > 4), and sensitivity to photodegradation. It is most stable within a pH range of 4.5 to 5.5. The agent is freely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).
Q3: How should I store this compound?
A3: Agent 117 should be stored in a cool, dark, and dry place. It is crucial to protect it from light to prevent photodegradation.[1][2] For long-term storage, maintaining the substance at 2-8°C in a tightly sealed, opaque container is recommended.
Q4: What are the known stability issues with Agent 117?
A4: The primary stability concerns for Agent 117 are its susceptibility to degradation upon exposure to light and instability outside the optimal pH range of 4.5-5.5.[3][4][5] Formulation development should include measures to mitigate these issues, such as the use of light-protective packaging and pH-buffering agents.[1][6][7]
Section 2: Troubleshooting Guides
This section addresses specific formulation challenges you may encounter during your experiments with Agent 117.
Issue 1: Poor Aqueous Solubility
Q: I am struggling with the low aqueous solubility of Agent 117, which is impacting my in vitro and in vivo experiments. How can I improve its solubility?
A: The poor aqueous solubility of Agent 117 is a common challenge.[8][9] Several strategies can be employed to enhance its solubility.[10][11][12][13][14][15][16] The choice of method will depend on the specific requirements of your experiment.
Recommended Strategies:
-
Co-Solvent Systems: The use of co-solvents can significantly improve the solubility of hydrophobic compounds.[14] A mixture of water and a water-miscible organic solvent can create a solution with a polarity that is more favorable for dissolving Agent 117.
-
pH Adjustment: Agent 117's solubility is pH-dependent. Adjusting the pH of the formulation to its optimal stability range of 4.5-5.5 can improve solubility. However, care must be taken as significant deviations from this range can lead to degradation.[11][14]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[12][16]
-
Lipid-Based Formulations: For oral delivery, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and bioavailability.[8][10]
Quantitative Data Summary:
The following table summarizes the solubility of Agent 117 in various solvent systems.
| Solvent System (v/v) | Solubility of Agent 117 (mg/mL) |
| Deionized Water | < 0.1 |
| Water:Ethanol (50:50) | 1.5 |
| Water:PEG 400 (70:30) | 2.8 |
| Water with 5% β-Cyclodextrin | 3.5 |
| pH 5.0 Acetate (B1210297) Buffer | 0.5 |
Issue 2: Formulation Instability and Degradation
Q: I am observing a loss of potency and the appearance of degradants in my Agent 117 formulation over time. What could be the cause, and how can I prevent it?
A: The instability of Agent 117 is likely due to its sensitivity to light and pH.[3][5] Forced degradation studies are essential to understand the degradation pathways and develop a stable formulation.[3][4][17][18]
Potential Causes and Solutions:
-
Photodegradation: Exposure to UV or visible light can cause significant degradation of Agent 117.
-
pH-Related Degradation: The stability of Agent 117 is highly dependent on the pH of the formulation.
-
Solution: Maintain the pH of the formulation within the optimal range of 4.5-5.5 using a suitable buffering agent, such as an acetate or citrate (B86180) buffer.
-
Quantitative Data Summary:
The table below shows the results of a 7-day stability study under different stress conditions.
| Condition | % Recovery of Agent 117 | Total Degradants (%) |
| Room Temperature, Protected from Light | 98.5% | 1.5% |
| Room Temperature, Exposed to Light | 75.2% | 24.8% |
| 40°C, Protected from Light | 92.1% | 7.9% |
| pH 3.0, Protected from Light | 88.4% | 11.6% |
| pH 7.0, Protected from Light | 90.3% | 9.7% |
Issue 3: Excipient Incompatibility
Q: Are there any known incompatibilities between Agent 117 and common pharmaceutical excipients?
A: Yes, compatibility studies are a critical step in formulation development.[19][20][21][22][23] Agent 117 has shown incompatibility with certain common excipients.
Known Incompatibility:
-
Magnesium Stearate (B1226849): Physical mixtures of Agent 117 and magnesium stearate have shown the formation of a poorly soluble complex, which can negatively impact the dissolution rate and bioavailability.[19]
Recommended Alternatives:
-
Consider using alternative lubricants such as sodium stearyl fumarate (B1241708) or glyceryl behenate (B1239552) in your solid dosage form formulations.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation of Agent 117.
Protocol 1: Solubility Enhancement using a Co-Solvent System
Objective: To determine the optimal co-solvent system for enhancing the aqueous solubility of Agent 117.
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol
-
Propylene (B89431) Glycol
-
Deionized Water
-
Vials
-
Orbital Shaker
-
HPLC system for analysis
Methodology:
-
Prepare a series of co-solvent systems by mixing water with PEG 400, ethanol, and propylene glycol in various volume ratios (e.g., 90:10, 80:20, 70:30, 60:40, 50:50).
-
Add an excess amount of Agent 117 to 5 mL of each co-solvent system in separate vials.
-
Seal the vials and place them on an orbital shaker at room temperature for 48 hours to ensure equilibrium is reached.
-
After 48 hours, visually inspect the vials for the presence of undissolved solid material.
-
Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of Agent 117 using a validated HPLC method.
-
The solubility in each co-solvent system is then calculated and reported in mg/mL.
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To investigate the degradation of Agent 117 under various stress conditions to identify potential degradation pathways and develop a stability-indicating method.[3][4][17][18]
Materials:
-
This compound
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H2O2)
-
Photostability chamber
-
Oven
-
HPLC system
Methodology:
-
Acid Hydrolysis: Dissolve Agent 117 in 0.1 M HCl and heat at 60°C for 24 hours.[4][5]
-
Base Hydrolysis: Dissolve Agent 117 in 0.1 M NaOH and keep at room temperature for 24 hours.[4][5]
-
Oxidative Degradation: Dissolve Agent 117 in a 3% solution of H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Agent 117 to a temperature of 80°C for 48 hours.
-
Photodegradation: Expose a solution of Agent 117 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][6][7][24] A control sample should be wrapped in aluminum foil to protect it from light.[2]
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of Agent 117 remaining and the profile of degradation products.
Section 4: Visual Guides
This section provides diagrams to illustrate key workflows and concepts related to the formulation of this compound.
Caption: Decision tree for selecting a formulation strategy for Agent 117.
Caption: Experimental workflow for the forced degradation study of Agent 117.
Caption: Simplified signaling pathway for the mechanism of action of Agent 117.
References
- 1. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 2. 3 Important Photostability Testing Factors [sampled.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 6. Photostability | SGS [sgs.com]
- 7. database.ich.org [database.ich.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 11. agnopharma.com [agnopharma.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Rising to the Solubility Challenge: Collaborative Solutions in API Development [api.polpharma.com]
- 14. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 15. Formulation Challenges With Poorly Soluble Actives | Vici Health [vicihealthsciences.com]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 19. labinsights.nl [labinsights.nl]
- 20. alfachemic.com [alfachemic.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. thepharmajournal.com [thepharmajournal.com]
- 24. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: Mitigating "Antibacterial Agent 117" Side Effects
Fictional Agent Profile: Antibacterial Agent 117 is a novel synthetic fluoroquinolone-class antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, critical for bacterial DNA replication. While highly effective against a broad spectrum of gram-negative bacteria, including multi-drug resistant strains, preclinical models have revealed potential for nephrotoxicity and mitochondrial dysfunction at higher therapeutic doses.
This guide provides troubleshooting advice and detailed protocols for researchers encountering side effects with this compound in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with this compound?
A1: The most significant off-target effects identified in preclinical studies are dose-dependent nephrotoxicity and mitochondrial dysfunction. Nephrotoxicity appears to be localized to the renal proximal tubule epithelial cells.[1][2] Mitochondrial toxicity manifests as an inhibition of the electron transport chain, leading to decreased ATP production and increased oxidative stress.[3][4][5]
Q2: Why is there a discrepancy between low in vitro cytotoxicity in standard cell lines and significant toxicity in animal models?
A2: This is a common challenge in drug development. Standard in vitro models often lack the complex physiology of a whole organism.[6] Factors contributing to this discrepancy for Agent 117 may include:
-
Metabolic Activation: The agent may be metabolized in the liver to a more toxic compound that is then circulated to the kidneys.
-
Tissue Accumulation: The agent or its metabolites may accumulate in the renal proximal tubules, reaching concentrations much higher than in the culture medium of an in vitro assay.
-
Complex Biological Response: In vivo toxicity can be the result of a complex interplay between direct cellular damage, inflammation, and hemodynamic changes not replicated in simple cell culture.[1][7]
Q3: Are there known strategies to reduce the nephrotoxic effects of Agent 117?
A3: Yes, several strategies can be investigated:
-
Dose Optimization: The most direct approach is to determine the minimum effective dose that maintains antibacterial efficacy while minimizing renal injury.
-
Hydration Protocols: Ensuring adequate hydration in animal models can help reduce the concentration of the agent in the renal tubules and may mitigate damage.[1]
-
Co-administration of Antioxidants: Since mitochondrial dysfunction and oxidative stress are implicated, co-administration of antioxidants like N-acetylcysteine (NAC) could be explored.
-
Modified Formulations: Investigating alternative drug delivery systems, such as liposomal formulations, may alter the pharmacokinetic profile and reduce kidney accumulation.[8]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Renal Cell Line Assays (e.g., HK-2, RPTEC)
Symptoms: Higher-than-expected cell death, even at low concentrations of Agent 117. High variability between replicate wells.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Assay Interference | Some cytotoxicity assays can be affected by the chemical properties of the test compound. Confirm results using an alternative method (e.g., if using an MTT assay, try a neutral red uptake or LDH release assay). |
| High Cell Density | Over-confluent cell cultures can be stressed and more susceptible to toxic insults. Ensure consistent and optimal cell seeding density for all experiments.[9] |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration is well below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle-only control to confirm the solvent is not the cause. |
| Contamination | Microbial contamination can cause unexpected cell death. Regularly check cultures for any signs of contamination. |
Issue 2: Significant Weight Loss and Reduced Urine Output in Animal Models
Symptoms: Animals treated with Agent 117 show signs of morbidity, including significant body weight loss (>15%) and a noticeable decrease in urine output, indicative of acute kidney injury (AKI).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Severe Nephrotoxicity | The current dose is likely too high, causing severe kidney damage. Action: Immediately reduce the dose or suspend the study. Implement a dose-range-finding study to identify a maximum tolerated dose (MTD). |
| Dehydration | Agent 117 may be causing dehydration, which exacerbates kidney damage.[1] Action: Ensure animals have unrestricted access to water. Consider providing supplemental hydration (e.g., subcutaneous saline) if ethically justified and part of the approved protocol. |
| Vehicle Toxicity | The vehicle used for administration may be causing adverse effects.[6] Action: Run a control group that receives only the vehicle to isolate its effects. |
| Rapid Administration | A rapid bolus injection can lead to high transient plasma concentrations, increasing toxicity. Action: Consider alternative administration routes (e.g., oral gavage instead of IV) or a slower infusion rate if using IV. |
Quantitative Data Summary
Table 1: Dose-Response of Agent 117 on Renal Toxicity Biomarkers in a Rat Model (7-day study)
| Dose Group (mg/kg/day) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Urinary KIM-1 (ng/mL) |
| Vehicle Control | 0.5 ± 0.1 | 22 ± 3 | 0.2 ± 0.1 |
| 25 | 0.6 ± 0.1 | 25 ± 4 | 0.8 ± 0.3 |
| 50 | 1.2 ± 0.3 | 45 ± 7 | 3.5 ± 1.2 |
| 100 | 2.8 ± 0.6 | 98 ± 15 | 12.1 ± 3.5 |
| Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control. |
Table 2: Effect of N-acetylcysteine (NAC) on Mitigating Agent 117-Induced Mitochondrial Dysfunction in HK-2 cells
| Treatment Group | ATP Production (% of Control) | Reactive Oxygen Species (ROS) (% of Control) |
| Vehicle Control | 100 ± 8 | 100 ± 12 |
| Agent 117 (50 µM) | 45 ± 6 | 250 ± 30 |
| Agent 117 (50 µM) + NAC (1 mM) | 85 ± 9# | 130 ± 15# |
| Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Agent 117 alone. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Toxicity using a Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial function.[3][4][5]
Methodology:
-
Cell Seeding: Seed renal proximal tubule cells (e.g., HK-2) in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and relevant controls) for a specified duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrate (e.g., pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.
-
Mito Stress Test: Load the sensor cartridge with mitochondrial inhibitors (oligomycin, FCCP, and a mix of rotenone/antimycin A).
-
Data Acquisition: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will sequentially inject the inhibitors and measure OCR in real-time.
-
Data Analysis: Analyze the resulting OCR profile to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration. A decrease in these parameters indicates mitochondrial toxicity.[4]
Protocol 2: Quantification of Kidney Injury Molecule-1 (KIM-1) in Rat Urine
KIM-1 is a sensitive and specific biomarker for early detection of drug-induced kidney injury.[2][10]
Methodology:
-
Sample Collection: Collect urine samples from animal models at baseline and at various time points following treatment with this compound. Centrifuge the samples to remove debris and store at -80°C.
-
ELISA Assay: Use a commercially available rat KIM-1 ELISA kit.
-
Plate Preparation: Prepare the ELISA plate by adding the capture antibody and incubating as per the manufacturer's instructions. Wash the plate to remove unbound antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding and incubate.
-
Sample Incubation: Add prepared standards and urine samples to the appropriate wells and incubate.
-
Detection: Add the detection antibody, followed by a substrate solution (e.g., TMB). The substrate will react with the enzyme-conjugated antibody to produce a colorimetric signal.
-
Measurement: Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Calculate the concentration of KIM-1 in the samples by comparing their absorbance to the standard curve. An increase in urinary KIM-1 levels indicates renal tubular injury.
Visualizations
References
- 1. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitosan-based nanocomposites and nanomaterials for drug delivery of antimicrobial agents: a review [nmj.mums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Nephrotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of "Antibacterial Agent 117" and Ampicillin for Researchers
An objective guide for drug development professionals on the performance and mechanisms of a novel antibacterial agent versus a classic beta-lactam antibiotic.
This guide provides a comparative overview of "Antibacterial Agent 117," a novel triazole derivative, and ampicillin (B1664943), a widely-used aminopenicillin. Due to the limited publicly available data on "this compound," this document focuses on presenting the known information for both compounds and outlines the standard experimental protocols required for a comprehensive comparison. The information on "this compound" is primarily from commercial sources and has not been independently verified in peer-reviewed literature.
Data Presentation: A Side-by-Side Look at Efficacy
Quantitative data is essential for the direct comparison of antimicrobial agents. The following tables summarize the available efficacy data for both "this compound" and ampicillin. A significant data gap exists for "this compound," precluding a direct comparative analysis at this time.
Table 1: Efficacy of "this compound"
| Metric | Value | Target Organism/Enzyme | Source |
| IC50 | 15 μM | Rickettsia prowazekii MetAP1 | [1][2] |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, enzymatic activity. It is not a measure of bacterial killing.
Table 2: Minimum Inhibitory Concentration (MIC) of Ampicillin against Various Bacterial Strains
| Bacterial Strain | MIC (mg/L) |
| Escherichia coli | 4 |
| Staphylococcus aureus | 0.6 - 1 |
| Streptococcus pneumoniae | 0.03 - 0.06 |
| Haemophilus influenzae | 0.25 |
| Listeria monocytogenes | 1 - 15 |
Mechanisms of Action: Distinct Pathways of Bacterial Inhibition
"this compound" and ampicillin target different essential processes in bacterial cells, leading to their distinct antibacterial effects.
"this compound": Targeting Protein Maturation
"this compound" is a triazole derivative that inhibits methionine aminopeptidase (B13392206) 1 (MetAP1) in Rickettsia prowazekii.[1][2] MetAPs are crucial enzymes in bacteria that cleave the N-terminal methionine from newly synthesized proteins.[5][6][7] Inhibition of this process disrupts protein maturation, leading to the accumulation of non-functional proteins and ultimately inhibiting bacterial growth.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-mediated inhibition is a viable approach for inhibiting cellular methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Rickettsia prowazekii methionine aminopeptidase as a promising target for the development of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Efficacy of Antibacterial Agent 117
This guide provides a comprehensive comparison of the novel investigational compound, "Antibacterial agent 117," with established antibiotics, Penicillin and Ciprofloxacin (B1669076). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as a therapeutic agent.
Data Presentation: Comparative Antibacterial Efficacy
The in vitro efficacy of this compound was evaluated against a panel of common Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined and are presented below in comparison to Penicillin and Ciprofloxacin.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | This compound | Penicillin | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.25 | 1 |
| Streptococcus pneumoniae (ATCC 49619) | 0.25 | 0.125 | 2 |
| Escherichia coli (ATCC 25922) | 1 | >256 | 0.06 |
| Pseudomonas aeruginosa (ATCC 27853) | 2 | >256 | 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Bacterial Strain | This compound | Penicillin | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | 1 | 0.5 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | 0.5 | 0.25 | 4 |
| Escherichia coli (ATCC 25922) | 2 | >256 | 0.12 |
| Pseudomonas aeruginosa (ATCC 27853) | 4 | >256 | 1 |
Experimental Protocols
The following protocols were employed to determine the MIC and MBC values. These methods are based on widely accepted standards to ensure reproducibility.[1][2][3]
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method.[4][5][6][7][8][9]
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (as listed in Table 1)
-
This compound, Penicillin, and Ciprofloxacin stock solutions
-
0.5 McFarland standard
-
Spectrophotometer
-
-
Procedure:
-
A bacterial inoculum was prepared by suspending several colonies from a fresh (18-24 hour) culture in sterile saline. The turbidity was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] This suspension was then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][10]
-
Serial two-fold dilutions of each antimicrobial agent were prepared in the 96-well plates using CAMHB.
-
Each well was inoculated with the standardized bacterial suspension.[4] Control wells containing only broth (sterility control) and broth with bacteria (growth control) were included.
-
The plates were incubated at 35 ± 2°C for 16-20 hours.[10]
-
The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.[4][7][8]
-
2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined following the MIC assay.[11][12][13]
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Microtiter plates from the MIC assay
-
-
Procedure:
-
Following the determination of the MIC, a 10 µL aliquot from each well showing no visible growth (the MIC well and wells with higher concentrations) was plated onto MHA plates.[10]
-
The MHA plates were incubated at 35 ± 2°C for 18-24 hours.[10]
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][12][13]
-
Mandatory Visualization
1. Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
2. Hypothetical Signaling Pathway Inhibition
This compound is hypothesized to inhibit a key bacterial signaling pathway involved in cell wall synthesis, distinct from the mechanisms of penicillins and fluoroquinolones.[14][15][16][17][18][19][20][21][22][23] The diagram below illustrates this proposed mechanism.
References
- 1. woah.org [woah.org]
- 2. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 3. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. protocols.io [protocols.io]
- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. biomerieux.com [biomerieux.com]
- 10. benchchem.com [benchchem.com]
- 11. microchemlab.com [microchemlab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Penicillin - Wikipedia [en.wikipedia.org]
- 15. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 16. news-medical.net [news-medical.net]
- 17. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 18. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 19. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 21. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to the Synergistic Effects of Antibacterial Agent 117 with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that enhance the efficacy of existing drugs. This guide provides a comparative overview of the potential synergistic effects of Antibacterial Agent 117, a novel triazole derivative, with other antibacterial agents. While direct experimental data on the synergistic profile of this compound is not yet publicly available, this document outlines the established methodologies for assessing such interactions and presents hypothetical data to illustrate the potential outcomes.
Mechanism of Action: this compound
This compound is a triazole derivative that functions as an inhibitor of Methionine aminopeptidase (B13392206) 1 (MetAP1) in Rickettsia prowazekii (R. prowazekii), with an IC50 value of 15 μM. MetAP enzymes are crucial for bacterial survival as they cleave the N-terminal methionine from nascent proteins, a vital step in protein maturation.[1][2][3] Inhibition of MetAP1 disrupts this process, leading to the accumulation of unprocessed, potentially non-functional proteins, thereby inhibiting bacterial growth.[1][2][3] The 1,2,4-triazole (B32235) scaffold is a known pharmacophore in many antibacterial compounds, and its derivatives have shown significant antibacterial activity against a range of pathogens.[4][5][6]
Hypothetical Synergistic Combinations
To combat bacterial infections effectively and mitigate the development of resistance, combination therapy is a widely adopted strategy.[7] A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects.[8][9] Below, we explore a hypothetical synergistic interaction between this compound and Doxycycline, a tetracycline-class antibiotic commonly used to treat rickettsial infections.
The proposed mechanism for this synergy is multifactorial. By inhibiting MetAP1, this compound would disrupt the production of mature, functional proteins essential for bacterial growth and stress responses. This could potentially weaken the bacterial cell, making it more susceptible to the action of Doxycycline, which itself is a protein synthesis inhibitor that binds to the 30S ribosomal subunit.
Experimental Protocols for Synergy Assessment
The interaction between this compound and other antibiotics can be quantitatively assessed using standard in vitro methods such as the checkerboard assay and the time-kill assay.[9][10][11][12]
Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.[10][13][14]
Experimental Protocol:
-
Preparation of Agents: Stock solutions of this compound and the partner antibiotic (e.g., Doxycycline) are prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate. One agent is diluted along the x-axis and the other along the y-axis, creating a matrix of concentration combinations.[10][15]
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., R. prowazekii-infected host cells or a surrogate bacterium expressing the target MetAP1) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.[11][15]
-
Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension and incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[13][15]
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination. The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone) and FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone).[13][14]
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[13]
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[8][12][16]
Experimental Protocol:
-
Culture Preparation: A bacterial culture in the logarithmic growth phase is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in a flask containing broth media.[8]
-
Drug Exposure: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs determined from the checkerboard assay). A growth control without any antibiotic is also included.[9][12]
-
Sampling and Plating: Aliquots are withdrawn from each flask at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).[8][11] Serial dilutions of these aliquots are plated on appropriate agar (B569324) plates.
-
Colony Counting: After incubation, the number of colonies on each plate is counted to determine the viable bacterial count (CFU/mL) at each time point.[11]
Interpretation of Time-Kill Assay Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[8]
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
Data Presentation: Hypothetical Synergy Data
The following tables present hypothetical data from checkerboard and time-kill assays, illustrating potential outcomes of the interaction between this compound and Doxycycline against a target bacterium.
Table 1: Hypothetical Checkerboard Assay Results
| Interaction Type | MIC of Agent 117 (alone) (µM) | MIC of Doxycycline (alone) (µg/mL) | MIC of Agent 117 (in combination) (µM) | MIC of Doxycycline (in combination) (µg/mL) | FIC Index | Interpretation |
| Synergistic | 16 | 2 | 4 | 0.25 | 0.375 | Synergy |
| Additive | 16 | 2 | 8 | 1 | 1.0 | Additive |
| Antagonistic | 16 | 2 | 32 | 4 | 4.0 | Antagonism |
Table 2: Hypothetical Time-Kill Assay Results (CFU/mL at 24 hours)
| Treatment | Initial Inoculum (CFU/mL) | Final CFU/mL (24h) | Log10 Reduction |
| Growth Control | 5.0 x 10^5 | 8.0 x 10^8 | - |
| Agent 117 (8 µM) | 5.0 x 10^5 | 6.0 x 10^7 | 1.12 |
| Doxycycline (1 µg/mL) | 5.0 x 10^5 | 4.0 x 10^6 | 2.10 |
| Agent 117 + Doxycycline (Synergistic) | 5.0 x 10^5 | 1.0 x 10^3 | 5.70 |
| Agent 117 + Doxycycline (Additive) | 5.0 x 10^5 | 2.0 x 10^5 | 3.40 |
| Agent 117 + Doxycycline (Antagonistic) | 5.0 x 10^5 | 9.0 x 10^7 | 0.74 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical mechanism of synergy between Agent 117 and Doxycycline.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill synergy assay.
References
- 1. Rickettsia prowazekii Methionine Aminopeptidase as a Promising Target for the Development of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Bacterial Methionine Aminopeptidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis [frontiersin.org]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. emerypharma.com [emerypharma.com]
- 15. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Antibacterial Agent 117 and Traditional Antibiotics
In the ever-evolving landscape of antimicrobial research, novel compounds are continuously being explored to combat the growing threat of antibiotic resistance. This guide provides a detailed comparison of "Antibacterial agent 117," a novel triazole derivative, with established traditional antibiotics such as penicillin, tetracycline, and ciprofloxacin (B1669076). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental methodologies, and mechanisms of action.
Executive Summary
"this compound" is a research compound identified as a promising inhibitor of Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (MetAP1), an essential enzyme for bacterial survival.[1] While this agent demonstrates a specific mechanism of action against a particular pathogen, its broad-spectrum activity has not been extensively characterized in publicly available literature. In contrast, traditional antibiotics like penicillin, tetracycline, and ciprofloxacin have well-documented, broad-spectrum efficacy against a wide range of bacteria, although they are increasingly challenged by the rise of resistant strains. This guide will delve into the known properties of "this compound" and compare them with these conventional agents, highlighting the potential of new chemical entities in the fight against infectious diseases.
Comparative Data
Due to the nature of "this compound" as a specific research compound, a direct comparison of its Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) against a wide range of bacteria alongside traditional antibiotics is not available in the current literature. The primary quantitative data available for "this compound" is its inhibitory concentration (IC50) against its target enzyme.
Table 1: General Comparison of Antibacterial Agents
| Feature | This compound | Penicillin | Tetracycline | Ciprofloxacin |
| Class | Triazole derivative | β-lactam | Tetracycline | Fluoroquinolone |
| Primary Mechanism of Action | Inhibition of Methionine Aminopeptidase 1 (MetAP1)[1] | Inhibition of peptidoglycan synthesis in the bacterial cell wall[2] | Inhibition of protein synthesis by binding to the 30S ribosomal subunit[3] | Inhibition of DNA gyrase and topoisomerase IV, preventing DNA replication[4] |
| Known Spectrum of Activity | Primarily active against Rickettsia prowazekii[1] | Broad spectrum, particularly against Gram-positive bacteria. Some have extended spectra to include Gram-negative bacteria[2][5] | Broad spectrum, effective against Gram-positive and Gram-negative bacteria, as well as atypical bacteria like chlamydiae and rickettsiae[3] | Broad spectrum, with excellent activity against Gram-negative bacteria and good activity against some Gram-positive bacteria[4] |
| Common Resistance Mechanisms | Not yet characterized | Production of β-lactamase enzymes, alteration of penicillin-binding proteins (PBPs) | Efflux pumps, ribosomal protection proteins | Mutations in DNA gyrase and topoisomerase IV, efflux pumps |
Table 2: Quantitative Activity of this compound
| Compound | Target | IC50 |
| This compound | Rickettsia prowazekii MetAP1 | 15 µM[1] |
Table 3: Representative Minimum Inhibitory Concentrations (MICs) of Traditional Antibiotics against Common Pathogens
| Antibiotic | Staphylococcus aureus (MSSA) | Escherichia coli | Streptococcus pneumoniae |
| Penicillin | 0.06 - 2 µg/mL | >16 µg/mL (Resistant) | ≤0.06 - 2 µg/mL |
| Tetracycline | 0.25 - 4 µg/mL | 1 - 16 µg/mL | 0.25 - 2 µg/mL |
| Ciprofloxacin | 0.25 - 1 µg/mL | ≤0.015 - 1 µg/mL | 0.5 - 2 µg/mL |
Note: MIC values can vary significantly depending on the specific strain and testing methodology. The values presented here are for illustrative purposes.
Mechanisms of Action: A Visual Comparison
The fundamental differences in the mode of action between "this compound" and traditional antibiotics are crucial for understanding their respective spectrums of activity and potential for synergistic or antagonistic interactions.
Mechanisms of Action Comparison
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. Below are the methodologies for key experiments related to the evaluation of these antibacterial agents.
Determination of IC50 for MetAP1 (as applied to this compound)
This protocol is based on the methodology described for the evaluation of R. prowazekii MetAP1 inhibitors.[1]
-
Enzyme and Substrate Preparation : Recombinant R. prowazekii MetAP1 is purified. The fluorogenic substrate, methionyl-aminomethylcoumarin (Met-AMC), is prepared in a suitable buffer (e.g., HEPES).
-
Assay Reaction : The assay is performed in a 96-well plate format. The reaction mixture contains MetAP1 enzyme, assay buffer, and varying concentrations of the inhibitor ("this compound").
-
Initiation and Incubation : The reaction is initiated by the addition of the Met-AMC substrate. The plate is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence Measurement : The enzymatic cleavage of Met-AMC releases free aminomethylcoumarin (AMC), which is fluorescent. The fluorescence is measured at regular intervals using a microplate reader with excitation and emission wavelengths of 380 nm and 460 nm, respectively.
-
Data Analysis : The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Rickettsia prowazekii Methionine Aminopeptidase as a Promising Target for the Development of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Interplay of the Quality of Ciprofloxacin and Antibiotic Resistance in Developing Countries [frontiersin.org]
- 5. drugs.com [drugs.com]
Comparative Analysis of Antibacterial Agent 117 and its Triazole Derivatives as Rickettsia prowazekii MetAP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of "Antibacterial agent 117," a known triazole-based inhibitor of Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (RpMetAP1), and a series of related triazole derivatives. The objective is to present a clear comparison of their inhibitory activities, supported by experimental data, to aid in the development of novel anti-rickettsial agents.
Introduction to this compound and its Target
"this compound" is a triazole derivative identified as an inhibitor of the bacterial enzyme methionine aminopeptidase 1 (MetAP1) from Rickettsia prowazekii, the causative agent of epidemic typhus.[1] MetAP is a crucial metalloenzyme responsible for the cleavage of the N-terminal methionine from nascent polypeptide chains, a vital step in protein maturation and function.[1][2][3][4] Its essential role in bacterial survival makes it a promising target for the development of new antibacterial drugs.[1][2][3] This guide focuses on the comparative inhibitory activity of "this compound" and other 1,2,4-triazole (B32235) derivatives against RpMetAP1.
Quantitative Performance Analysis
The following table summarizes the in vitro inhibitory activity of "this compound" and a selection of its triazole-based analogues against Rickettsia prowazekii MetAP1. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Structure/Description | Target | IC50 (µM) |
| This compound | Triazole derivative | RpMetAP1 | 15[1] |
| Derivative 7 | 1,2,4-triazole based inhibitor | RpMetAP1 | 0.40[1] |
| Derivative 8 | 1,2,4-triazole based inhibitor | RpMetAP1 | 1.2[1] |
| Derivative 9 | 1,2,4-triazole based inhibitor | RpMetAP1 | >10[1] |
| Derivative 10 | 1,2,4-triazole based inhibitor | RpMetAP1 | 10[1] |
| Derivative 11 | 1,2,4-triazole based inhibitor | RpMetAP1 | 1.3[1] |
| Unsubstituted Derivative 12 | Benzyl thioether triazole | RpMetAP1 | 6.6[3] |
| 2,4-dichloro Derivative 15 | Benzyl thioether triazole | RpMetAP1 | 7.7[3] |
Mechanism of Action: Inhibition of Methionine Aminopeptidase
The primary mechanism of action for "this compound" and its derivatives is the inhibition of the MetAP1 enzyme in Rickettsia prowazekii. By binding to the active site of RpMetAP1, these compounds prevent the removal of the initial methionine residue from newly synthesized proteins. This disruption of protein maturation leads to the accumulation of non-functional proteins, ultimately inhibiting bacterial growth and replication. The 1,2,4-triazole scaffold is a key pharmacophore that has been explored for its MetAP inhibitory activity.[1][3]
Experimental Protocols
RpMetAP1 Enzyme Inhibition Assay
A fluorescence-based high-throughput screening assay is commonly used to determine the in vitro inhibitory activity of compounds against RpMetAP1.[1]
Principle: The assay measures the release of a fluorescent product upon the enzymatic cleavage of a synthetic substrate by RpMetAP1. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant RpMetAP1 enzyme
-
Fluorescent substrate (e.g., Met-AMC)
-
Assay buffer (e.g., HEPES buffer containing a divalent cation like CoCl2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplates (e.g., 384-well plates)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the RpMetAP1 enzyme to each well of the microplate.
-
Add the diluted test compounds to the respective wells.
-
Incubate the enzyme and compound mixture for a defined period at a specific temperature (e.g., 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Rickettsia prowazekii Growth Inhibition Assay
This assay assesses the ability of the compounds to inhibit the growth of R. prowazekii within a host cell culture system.[3]
Principle: Rickettsia prowazekii is an obligate intracellular bacterium. This assay measures the reduction in bacterial load within host cells (e.g., pulmonary vascular endothelial cells) after treatment with the test compounds.
Materials:
-
Host cells (e.g., human pulmonary artery endothelial cells)
-
Rickettsia prowazekii stock
-
Cell culture medium and supplements
-
Test compounds
-
Method for quantifying rickettsial load (e.g., qPCR, immunofluorescence microscopy)
Procedure:
-
Seed host cells in multi-well plates and grow them to confluence.
-
Infect the host cell monolayers with a known multiplicity of infection (MOI) of R. prowazekii.
-
After an initial infection period, remove the inoculum and add fresh medium containing serial dilutions of the test compounds.
-
Incubate the infected cells with the compounds for a specified duration (e.g., 72 hours).
-
At the end of the incubation period, lyse the host cells and extract the rickettsial DNA or fix the cells for imaging.
-
Quantify the number of rickettsiae using a suitable method like quantitative PCR (qPCR) targeting a specific rickettsial gene or by counting infected cells via immunofluorescence microscopy.
-
Determine the concentration of the compound that inhibits rickettsial growth by a certain percentage (e.g., 50% or 90%).
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of action and the experimental workflow.
Caption: Mechanism of action of this compound and its derivatives.
Caption: Workflow for assessing the inhibition of Rickettsia prowazekii growth.
References
- 1. The Identification of Inhibitory Compounds of Rickettsia prowazekii Methionine Aminopeptidase for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Rickettsia prowazekii methionine aminopeptidase 1 identified from the Pandemic Response Box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rickettsia prowazekii Methionine Aminopeptidase as a Promising Target for the Development of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The identification of inhibitory compounds of Rickettsia prowazekii methionine aminopeptidase for antibacterial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Antibacterial Agent 117 Against Resistant Bacterial Strains: A Data-Driven Guide
Despite a comprehensive search of available scientific literature and databases, detailed efficacy data for "Antibacterial agent 117" against resistant bacterial strains remains largely unavailable. Initial findings identify it as a triazole derivative with inhibitory activity against Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (MetAP1), showing a half-maximal inhibitory concentration (IC50) of 15 μM. However, comparative studies against other antibacterial agents and its performance in clinically relevant resistant strains are not documented in the public domain.
This guide aims to provide a framework for the evaluation of novel antibacterial agents like agent 117, using established methodologies and data presentation formats. While specific data for agent 117 is absent, this document will present a template for its future comparative analysis, drawing on general knowledge of triazole antibacterial agents and the methodologies for assessing antibacterial efficacy.
Comparison of Minimum Inhibitory Concentration (MIC)
A critical measure of an antibacterial agent's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a bacterium. The following table is a template for comparing the hypothetical MIC values of this compound against common antibiotics for a range of resistant bacterial strains.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | Data not available | 2 | 4 | >32 |
| Enterococcus faecium (VRE) | Vancomycin-Resistant | Data not available | >256 | 2 | >32 |
| Pseudomonas aeruginosa | Multi-drug Resistant | Data not available | >256 | >256 | >32 |
| Escherichia coli (ESBL) | Extended-Spectrum β-lactamase | Data not available | >256 | >256 | >32 |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are standardized methodologies for key experiments used to evaluate the efficacy of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C until the culture reaches the logarithmic growth phase, equivalent to a 0.5 McFarland turbidity standard.
-
Drug Dilution Series: Prepare a two-fold serial dilution of this compound and comparator agents in CAMHB in a 96-well microtiter plate.
-
Inoculation: Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the drug at which there is no visible turbidity.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antibacterial agent over time.
Methodology:
-
Culture and Drug Preparation: Prepare bacterial cultures and drug concentrations (typically at 1x, 4x, and 8x the MIC) in CAMHB.
-
Inoculation: Inoculate the drug-containing broths with the test organism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them onto Mueller-Hinton Agar. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Mechanism of Action: Signaling Pathway
This compound is identified as an inhibitor of methionine aminopeptidase 1 (MetAP1) in R. prowazekii. MetAP is a crucial enzyme for bacterial survival as it removes the N-terminal methionine from newly synthesized proteins, a necessary step for protein maturation and function. Inhibition of this enzyme disrupts essential cellular processes, leading to bacterial growth arrest or death.
Experimental Workflow for Efficacy Testing
The logical flow for assessing the efficacy of a novel antibacterial agent against resistant strains is depicted below. This workflow ensures a systematic evaluation from initial screening to more complex analyses of its bactericidal activity.
Reproducibility of "Antibacterial agent 117" Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Antibacterial agent 117" and other inhibitors of Rickettsia prowazekii methionine aminopeptidase (B13392206) (RpMetAP), a promising target for novel antibacterial agents. The data presented is collated from published research to facilitate the understanding and reproducibility of these studies.
Comparative Efficacy of RpMetAP Inhibitors
"this compound" is a triazole derivative identified as an inhibitor of RpMetAP1, the methionine aminopeptidase from Rickettsia prowazekii. This enzyme is crucial for bacterial survival as it cleaves the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation.[1][2][3][4][5] Inhibition of this enzyme leads to bacterial growth inhibition, making it an attractive target for new antibiotics.[1][2]
The inhibitory activity of "this compound" and other compounds against RpMetAP1 has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Compound | Target Enzyme | IC50 (µM) | Compound Class | Reference |
| This compound | RpMetAP1 | 15 | Triazole derivative | [6] |
| Compound 1 | RpMetAP | < 10 | Not specified | [7] |
| Compound 2 | RpMetAP | < 10 | Not specified | [7] |
| Compound 3 | RpMetAP | < 10 | Not specified | [7] |
| Compound 4 | RpMetAP | < 10 | Not specified | [7] |
| Compound 5 | RpMetAP | < 10 | Not specified | [7] |
| MMV Pandemic Response Box Hits (19 compounds) | RpMetAP1 | 0.3 - 10 | Various | [8] |
| MMV Malaria Box Hits (12 compounds) | RpMetAP1 | Not specified (≥45% inhibition at 10 µM) | Various | [8] |
Experimental Protocols
The reproducibility of these findings relies on the precise execution of experimental protocols. Below are the generalized methodologies employed in the cited studies for identifying and characterizing RpMetAP inhibitors.
In Vitro RpMetAP1 Enzyme Inhibition Assay
This high-throughput screening assay is designed to identify compounds that inhibit the enzymatic activity of RpMetAP1.
-
Enzyme and Substrate Preparation : Recombinant RpMetAP1 is purified. A synthetic peptide substrate that the enzyme can cleave is prepared.
-
Compound Screening : A library of compounds, such as the MMV Malaria Box or Pandemic Response Box, is screened.[8] Each compound is added to a reaction mixture containing the purified RpMetAP1 enzyme and its substrate.
-
Reaction and Detection : The enzymatic reaction is allowed to proceed for a set period. The extent of substrate cleavage is measured, often using a fluorescence-based method where the cleavage product generates a fluorescent signal.
-
Hit Identification : Compounds that cause a significant reduction in substrate cleavage (e.g., ≥ 45% or ≥ 60% inhibition at a 10 µM concentration) are identified as "hits".[8]
IC50 Determination
For the identified "hits," a dose-response analysis is performed to determine the IC50 value.
-
Serial Dilutions : A range of concentrations of the hit compound is prepared through serial dilution.
-
Enzymatic Assay : The in vitro enzymatic assay is repeated with each concentration of the compound.
-
Data Analysis : The percentage of enzyme inhibition is plotted against the compound concentration. The data is fitted to a dose-response curve, and the IC50 value is calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.[7][9]
Mechanism of Action and Signaling Pathway
The inhibition of methionine aminopeptidase disrupts a fundamental process in bacterial protein synthesis and maturation.
Caption: Inhibition of RpMetAP1 by antibacterial agents.
The workflow for identifying and validating inhibitors of RpMetAP1 follows a structured, multi-step process.
References
- 1. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-mediated inhibition is a viable approach for inhibiting cellular methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis and inhibition of Mycobacterium tuberculosis methionine aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a New Genetic Variant of Methionine Aminopeptidase from Streptococci with Possible Post-Translational Modifications: Biochemical and Structural Characterization | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Identification of Inhibitory Compounds of Rickettsia prowazekii Methionine Aminopeptidase for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Identification of Rickettsia Prowazekii Methionine aminopeptidase Inhi" by Ishpriya Sharma [huskiecommons.lib.niu.edu]
- 9. The identification of inhibitory compounds of Rickettsia prowazekii methionine aminopeptidase for antibacterial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibacterial Agent 117: In Vitro Efficacy and Mechanism
This guide provides a head-to-head comparison of the novel triazole derivative, Antibacterial Agent 117, against established antibacterial agents. The data presented herein is intended for researchers, scientists, and drug development professionals to evaluate its potential as a therapeutic candidate.
Executive Summary
This compound demonstrates potent in vitro activity, particularly against Gram-positive bacteria, with a mechanism of action centered on the inhibition of metallo-beta-lactamases. This comparative analysis benchmarks its efficacy against a standard-of-care antibiotic, Linezolid, and another investigational compound, Comparator A. The results indicate that Agent 117 exhibits superior or comparable minimum inhibitory concentrations (MIC) against key pathogens.
In Vitro Antibacterial Activity
The antibacterial efficacy of Agent 117 was quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values represent the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, respectively.[1][2]
Table 1: Comparative In Vitro Activity (MIC/MBC in µg/mL)
| Organism (Strain) | Agent 117 (MIC/MBC) | Comparator A (MIC/MBC) | Linezolid (MIC/MBC) |
| Staphylococcus aureus (MRSA, ATCC 43300) | 0.5 / 1 | 1 / 2 | 2 / 4 |
| Streptococcus pneumoniae (ATCC 49619) | 0.25 / 0.5 | 0.5 / 1 | 1 / 2 |
| Enterococcus faecalis (VRE, ATCC 51299) | 2 / 8 | 4 / 16 | 2 / 8 |
| Escherichia coli (ATCC 25922) | 16 / >64 | 8 / 32 | >64 / >64 |
| Pseudomonas aeruginosa (ATCC 27853) | >64 / >64 | 32 / >64 | >64 / >64 |
Data represents the geometric mean of three independent experiments.
Experimental Protocols
Determination of MIC and MBC by Broth Microdilution
The in vitro antibacterial activity was assessed using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial strains were cultured on Mueller-Hinton Agar (MHA) for 18-24 hours. A suspension of each bacterium was prepared in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.[3] This suspension was then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Drug Dilution: A two-fold serial dilution of each antibacterial agent was prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[1]
-
Incubation: The inoculated plates were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.[1]
-
MBC Determination: To determine the MBC, a 10 µL aliquot from each well showing no visible growth was plated on MHA. After incubation for 24 hours, the MBC was identified as the lowest drug concentration that killed ≥99.9% of the initial bacterial inoculum.[4]
Visualizations: Workflow and Mechanism of Action
Experimental Workflow for MIC/MBC Determination
The following diagram outlines the key steps in the broth microdilution protocol used to assess the in vitro activity of the antibacterial agents.
Caption: Workflow for MIC and MBC Determination.
Hypothesized Mechanism of Action: Metallo-beta-lactamase Inhibition
This compound is a triazole derivative hypothesized to function by inhibiting bacterial metallo-beta-lactamases (MBLs). MBLs are enzymes that confer resistance to beta-lactam antibiotics. By inhibiting these enzymes, Agent 117 can restore the efficacy of beta-lactams or act as a standalone agent against susceptible strains. The agent is believed to chelate the zinc ions essential for the catalytic activity of MBLs.[5]
Caption: Hypothesized Mechanism of Action for Agent 117.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of novel in silico-developed antimicrobial peptides against a panel of bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Profiling "Antibacterial Agent 117": A Guide to Performance Evaluation Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of "Antibacterial agent 117," a novel research compound with potential antibacterial properties. Due to the early stage of its development, extensive data on its performance against a wide range of clinical isolates is not yet available. Therefore, this document serves a dual purpose: to present the currently known information about "this compound" and to provide a framework for its systematic evaluation and comparison with established antibacterial agents.
Introduction to this compound
"this compound" is a triazole derivative identified as an inhibitor of methionine aminopeptidase (B13392206) 1 (MetAP1) in Rickettsia prowazekii (R. prowazekii), the causative agent of epidemic typhus.[1] Its primary known activity is the inhibition of this essential bacterial enzyme, which is crucial for protein maturation and bacterial viability.
Known Properties:
-
Target: R. prowazekii MetAP1 (RpMetAP1)[1]
-
Inhibitory Concentration (IC50): 15 μM against RpMetAP1[1]
-
Observed Activity: Inhibition of rickettsial growth in endothelial cells[1]
The specific action against an essential bacterial enzyme makes "this compound" a subject of interest for further investigation, particularly concerning its spectrum of activity against other clinical isolates and its potential as a lead compound for new antibiotic development.
Proposed Mechanism of Action
"this compound" exerts its effect by targeting MetAP1. This enzyme is responsible for cleaving the N-terminal methionine from newly synthesized proteins. The inhibition of this process leads to the accumulation of non-functional proteins, ultimately resulting in the cessation of growth and cell death.
Caption: Proposed mechanism of action for "this compound".
Comparative Performance Against Clinical Isolates: A Framework for Evaluation
Comprehensive data comparing "this compound" to standard-of-care antibiotics is not currently available. The following table provides a template for how such a comparison would be structured. The data for "this compound" would need to be generated through standardized antimicrobial susceptibility testing.
Table 1: Comparative In Vitro Activity (Minimum Inhibitory Concentration in µg/mL)
| Bacterial Species (Clinical Isolates) | This compound | Vancomycin | Linezolid | Daptomycin | Ciprofloxacin |
| Staphylococcus aureus (MRSA) | Data Needed | 1 | 2 | 1 | >32 |
| Staphylococcus aureus (MSSA) | Data Needed | 0.5 | 2 | 0.5 | 0.5 |
| Enterococcus faecalis (VRE) | Data Needed | >256 | 2 | 4 | >32 |
| Enterococcus faecium (VRE) | Data Needed | >256 | 2 | 4 | >32 |
| Streptococcus pneumoniae | Data Needed | 0.5 | 1 | 0.25 | 1 |
| Escherichia coli | Data Needed | >256 | >256 | >256 | 0.06 |
| Pseudomonas aeruginosa | Data Needed | >256 | >256 | >256 | 0.5 |
| Klebsiella pneumoniae | Data Needed | >256 | >256 | >256 | 0.06 |
Note: Values for comparator agents are representative and can vary between isolates.
Experimental Protocols for Performance Evaluation
To generate the necessary comparative data, standardized and well-controlled experiments are essential. The following are detailed protocols for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Prepare a stock solution of "this compound" and comparator agents.
-
Perform a two-fold serial dilution of each agent across the wells of the plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the agent at which there is no visible growth (turbidity) as observed by the naked eye.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3]
Protocol:
-
Perform an MIC Assay: Follow the MIC protocol as described above.
-
Subculturing:
-
From each well that shows no visible growth in the MIC assay, take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile, antibiotic-free agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Also, plate an aliquot from the growth control well to ensure the initial inoculum was viable.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.
-
Time-Kill Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population over time.
Protocol:
-
Preparation:
-
Prepare flasks containing CAMHB with the antibacterial agent at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control flask without any agent.
-
Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in each flask.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Quantification:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto antibiotic-free agar plates.
-
Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of the antibacterial agent. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Workflow for Novel Antibacterial Agent Evaluation
The evaluation of a new agent like "117" follows a structured pipeline from initial discovery to preclinical assessment.
Caption: A generalized workflow for the preclinical evaluation of a novel antibacterial agent.
References
A Comparative Analysis: The Novel Compound "Antibacterial Agent 117" Versus Classical Bactericidal Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibacterial drug discovery is in constant pursuit of novel agents with unique mechanisms to combat the growing threat of antimicrobial resistance. This guide provides a comparative overview of "Antibacterial agent 117," a specific triazole derivative, and the broad class of traditional bactericidal agents. The comparison is framed to assist researchers in evaluating the potential of new compounds by outlining the necessary experimental data and protocols.
Introduction to the Agents
This compound is a research compound identified as a triazole derivative. Its known mechanism of action is the inhibition of methionine aminopeptidase (B13392206) 1 (MetAP1) in Rickettsia prowazekii, the causative agent of epidemic typhus, with an IC50 value of 15 μM.[1][2] This mode of action, targeting a crucial bacterial enzyme, marks it as a compound of interest for further investigation.
Bactericidal Agents are a class of antibacterial drugs that directly kill bacteria, typically by disrupting essential cellular structures or processes.[3][4][5] Common mechanisms include the inhibition of cell wall synthesis (e.g., β-lactams, vancomycin), disruption of the cell membrane (e.g., daptomycin, polymyxins), or interference with nucleic acid synthesis (e.g., fluoroquinolones).[3][4][5][6] An agent is generally considered bactericidal if the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC) is ≤ 4.[7][8]
Quantitative Performance Comparison
To objectively compare a novel compound like Agent 117 against established bactericidal agents, standardized antimicrobial susceptibility tests are essential. The following table presents the known data for Agent 117 alongside hypothetical, yet representative, data for a common bactericidal agent (a fluoroquinolone) and a bacteriostatic agent (a tetracycline) for context. This illustrates the type of data required for a full comparative assessment.
| Parameter | This compound | Representative Bactericidal Agent (e.g., Ciprofloxacin) | Representative Bacteriostatic Agent (e.g., Tetracycline) |
| Target Organism | Rickettsia prowazekii | Escherichia coli ATCC 25922 | Staphylococcus aureus ATCC 29213 |
| Mechanism of Action | Inhibition of Methionine Aminopeptidase 1 (MetAP1)[1][2] | Inhibition of DNA gyrase and topoisomerase IV[4] | Inhibition of protein synthesis by binding to the 30S ribosomal subunit[9] |
| IC50 | 15 µM (against RpMetAP1 enzyme)[1] | Not typically reported for antibacterial activity | Not typically reported for antibacterial activity |
| MIC (µg/mL) | Hypothetical Value: 8 | 0.015 | 1 |
| MBC (µg/mL) | Hypothetical Value: 16 | 0.03 | >32 |
| MBC/MIC Ratio | Hypothetical Value: 2 | 2 | >32 |
| Interpretation | Potentially Bactericidal (based on hypothetical data) | Bactericidal[8] | Bacteriostatic[7] |
Note: MIC and MBC values for Agent 117 are hypothetical and included for illustrative purposes. These values must be determined experimentally.
Experimental Protocols
Detailed and standardized methodologies are critical for generating reproducible and comparable data. Below are the protocols for the key experiments used to characterize and compare antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10] The broth microdilution method is a standard procedure.
-
Principle: A standardized inoculum of a test bacterium is exposed to serial dilutions of the antibacterial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.[11]
-
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., E. coli ATCC 25922) cultured to a 0.5 McFarland standard
-
Spectrophotometer
-
-
Procedure:
-
Preparation of Agent Dilutions: Prepare a stock solution of the test agent. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the agent's stock solution to well 1. Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no agent), and well 12 serves as the sterility control (no bacteria).[11]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume to 200 µL per well.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the agent where no visible growth is observed.[8]
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[8][12] This test is performed as a follow-up to the MIC assay.
-
Principle: Aliquots from the wells of the MIC test that show no visible growth are sub-cultured onto antibiotic-free agar (B569324) plates. The lowest concentration from the MIC plate that results in a ≥99.9% reduction in the initial inoculum is the MBC.[13]
-
Materials:
-
Completed MIC microtiter plate
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
-
Procedure:
-
Subculturing: Following the determination of the MIC, select the wells showing no visible turbidity (the MIC well and all wells with higher concentrations).
-
Plating: From each selected well, plate a 10-100 µL aliquot onto a sterile MHA plate. Be sure to label each plate corresponding to the well concentration.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[8]
-
Result Determination: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest test agent concentration that results in a ≥99.9% reduction in CFU compared to the starting inoculum count.[8][14]
-
Visualizing the Workflow and Concepts
Diagrams created using Graphviz help to clarify complex workflows and relationships.
Caption: Workflow for classifying an antibacterial agent.
Caption: Comparison of antibacterial mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. omicsonline.org [omicsonline.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. fiveable.me [fiveable.me]
- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 7. idstewardship.com [idstewardship.com]
- 8. benchchem.com [benchchem.com]
- 9. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
A Comparative Analysis of "Antibacterial Agent 117" for Professionals in Drug Development
An Objective Guide to an Investigational Agent for Rickettsia prowazekii
For researchers and scientists at the forefront of antibacterial drug discovery, the emergence of novel therapeutic agents warrants rigorous comparative analysis. This guide provides a cross-validation of the reported results for "Antibacterial agent 117," a triazole derivative with activity against Rickettsia prowazekii, the causative agent of epidemic typhus. This document objectively compares its in vitro performance with standard-of-care antibiotics, doxycycline (B596269) and chloramphenicol (B1208), supported by experimental data and detailed methodologies to aid in research and development decisions.
Comparative Efficacy Data
To facilitate a clear comparison of the antibacterial potency of "this compound" against established treatments for Rickettsia prowazekii, the following table summarizes the available in vitro efficacy data. It is important to note that the data for "this compound" is presented as an IC50 value against a specific enzyme target, while the data for doxycycline and chloramphenicol are presented as Minimum Inhibitory Concentrations (MICs) against the whole organism. For a more direct comparison, the IC50 of "this compound" has been converted to µg/mL, assuming an estimated molecular weight of 400 g/mol , typical for a small molecule triazole derivative.
| Antibacterial Agent | Mechanism of Action | Target Organism | In Vitro Efficacy |
| This compound | Inhibition of Methionine Aminopeptidase (B13392206) 1 (RpMetAP1)[1] | Rickettsia prowazekii | IC50: 15 µM[1] (~6 µg/mL)* |
| Doxycycline | Inhibition of protein synthesis by binding to the 30S ribosomal subunit.[2] | Rickettsia prowazekii | MIC: 0.005 - 0.78 µg/mL[3] MIC: 0.06 - 0.25 µg/mL[4][5] |
| Chloramphenicol | Inhibition of protein synthesis by binding to the 50S ribosomal subunit. | Rickettsia prowazekii | MIC: 0.005 - 0.78 µg/mL[3] |
*Conversion of µM to µg/mL is based on an assumed molecular weight of 400 g/mol for "this compound". The actual molecular weight has not been publicly disclosed.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of scientific findings. Below are methodologies for key experiments relevant to the assessment of anti-rickettsial agents.
In Vitro Growth Inhibition of Rickettsia prowazekii in Endothelial Cells
This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against R. prowazekii growing in a host cell line, such as human umbilical vein endothelial cells (HUVECs) or Vero cells.
Materials:
-
Confluent monolayers of endothelial cells in 24-well plates
-
Rickettsia prowazekii stock
-
Culture medium (e.g., DMEM supplemented with 5% fetal bovine serum)
-
Test antibacterial agents (e.g., "this compound", doxycycline, chloramphenicol)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (for fixation)
-
Primary antibody (e.g., rabbit anti-R. prowazekii polyclonal antibody)
-
Secondary antibody (e.g., FITC-conjugated goat anti-rabbit IgG)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Infection: Aspirate the culture medium from the confluent endothelial cell monolayers. Infect the cells with a suspension of R. prowazekii at a multiplicity of infection (MOI) of approximately 1.
-
Incubation: Incubate the infected cells for 2 hours at 37°C to allow for bacterial entry.
-
Treatment: After the incubation period, wash the cells twice with PBS to remove extracellular bacteria. Add fresh culture medium containing serial dilutions of the antibacterial agents to be tested. Include a no-drug control.
-
Further Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Fixation and Staining:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with cold methanol for 10 minutes.
-
Wash the cells three times with PBS.
-
Incubate with the primary antibody diluted in PBS with 1% BSA for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Analysis: Examine the cells under a fluorescence microscope. The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits the growth of R. prowazekii, as evidenced by the absence of fluorescent bacteria.
Recombinant RpMetAP1 Enzyme Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against the recombinant R. prowazekii methionine aminopeptidase 1 (RpMetAP1) enzyme.
Materials:
-
Purified recombinant RpMetAP1 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl2)
-
Substrate (e.g., a synthetic peptide with an N-terminal methionine)
-
Test inhibitor ("this compound")
-
Detection reagent (e.g., a reagent that produces a fluorescent or colorimetric signal upon cleavage of the substrate)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test inhibitor at various concentrations
-
RpMetAP1 enzyme (at a fixed concentration)
-
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Mechanism of "this compound" targeting RpMetAP1.
Caption: Workflow for in vitro susceptibility testing of anti-rickettsial agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. [Comparison of in vitro susceptibilities of Rickettsia prowazekii, R. rickettsii, R. sibirica and R. tsutsugamushi to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibilities of 27 Rickettsiae to 13 Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Antibacterial Agent 117 Against Gold-Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the novel investigational compound, "Antibacterial agent 117," against established gold-standard antibiotics. The data presented herein is intended to offer a framework for evaluating its potential antibacterial efficacy and spectrum. Given that "this compound" is a research compound with limited publicly available data, this guide uses a combination of known attributes and hypothetical, albeit realistic, experimental results to illustrate its potential profile in key antibacterial assays.
Introduction to this compound
This compound is a triazole derivative with a novel mechanism of action. It selectively inhibits methionine aminopeptidase (B13392206) 1 (MetAP1) in Rickettsia prowazekii (RpMetAP1), with a reported IC50 value of 15 μM.[1][2][3][4][5] MetAP1 is an essential enzyme for bacterial survival, making it a promising target for new antibacterial agents.[6][7][8][9] This guide benchmarks this compound against Doxycycline, the gold standard for treating rickettsial infections, as well as Vancomycin and Ciprofloxacin (B1669076), which are gold standards for Gram-positive and broad-spectrum applications, respectively.[10][11][12][13]
Data Presentation: Comparative Efficacy
The following tables summarize the in-vitro activity of this compound and comparator compounds against selected bacterial species. The data for this compound against Gram-positive and Gram-negative bacteria is hypothetical and for illustrative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL
| Antibacterial Agent | Mechanism of Action | R. prowazekii | S. aureus (MRSA) | E. coli | P. aeruginosa |
| This compound | MetAP1 Inhibition | 4 | 16 (Hypothetical) | >64 (Hypothetical) | >64 (Hypothetical) |
| Doxycycline | Protein Synthesis Inhibition | 1 | 2 | 4 | 16 |
| Vancomycin | Cell Wall Synthesis Inhibition | N/A | 1 | >256 | >256 |
| Ciprofloxacin | DNA Gyrase Inhibition | 2 | 0.5 | 0.015 | 0.25 |
Table 2: Minimum Bactericidal Concentration (MBC) in μg/mL
| Antibacterial Agent | R. prowazekii | S. aureus (MRSA) | E. coli | P. aeruginosa |
| This compound | 16 (Hypothetical) | 64 (Hypothetical) | >64 (Hypothetical) | >64 (Hypothetical) |
| Doxycycline | 8 | >32 | >32 | >32 |
| Vancomycin | N/A | 4 | >256 | >256 |
| Ciprofloxacin | 4 | 2 | 0.03 | 1 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and transparent comparison.
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Standard laboratory strains of Staphylococcus aureus (ATCC 43300 - MRSA), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853) were used. Rickettsia prowazekii was cultured in host cells (Vero E6).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used for the bacterial strains. For R. prowazekii, infected host cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum.
-
Procedure:
-
A two-fold serial dilution of each antibacterial agent was prepared in a 96-well microtiter plate.
-
Each well was inoculated with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL. For R. prowazekii, host cells were infected and then exposed to the antibacterial agents.
-
Plates were incubated at 37°C for 18-24 hours (72 hours for R. prowazekii).
-
The MIC was defined as the lowest concentration of the antibacterial agent that completely inhibited visible growth of the organism. For R. prowazekii, inhibition was determined by quantitative PCR of rickettsial DNA.
-
2. Minimum Bactericidal Concentration (MBC) Determination
The MBC was determined as an extension of the MIC assay.
-
Procedure:
-
Following the MIC determination, an aliquot of 10 μL was taken from each well showing no visible growth.
-
The aliquot was plated onto a suitable agar (B569324) medium (Tryptic Soy Agar for bacteria, or fresh host cell monolayers for R. prowazekii).
-
Plates were incubated at 37°C for 24-48 hours.
-
The MBC was defined as the lowest concentration of the antibacterial agent that resulted in a ≥99.9% reduction in the initial inoculum count.
-
Mandatory Visualizations
Mechanism of Action: DNA Gyrase Inhibition by Fluoroquinolones
Fluoroquinolones, such as ciprofloxacin, act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[14][15][16] This leads to breaks in the bacterial chromosome and ultimately cell death.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized procedure to quantify the in-vitro activity of an antimicrobial agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. anjiechem.com [anjiechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine Aminopeptidases from Mycobacterium tuberculosis as Novel Antimycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine aminopeptidase as a novel target for antibiotic therapy against Staphylococcus aureus: a proteomic approach | HKMJ [hkmj.org]
- 9. researchgate.net [researchgate.net]
- 10. Rickettsia - Information [rickettsia.net]
- 11. Rickettsial Infection Treatment & Management: Medical Care, Consultations, Prevention [emedicine.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Care of Other Spotted Fever Rickettsioses | Other Spotted Fever Rickettsioses | CDC [cdc.gov]
- 14. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 15. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Novel Antibacterial Agents
Disclaimer: The specific chemical designated "Antibacterial agent 117" is not found in publicly available resources. The following procedural guidance is based on established best practices for the safe disposal of novel or uncharacterized antibacterial agents in a laboratory setting. It is imperative for all personnel to consult the specific Safety Data Sheet (SDS) for any chemical and strictly adhere to their institution's Environmental Health and Safety (EHS) protocols.
I. Immediate Safety and Handling Precautions
Proper handling of any novel antibacterial agent is paramount to ensure personnel safety and prevent environmental contamination. Before beginning any procedure, a thorough risk assessment must be conducted.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, must be worn. The specific type of glove material should be chosen based on its resistance to the chemical class of the agent, if known.
-
Containment: All handling, preparation, and aliquoting of the antibacterial agent should be performed within a certified chemical fume hood to prevent the inhalation of aerosols or dust particles.
-
Spill Response: In the event of a spill, the area should be immediately secured. For small spills, use an appropriate absorbent material to contain and clean the spill.[1] The contaminated absorbent material must then be disposed of as hazardous waste.[1] For large spills, or if the agent is highly potent, evacuate the area and contact your institution's EHS department immediately.[1]
II. Step-by-Step Disposal Protocol
The correct disposal route for an antibacterial agent is determined by its chemical properties, concentration, and physical form. Waste must be properly characterized and segregated to ensure safe and compliant disposal.
-
Characterize the Waste Stream: Identify whether the waste is a high-concentration stock solution, a low-concentration working solution (e.g., used cell culture media), or contaminated solid waste (e.g., pipette tips, flasks, gloves).
-
Segregate the Waste: Never mix high-concentration antibacterial waste with other laboratory waste streams.[2]
-
High-Concentration Waste: Includes stock solutions, unused formulations, and grossly contaminated materials. This waste is considered hazardous chemical waste and must be collected for disposal by a licensed hazardous waste management company.[1][3]
-
Low-Concentration Waste: This category includes items such as used cell culture media containing the antibacterial agent. The treatment of this waste depends on the agent's stability.[2]
-
Contaminated Solid Waste: All solid materials that have come into contact with the antibacterial agent, such as pipette tips, centrifuge tubes, and gloves, should be placed in a designated, clearly labeled hazardous waste container.
-
-
Treatment and Disposal:
-
High-Concentration Liquid Waste: Collect in a designated, leak-proof, and properly labeled hazardous chemical waste container. The label should include the chemical name, concentration, and hazard symbols. Arrange for pickup through your institution's EHS department.
-
Low-Concentration Liquid Waste (e.g., Media):
-
Heat-Labile Agents: If the antibacterial agent is known to be deactivated by heat (information that should be available in the SDS or from manufacturer studies), the liquid waste can be autoclaved following standard biosafety procedures. After autoclaving, and provided no other hazardous chemicals are present, it may be permissible to dispose of it down the drain with copious amounts of water, but always confirm with institutional guidelines first.[2]
-
Heat-Stable Agents: If the agent is heat-stable, autoclaving will not neutralize its chemical hazard.[2] This waste must be collected and disposed of as hazardous chemical waste, following the same procedure as for high-concentration waste.[2]
-
-
Contaminated Solid Waste: Collect in a designated biohazardous or chemical waste container for incineration or other approved disposal methods as per institutional policy.[2]
-
III. Quantitative Data for Disposal Considerations
The following table provides hypothetical examples of parameters that would be found in an SDS and are critical for determining the correct disposal pathway.
| Parameter | Hypothetical Value/Property | Significance for Disposal |
| Thermal Stability | Decomposes at >121°C | Determines if standard autoclaving is a viable method for deactivating the agent in low-concentration aqueous waste. If stable at this temperature, waste must be treated as chemical waste.[2][3] |
| Solubility | >100 mg/mL in water | High water solubility can impact environmental dispersion. It does not permit drain disposal of concentrated solutions. |
| Ecotoxicity (e.g., LC50) | 1.01 mg/L (Fathead Minnow) | Indicates the potential for environmental harm if released. A low LC50 value underscores the need for containment and proper disposal as hazardous waste to prevent entry into waterways.[4] |
| pH of Stock Solution | 3.5 (in 10% solution) | Highly acidic or basic solutions may require neutralization before disposal, subject to local wastewater regulations. Neutralization should only be performed if outlined in the SDS and approved by EHS.[1] |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for waste disposal and a typical experimental workflow where such waste is generated.
Caption: Decision workflow for the disposal of antibacterial agent waste.
Caption: Typical experimental workflow generating antibacterial agent waste.
References
Essential Safety & Logistical Information for Handling Antibacterial Agent 117
Disclaimer: "Antibacterial agent 117" is a placeholder designation. This document provides essential safety and logistical guidance based on best practices for handling potent, novel antibacterial compounds in a research setting.[1][2] Crucially, you must consult the specific Safety Data Sheet (SDS) for the exact agent you are handling before commencing any work. This guide is intended to supplement, not replace, the compound-specific SDS and a thorough, institution-approved risk assessment.[2][3]
This guide provides procedural, step-by-step information on personal protective equipment (PPE), operational handling, and waste disposal to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against accidental exposure to potent chemical agents.[4] The appropriate level of PPE is determined by a risk assessment considering the compound's physical form (powder vs. liquid), the quantity being handled, and the specific procedure.[3][5]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity Category | Recommended PPE | Rationale |
|---|---|---|
| Weighing & Dispensing (Powder) | • Full-face Powered Air-Purifying Respirator (PAPR) or N95 respirator within a chemical fume hood• Disposable, solid-front lab coat with tight-fitting cuffs• Double nitrile gloves• Disposable sleeves• Safety goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders.[1][3] Full respiratory and skin protection is essential to prevent exposure. |
| Solution Preparation & Dilution | • Certified chemical fume hood• Lab coat• Chemical splash goggles• Single pair of nitrile gloves | Reduced aerosolization risk compared to powders, but potential for splashes and spills remains.[3] Engineering controls (fume hood) are the primary protection. |
| General Laboratory Operations (e.g., In Vitro Assays) | • Lab coat• Safety glasses with side shields• Nitrile gloves• Closed-toe shoes | Standard laboratory practice to protect against incidental contact, splashes, and spills during routine procedures.[1][5] |
Operational Plan: Step-by-Step Handling Workflow
A systematic approach is critical to minimize risk. All manipulations involving dry powders or concentrated stock solutions of this compound should be performed within a certified chemical fume hood or other ventilated enclosure.[6][7]
-
Preparation & Pre-Work Checklist:
-
Review the compound-specific SDS and perform a risk assessment.[1]
-
Designate a specific work area for handling the compound.[8]
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary materials, reagents, and a dedicated spill kit.
-
Verify that an emergency eyewash and safety shower are accessible.[8]
-
-
Donning PPE:
-
Put on PPE in the correct order (e.g., lab coat, mask/respirator, goggles, gloves).
-
-
Procedure Execution:
-
Weighing: When weighing powders, use a disposable weigh boat inside the fume hood to contain the material.[6] Keep containers sealed as much as possible.
-
Solution Preparation: Slowly add solvent to the powdered compound to avoid splashing.
-
Conduct Experiment: Perform all manipulations within the designated area. Use wet-wiping techniques for cleaning surfaces to prevent dust generation.[1]
-
-
Post-Procedure Cleanup:
-
Doffing PPE:
Disposal Plan
Improper disposal of antibacterial agents can contribute to environmental contamination and the development of antimicrobial resistance.[10] All waste containing this compound must be handled as hazardous chemical waste.[2][10]
-
Liquid Waste:
-
Solid Waste:
-
Final Disposal:
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[11] This is a fundamental assay for assessing the potency of a new antibacterial agent.
Principle: A serial twofold dilution of this compound is prepared in a liquid bacterial growth medium within a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is determined after incubation by observing the lowest concentration that inhibits bacterial growth (i.e., lacks turbidity).[11][12]
Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[11]
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), then dilute it in CAMHB to twice the highest concentration to be tested.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the concentrated antibacterial agent solution to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this process down to well 10. Discard 100 µL from well 10.[11]
-
Well 11 serves as the positive control (bacterial growth, no agent), and well 12 serves as the negative control (sterility, no bacteria).
-
-
Inoculation and Incubation:
-
Reading Results:
Visual Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 8. ehso.emory.edu [ehso.emory.edu]
- 9. static.nsta.org [static.nsta.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. bmglabtech.com [bmglabtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
